molecular formula C15H18N2O8S B3257219 2',3',5'-Tri-O-acetyl-2-thiouridine

2',3',5'-Tri-O-acetyl-2-thiouridine

カタログ番号: B3257219
分子量: 386.4 g/mol
InChIキー: YKDNCFTUUKOENT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2',3',5'-Tri-O-acetyl-2-thiouridine is a useful research compound. Its molecular formula is C15H18N2O8S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[3,4-diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(21)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDNCFTUUKOENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2',3',5'-Tri-O-acetyl-2-thiouridine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

2',3',5'-Tri-O-acetyl-2-thiouridine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the chemical properties, synthesis, and biological relevance of this compound. It is intended to serve as a detailed resource for professionals in chemical research and drug development. The information compiled herein includes key physicochemical data, detailed experimental protocols, and an exploration of its mechanism of action as a potential therapeutic agent.

Core Chemical Properties

This compound is a synthetically modified pyrimidine (B1678525) nucleoside. The addition of three acetyl groups to the ribose moiety significantly increases its lipophilicity compared to its parent compound, 2-thiouridine (B16713). This modification is crucial for its function as a prodrug, enhancing its ability to cross cellular membranes.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. Data for the closely related compound, 2',3',5'-Tri-O-acetyluridine, is included for comparison where direct data is unavailable.

PropertyValueReference/Note
IUPAC Name [(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]methyl acetateStandard nomenclature
CAS Number 28542-31-6[1][2]
Molecular Formula C₁₅H₁₈N₂O₈SDerived from structure
Molecular Weight 386.38 g/mol Calculated
Appearance White to off-white solidInferred from related compounds[3][4]
Solubility Soluble in DMSO, DMF, Chloroform, Methanol, Dichloromethane, Ethyl Acetate.Inferred from the high solubility of 2',3',5'-Tri-O-acetyluridine in these organic solvents[4][5][6][7]. Acetylation enhances lipid solubility[4][7][8].
Storage Conditions -20°C[1]
Stability Stable for ≥ 4 years at -20°C.Inferred from its non-thiolated analog, 2',3',5'-Tri-O-acetyluridine[4][8].

Experimental Protocols

The synthesis and analysis of this compound can be achieved through several established chemical procedures.

Synthesis Methodologies

Two primary synthetic routes are commonly employed:

Route A: Thionation of a Uridine Precursor This approach begins with the readily available 2',3',5'-Tri-O-acetyluridine.

  • Starting Material: 2',3',5'-Tri-O-acetyluridine.

  • Reaction: The 4-oxo group of the uracil (B121893) ring is converted to a 4-thio group using a thionating agent. Lawesson's reagent is effective for this transformation[9].

  • Purification: The product is purified from the reaction mixture using standard techniques such as flash column chromatography on silica (B1680970) gel.

Route B: Glycosylation and Acetylation This method builds the molecule by coupling the base to the sugar moiety.

  • Base Preparation: 2-Thiouracil (B1096) is silylated to increase its reactivity and solubility in organic solvents.

  • Glycosylation: The silylated 2-thiouracil is coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, following the Vorbrüggen procedure[10][11].

  • Deprotection: The benzoyl protecting groups are removed from the ribose hydroxyls, typically using a solution of ammonia (B1221849) in methanol[10].

  • Acetylation: The free hydroxyl groups on the resulting 2-thiouridine are then acetylated using an agent like acetic anhydride (B1165640) or N-acetyl imidazole (B134444) to yield the final product[12].

  • Purification: Flash chromatography is used to isolate the pure this compound[10][13].

G Figure 1: Synthetic Pathways to this compound cluster_A Route A: Thionation cluster_B Route B: Glycosylation A1 2',3',5'-Tri-O-acetyluridine A2 This compound A1->A2 Lawesson's Reagent B1 Silylated 2-Thiouracil B3 Protected 2-Thiouridine B1->B3 Vorbrüggen Coupling B2 Protected Ribose B2->B3 B4 2-Thiouridine B3->B4 Deprotection (NH3/MeOH) B5 This compound B4->B5 Acetylation

Figure 1: Synthetic Pathways to this compound.
Analytical and Purification Protocols

  • Thin-Layer Chromatography (TLC): TLC on silica gel plates (Merck 60F-254) is utilized for monitoring reaction progress and for preliminary purity assessment[10][13].

  • Flash Column Chromatography: This is the standard method for purifying the final compound and intermediates. A silica gel 60 (230–400 mesh) stationary phase is typically used with a solvent system such as chloroform:methanol[10][13].

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for assessing the purity and stability of the compound[14].

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) can be used to confirm the molecular weight of the synthesized product[10][13][15].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Based on related compounds, characteristic ¹H NMR signals are expected for the acetyl protons around δ 2.0-2.2 ppm and for the anomeric proton of the ribose ring around δ 6.0-6.5 ppm[10][16].

Biological Activity and Mechanism of Action

This compound is classified as a nucleoside analog with potential antitumor activity, particularly against indolent lymphoid malignancies[17][18]. Its mode of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis[17][18].

Prodrug Activation and Cellular Effect

The triacetylated form of 2-thiouridine functions as a prodrug. Its increased lipophilicity allows for efficient transport across the cell membrane. Once inside the cell, it is believed to be hydrolyzed by intracellular esterases, releasing the active metabolite, 2-thiouridine. This active form can then be phosphorylated by cellular kinases to its triphosphate derivative, which interferes with nucleic acid metabolism.

G Figure 2: Proposed Mechanism of Action cluster_outside Extracellular Space cluster_inside Intracellular Space (Cancer Cell) Prodrug_ext This compound (Administered Prodrug) Prodrug_int Prodrug (Intracellular) Prodrug_ext->Prodrug_int Membrane Transport Active_Metabolite 2-Thiouridine (Active Form) Prodrug_int->Active_Metabolite Esterase Hydrolysis Triphosphate 2-Thiouridine Triphosphate Active_Metabolite->Triphosphate Kinase Phosphorylation DNA_Synth DNA Synthesis Triphosphate->DNA_Synth Inhibition Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to

Figure 2: Proposed Mechanism of Action.

The parent compound, 2-thiouridine, is a naturally occurring modified nucleoside found in the wobble position of some transfer RNAs (tRNAs), where it plays a role in the fidelity of codon-anticodon interactions[10][19]. The introduction of its analog as a drug is designed to exploit the cellular machinery involved in nucleic acid synthesis, leading to cytotoxic effects in rapidly dividing cells, such as those found in lymphoid malignancies.

References

A Technical Guide to the Synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide for the synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine, a modified nucleoside of interest for researchers, scientists, and professionals in drug development. The synthesis pathway involves a two-stage process: the initial synthesis of 2-thiouridine (B16713) followed by its complete acetylation (peracetylation). This guide details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step is the synthesis of 2-thiouridine itself, which is then followed by the acetylation of the hydroxyl groups on the ribose sugar.

A common and high-yield method for the synthesis of 2-thiouridine involves the Vorbrüggen glycosylation.[1] This reaction couples a silylated pyrimidine (B1678525) base, in this case, 2-thiouracil (B1096), with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1] The silylation of 2-thiouracil enhances its solubility and reactivity for the subsequent N-glycosylation reaction. Following the coupling reaction, the protecting groups on the ribose are removed to yield 2-thiouridine.

The second step is the peracetylation of 2-thiouridine. This is typically achieved by treating 2-thiouridine with an acetylating agent, such as acetic anhydride (B1165640), in a suitable solvent like pyridine (B92270).[2] This reaction replaces the hydrogen atoms of the 2', 3', and 5' hydroxyl groups with acetyl groups, resulting in the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Thiouridine

This protocol is adapted from the Vorbrüggen glycosylation method.[1]

Materials:

Procedure:

  • Silylation of 2-Thiouracil: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend 2-thiouracil in a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl). Reflux the mixture until the solution becomes clear, indicating the formation of the bis-silyl derivative. Remove the excess HMDS and TMSCl under vacuum.

  • Glycosylation Reaction: Dissolve the silylated 2-thiouracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile. Cool the solution to 0 °C. Add tin(IV) chloride (SnCl4) dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution. Extract the product with dichloromethane (DCM). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected 2-thiouridine derivative.

  • Deprotection: Dissolve the purified protected nucleoside in methanol. Add a 2 M solution of ammonia in methanol and stir at room temperature until the deprotection is complete (monitored by TLC).[1] Remove the solvent under reduced pressure. Purify the resulting 2-thiouridine by recrystallization or silica gel column chromatography.

Step 2: Synthesis of this compound

This protocol is a general method for the peracetylation of nucleosides.[2]

Materials:

  • 2-Thiouridine

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dry methanol

  • Toluene (B28343)

  • Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Acetylation Reaction: Dissolve 2-thiouridine (1.0 equivalent) in dry pyridine under an inert atmosphere.[2] Cool the solution to 0 °C. Add acetic anhydride (at least 3.0 equivalents, typically a slight excess is used for each hydroxyl group) dropwise.[2] Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[2]

  • Quenching and Work-up: Quench the reaction by adding dry methanol.[2] Co-evaporate the reaction mixture with toluene to remove pyridine.[2]

  • Extraction: Dilute the residue with dichloromethane or ethyl acetate.[2] Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2] Purify the crude product by silica gel column chromatography to yield this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency.

StepReactantsReagents/SolventsTemperatureTimeYield
1. Synthesis of 2-Thiouridine 2-Thiouracil, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseHMDS, TMSCl, SnCl₄, Acetonitrile, 2M NH₃/MeOH0 °C to RT12-24 hHigh
2. Acetylation of 2-Thiouridine 2-ThiouridineAcetic Anhydride, Pyridine0 °C to RT4-12 h78-97%[3][4]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Thiouridine cluster_step2 Step 2: Peracetylation Thiouracil 2-Thiouracil SilylThiouracil Silylated 2-Thiouracil Thiouracil->SilylThiouracil HMDS, TMSCl ProtectedThiouridine Protected 2-Thiouridine SilylThiouracil->ProtectedThiouridine SnCl₄ ProtectedRibose 1-O-acetyl-2,3,5-tri-O- benzoyl-β-D-ribofuranose ProtectedRibose->ProtectedThiouridine Thiouridine 2-Thiouridine ProtectedThiouridine->Thiouridine NH₃/MeOH Thiouridine_step2 2-Thiouridine FinalProduct 2',3',5'-Tri-O-acetyl- 2-thiouridine Thiouridine_step2->FinalProduct Acetic Anhydride, Pyridine

Caption: Synthesis pathway of this compound.

Experimental Workflow for Acetylation

Acetylation_Workflow start Start dissolve Dissolve 2-Thiouridine in dry Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_ac2o Add Acetic Anhydride cool->add_ac2o react Stir at Room Temperature add_ac2o->react quench Quench with Methanol react->quench evaporate Co-evaporate with Toluene quench->evaporate extract Extract with DCM/EtOAc and Wash evaporate->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the acetylation of 2-thiouridine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2',3',5'-Tri-O-acetyl-2-thiouridine

This document provides a comprehensive overview of this compound, focusing on its function, mechanism of action, and applications in research and drug development.

Core Function and Mechanism of Action

This compound is a synthetic derivative of the naturally occurring modified nucleoside, 2-thiouridine (B16713) (s²U). The primary function of the acetyl groups is to act as protecting groups, which increases the compound's lipophilicity and facilitates its transport across cell membranes.[1] Once inside the cell, cellular esterases are presumed to cleave the acetyl groups, releasing the active compound, 2-thiouridine. Therefore, this compound functions as a prodrug of 2-thiouridine.

The biological activities are attributed to the functions of 2-thiouridine (s²U) , which are multifaceted:

  • Antiviral Activity : 2-thiouridine has demonstrated broad-spectrum antiviral activity, particularly against positive-sense single-stranded RNA (ssRNA+) viruses such as Dengue virus (DENV) and SARS-CoV-2.[2][3] The primary mechanism is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication and transcription.[2][3] By acting as a nucleoside analogue, s²U can be incorporated into the nascent viral RNA chain, leading to the termination of RNA synthesis.

  • Antitumor Properties : As a nucleoside analog, this compound is classified with compounds that exhibit broad antitumor activity, especially against indolent lymphoid malignancies.[4][5] The proposed anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis.[4][5]

  • Structural Role in RNA : 2-thiouridine is a naturally occurring modification found in transfer RNA (tRNA), specifically at the "wobble" position (position 34) of the anticodon.[6][7] The sulfur atom at the C2 position induces a preference for a C3'-endo sugar pucker, which rigidifies the ribose ring and stabilizes the A-form helical structure of RNA.[6][7] This conformational rigidity enhances the stability and specificity of the codon-anticodon interaction during protein translation, contributing to the fidelity of the genetic code.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of 2-thiouridine (the active form of this compound).

Table 1: Antiviral Activity of 2-Thiouridine (s²U)
VirusStrainCell LineEC₅₀ (µM)EC₉₀ (µM)Assay Type
DENV2D2/hu/INDIA/09-74VeroE62.4-qPCR Assay

Data extracted from a study on the broad-spectrum antiviral activity of s²U.[2]

Table 2: Thermodynamic Stability of RNA Duplexes Containing 2-Thiouridine (s²U)
Duplex (Central Pair)Tₘ (°C)ΔG°₃₇ (kcal/mol)
U:A (unmodified control)19.0-2.8
s²U :A30.7 -4.8
s⁴U:A14.5-2.2

Data from UV thermal melting studies on a 9-bp RNA duplex. The results highlight the significant stabilization conferred by the s²U modification compared to the unmodified uridine (B1682114) (U) and 4-thiouridine (B1664626) (s⁴U).[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Synthesis of this compound

The synthesis of acetylated thiouridines generally follows a multi-step process starting from uridine.

  • Acetylation of Uridine : Uridine is first treated with an acetylating agent, such as acetic anhydride (B1165640) in the presence of a base like pyridine, to protect the 2', 3', and 5' hydroxyl groups of the ribose sugar. This yields 2',3',5'-Tri-O-acetyluridine.[9]

  • Thionation : The 4-oxo group of the acetylated uridine is converted to a 4-thio group using a thionating agent like Lawesson's reagent.[9]

  • Isomerization/Rearrangement : While not explicitly detailed for 2-thiouridine in the provided context, the synthesis of thiouridines often involves specific coupling or rearrangement steps to place the sulfur at the desired C2 position. A common method for synthesizing 2-thiouridine involves coupling a silylated 2-thiouracil (B1096) derivative with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by deprotection.[6][7] Acetylation would then be performed as a final step if the acetylated product is desired.

  • Purification : The final product is purified using techniques like flash column chromatography on silica (B1680970) gel.[10]

Cell-Based Antiviral Assay (MTT or Resazurin (B115843) Assay)

This protocol assesses the ability of a compound to inhibit virus-induced cell death.

  • Cell Seeding : Plate a suitable host cell line (e.g., VeroE6 for DENV or SARS-CoV-2) in a 96-well plate and incubate to allow cell attachment.

  • Compound Preparation : Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment : Pre-treat the cells with the compound dilutions for a set period. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI). A set of wells should remain uninfected (cell control) and another set infected but untreated (virus control).

  • Incubation : Incubate the plates for a period sufficient for the virus to cause significant cytopathic effect (CPE) in the virus control wells (e.g., 48-72 hours).

  • Viability Assessment :

    • Add MTT or resazurin solution to each well.

    • Incubate to allow viable cells to metabolize the dye.

    • Add a solubilizing agent (for MTT) and measure the absorbance or fluorescence using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the cell control. The EC₅₀ (50% effective concentration) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.[2]

UV Thermal Melting for RNA Duplex Stability

This method measures the melting temperature (Tₘ), the temperature at which 50% of the duplex RNA dissociates into single strands.

  • Sample Preparation : Prepare solutions of the complementary RNA strands in a buffer solution (e.g., 10 mM Tris-HCl, 1 M NaCl, 2.5 mM EDTA, pH 8.0).[11]

  • Denaturation and Annealing : Heat the RNA solutions to a high temperature (e.g., 95°C) for several minutes to ensure complete denaturation, then slowly cool to room temperature to allow for duplex formation.

  • UV Absorbance Measurement : Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the sample at 260 nm as the temperature is slowly increased at a constant rate (e.g., 0.5°C/minute).

  • Data Analysis : Plot absorbance versus temperature to generate a melting curve. The Tₘ is the temperature at the midpoint of the transition. Thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°) can be derived from the shape of the curve, and the free energy (ΔG°) can be calculated.[6][11]

Visualizations: Pathways and Workflows

Mechanism of Action: Antiviral Prodrug

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound (Lipophilic) Active_Drug 2-Thiouridine (s²U) (Active Form) Prodrug->Active_Drug Membrane Transport Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Drug->Viral_RdRp Incorporation as Nucleoside Analog Esterases Cellular Esterases Esterases->Active_Drug Cleaves Acetyl Groups RNA_Synth Viral RNA Synthesis Viral_RdRp->RNA_Synth Catalyzes Termination Chain Termination RNA_Synth->Termination Inhibition

Caption: Prodrug activation and inhibition of viral RNA synthesis.

Experimental Workflow: Antiviral Assay

workflow start Seed Host Cells in 96-well plate prep Prepare Serial Dilutions of Compound start->prep treat Add Compound to Cells prep->treat infect Infect Cells with Virus treat->infect incubate Incubate for 48-72 hours infect->incubate assess Assess Cell Viability (e.g., MTT Assay) incubate->assess analyze Calculate EC₅₀ Value assess->analyze

Caption: General workflow for a cell-based antiviral activity assay.

Structural Role: Codon-Anticodon Interaction

G cluster_ribosome Ribosome A-Site mRNA mRNA Codon Interaction Stable & Specific Base Pairing mRNA->Interaction tRNA tRNA Anticodon (with s²U at wobble position) tRNA->Interaction Fidelity Increased Translational Fidelity Interaction->Fidelity s2U 2-Thiouridine (s²U) Modification Rigidity C3'-endo Conformation (Structural Rigidity) s2U->Rigidity Rigidity->tRNA Confers to

Caption: Role of s²U in stabilizing codon-anticodon interactions.

References

Spectroscopic and Synthetic Profile of 2',3',5'-Tri-O-acetyl-2-thiouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2',3',5'-Tri-O-acetyl-2-thiouridine, a modified nucleoside of significant interest in medicinal chemistry and molecular biology. Due to the limited availability of direct spectroscopic data for this specific compound in publicly accessible literature, this guide presents a comparative analysis based on closely related analogues: 2',3',5'-Tri-O-acetyluridine and 2',3',5'-Tri-O-acetyl-4-thiouridine. This approach allows for informed estimations of the expected spectroscopic characteristics of the target molecule.

Comparative Spectroscopic Data

The introduction of a thio-group at the C2 position of the uridine (B1682114) base is expected to induce notable shifts in the NMR spectra and a different fragmentation pattern in mass spectrometry compared to its non-thiolated counterpart. The following tables summarize the available data for key analogues to facilitate this comparative understanding.

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Proton 2',3',5'-Tri-O-acetyluridine (Estimated) 2',3',5'-Tri-O-acetyl-4-thiouridine Expected for this compound
H-6~7.7 (d)7.43 (d, J=7.9 Hz)Shift expected due to proximity to C2-thio group
H-5~5.8 (d)6.48 (d, J=7.9 Hz)Minor shift expected
H-1'~6.0 (d)6.21 (d, J=3.8 Hz)Minor shift expected
H-2'~5.3 (t)5.41 (t, J=4.8 Hz)Minor shift expected
H-3'~5.3 (t)5.31 (t, J=5.3 Hz)Minor shift expected
H-4'~4.3 (m)4.38 (m)Minor shift expected
H-5'a, H-5'b~4.3 (m)4.41 (m)Minor shift expected
CH₃ (acetyl)~2.1 (s)2.13, 2.11, 2.09 (s)~2.1 (multiple singlets)

Note: The chemical shifts for 2',3',5'-Tri-O-acetyluridine are estimations based on typical values for acetylated ribonucleosides. The data for 2',3',5'-Tri-O-acetyl-4-thiouridine is derived from available spectral information.

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Carbon 2',3',5'-Tri-O-acetyluridine (Estimated) 2',3',5'-Tri-O-acetyl-4-thiouridine Expected for this compound
C-2~150174.9Significant downfield shift expected (>170 ppm)
C-4~163190.2Upfield shift expected compared to 4-thiouridine
C-5~102114.7Minor shift expected
C-6~140137.1Minor shift expected
C-1'~8889.2Minor shift expected
C-2'~7373.1Minor shift expected
C-3'~7069.8Minor shift expected
C-4'~8081.1Minor shift expected
C-5'~6363.2Minor shift expected
C=O (acetyl)~170170.2, 169.7, 169.5~170
CH₃ (acetyl)~2020.7, 20.6, 20.4~20

Note: The primary diagnostic feature in the ¹³C NMR spectrum for this compound will be the significant downfield shift of the C-2 carbon due to the thionyl group.

Mass Spectrometry Data
Parameter Value
Molecular Formula C₁₅H₁₈N₂O₈S
Molecular Weight 386.38 g/mol
Expected [M+H]⁺ 387.0833
Expected [M+Na]⁺ 409.0652

Experimental Protocols

The synthesis of this compound typically involves the acetylation of 2-thiouridine (B16713). Below is a general protocol based on standard procedures for nucleoside acetylation.

Synthesis of this compound

Materials:

Procedure:

  • Dissolution: Dissolve 2-thiouridine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add saturated aqueous NaHCO₃ to quench the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Spectroscopic Characterization

The purified product should be characterized by the following spectroscopic methods:

  • ¹H NMR and ¹³C NMR: Spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using ESI or FAB ionization is recommended to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (C=O, C=S, O-H).

  • UV-Vis Spectroscopy: To determine the absorption maximum, which is expected to be at a longer wavelength compared to uridine due to the thio-functionalization.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow start 2-Thiouridine acetylation Acetylation (Acetic Anhydride, Pyridine) start->acetylation Step 1 workup Aqueous Workup & Extraction acetylation->workup Step 2 purification Column Chromatography workup->purification Step 3 product This compound purification->product Step 4 nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir uv_vis UV-Vis Spectroscopy product->uv_vis

Caption: Synthesis and characterization workflow for this compound.

The Core Mechanism of 2-Thiouridine Nucleoside Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-thiouridine (B16713) nucleoside analogs, a class of compounds with significant therapeutic potential. These molecules, both naturally occurring as transfer RNA (tRNA) modifications and synthetically derived, exhibit a range of biological activities, most notably as broad-spectrum antiviral agents against positive-strand RNA viruses and as potential anticancer therapeutics. This document details their role in fundamental biological processes, delineates their mechanisms of therapeutic action, presents quantitative data on their efficacy, outlines key experimental protocols for their study, and provides visual representations of the associated biochemical pathways and experimental workflows.

Introduction: The Dual Role of 2-Thiouridine and its Analogs

2-Thiouridine (s²U) is a naturally occurring modified nucleoside found in the wobble position (position 34) of the anticodon loop of certain tRNAs, such as those for glutamic acid, glutamine, and lysine.[1] This modification is crucial for maintaining the structural integrity of the anticodon and ensuring the fidelity and efficiency of protein translation.[1] The sulfur substitution at the C2 position of the uridine (B1682114) base enhances the rigidity of the ribose sugar pucker, which in turn stabilizes codon-anticodon interactions.[2]

Beyond their fundamental role in translation, synthetic 2-thiouridine nucleoside analogs have emerged as a promising class of therapeutic agents. Their primary mechanism of action in a therapeutic context is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses.[3][4][5] This has led to their investigation as broad-spectrum antiviral drugs. Furthermore, emerging evidence suggests that 2-thiouridine derivatives and related thiopyrimidines possess anticancer properties, primarily through the induction of apoptosis and oxidative stress.

This guide will delve into the intricate mechanisms underpinning these biological and therapeutic functions.

Mechanism of Action: From Translation to Therapeutic Intervention

The mechanism of action of 2-thiouridine nucleoside analogs can be broadly categorized into their physiological role in tRNA and their pharmacological effects as antiviral and anticancer agents.

Physiological Role: tRNA Modification and Translational Fidelity

The biosynthesis of 2-thiouridine in tRNA is a complex, multi-step enzymatic process. In bacteria like E. coli, it involves a sulfur relay system where a cysteine desulfurase (IscS) mobilizes sulfur, which is then transferred through a series of "Tus" proteins to the tRNA-modifying enzyme MnmA.[6][7] In eukaryotes, the pathway is distinct and linked to the ubiquitin-like protein Urm1.[4][5]

The presence of s²U at the wobble position of the anticodon is critical for accurate decoding of codons ending in A or G. By restricting the conformational flexibility of the anticodon loop, the 2-thio modification prevents misreading of near-cognate codons, thereby ensuring translational accuracy.[1]

tRNA_Thiolation_Pathway cluster_sulfur_mobilization Sulfur Mobilization cluster_sulfur_relay Sulfur Relay System cluster_tRNA_modification tRNA Modification Cysteine L-Cysteine IscS IscS (Cysteine Desulfurase) Alanine L-Alanine IscS_S IscS-S-persulfide TusA TusA TusBCD TusBCD complex TusE TusE MnmA MnmA (tRNA-thiouridylase) tRNA tRNA (Glu, Gln, Lys) with U34 s2U_tRNA tRNA with 2-thiouridine (s²U34)

Antiviral Mechanism: Inhibition of RNA-Dependent RNA Polymerase

The primary antiviral mechanism of 2-thiouridine analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[3][4] This mechanism is particularly effective against positive-strand RNA viruses. The process unfolds as follows:

  • Cellular Uptake and Phosphorylation: The nucleoside analog enters the host cell and is phosphorylated by host cell kinases to its active triphosphate form (s²UTP).

  • Competition with Natural Nucleotides: s²UTP acts as a competitive inhibitor of the natural uridine triphosphate (UTP).

  • Incorporation into Viral RNA: The viral RdRp incorporates the 2-thiouridine analog into the nascent viral RNA chain.

  • Chain Termination/Stalling: The presence of the 2-thio modification can lead to stalling or termination of the growing RNA chain, thus halting viral replication.[5]

Antiviral_Mechanism s2U_analog 2-Thiouridine Analog (s²U) s2UTP 2-Thiouridine Triphosphate (s²UTP) s2U_analog->s2UTP Host Cell Kinases RdRp Viral RNA-Dependent RNA Polymerase (RdRp) s2UTP->RdRp Competitive Inhibition of UTP viral_RNA Nascent Viral RNA RdRp->viral_RNA Incorporation stalled_replication Viral Replication Stalled viral_RNA->stalled_replication Chain Termination/ Stalling

Anticancer Mechanism: Induction of Apoptosis and Oxidative Stress

The anticancer activity of thiopyrimidine derivatives, including 2-thiouridine analogs, is an area of active investigation. The proposed mechanisms center on the induction of programmed cell death (apoptosis) and the generation of cellular stress.

  • Induction of Apoptosis: Thienopyrimidine derivatives, which share structural similarities with 2-thiouridine, have been shown to induce apoptosis in cancer cells.[1] This process involves the activation of caspases and modulation of pro- and anti-apoptotic proteins.

  • Oxidative Stress: Some thiopyrimidine compounds have been observed to selectively induce oxidative stress in cancer cells, leading to cell death.[1]

  • Mitotic Catastrophe: In some cancer cell lines, when apoptotic pathways are compromised, these compounds can induce an alternative cell death mechanism known as mitotic catastrophe.[1]

Anticancer_Mechanism Thiopyrimidine Thiopyrimidine Derivative CancerCell Cancer Cell Thiopyrimidine->CancerCell Apoptosis Apoptosis Induction CancerCell->Apoptosis OxidativeStress Oxidative Stress CancerCell->OxidativeStress MitoticCatastrophe Mitotic Catastrophe CancerCell->MitoticCatastrophe CellDeath Cancer Cell Death Apoptosis->CellDeath OxidativeStress->CellDeath MitoticCatastrophe->CellDeath

Quantitative Data on Efficacy

The following tables summarize the in vitro efficacy of 2-thiouridine and its analogs against various viruses and cancer cell lines.

Table 1: Antiviral Activity of 2-Thiouridine (s²U)
Virus FamilyVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Flaviviridae Dengue virus (DENV-2)BHK-210.8>400>500
Zika virus (ZIKV)Vero1.2>400>333
West Nile virus (WNV)Vero1.5>400>267
Yellow Fever virus (YFV)Vero1.0>400>400
Coronaviridae SARS-CoV-2 (Ancestral)VeroE61.2>400>333
SARS-CoV-2 (Delta)VeroE61.1>400>364
SARS-CoV-2 (Omicron BA.1)VeroE61.3>400>308
SARS-CoVVeroE61.2>400>333
MERS-CoVVeroE62.3>400>174
HCoV-OC43MRC-51.1>400>364
HCoV-229EMRC-50.9>400>444
Togaviridae Chikungunya virus (CHIKV)Vero0.7>400>571

Data extracted from Uemura, K. et al. (2023). 2-thiouridine is a broad-spectrum antiviral ribonucleoside analogue against positive-strand RNA viruses. PNAS, 120(42), e2304139120.[6]

Table 2: Anticancer Activity of Selected Thiopyrimidine Derivatives

Note: Specific IC₅₀ data for a broad range of 2-thiouridine nucleoside analogs against the NCI-60 panel is not extensively available in the public domain. The following data for related thiopyrimidine derivatives illustrates the potential of this class of compounds.

CompoundCancer Cell LineIC₅₀ (µM)
Thienopyrimidine derivative 6jHCT116 (Colon)~5
Thienopyrimidine derivative 6jA2780 (Ovarian)~2.5
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine 3bC32 (Melanoma)24.4
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine 3bA375 (Melanoma)25.4

Data is illustrative and sourced from studies on related thiopyrimidine structures.[1][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2-thiouridine analogs.

Plaque Reduction Assay for Antiviral Efficacy

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, BHK-21) in 6-well or 12-well plates.

  • Virus stock with a known titer.

  • Serial dilutions of the 2-thiouridine analog.

  • Serum-free cell culture medium.

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Infection: Aspirate the growth medium and infect the cells with a pre-determined amount of virus (to yield 50-100 plaques per well) in the presence of varying concentrations of the 2-thiouridine analog. Include a "virus only" control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Fix the cells with the fixing solution and then stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration.

Plaque_Reduction_Assay_Workflow Start Start SeedCells Seed Host Cells in Plates Start->SeedCells InfectCells Infect Cells with Virus + 2-Thiouridine Analog Dilutions SeedCells->InfectCells Adsorption Incubate for Viral Adsorption (1-2 hours) InfectCells->Adsorption Overlay Add Overlay Medium Adsorption->Overlay IncubatePlaques Incubate for Plaque Formation (2-10 days) Overlay->IncubatePlaques FixStain Fix and Stain Cells IncubatePlaques->FixStain CountPlaques Count Plaques FixStain->CountPlaques AnalyzeData Calculate EC₅₀ CountPlaques->AnalyzeData End End AnalyzeData->End

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the ability of the triphosphate form of a 2-thiouridine analog to inhibit the activity of purified viral RdRp.

Materials:

  • Purified viral RdRp enzyme.

  • RNA template and primer (often with a fluorescent or radioactive label on the primer).

  • 2-thiouridine triphosphate analog (s²UTP) at various concentrations.

  • Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

  • Reaction buffer containing Mg²⁺.

  • Quenching solution (e.g., EDTA).

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system.

Procedure:

  • Reaction Setup: In a reaction tube, combine the purified RdRp enzyme, the RNA template/primer duplex, and the reaction buffer.

  • Inhibition: Add varying concentrations of the s²UTP analog. Include a control reaction with no inhibitor.

  • Initiation: Start the reaction by adding the mixture of natural rNTPs (including UTP in the control, and a low concentration of UTP in the competition assays).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Denature the RNA products and separate them by size using denaturing PAGE.

  • Visualization: Visualize the labeled RNA products using an appropriate imaging system. Inhibition of RdRp activity will result in a decrease in the amount of full-length extension product.

  • Data Analysis: Quantify the band intensities to determine the concentration of s²UTP required to inhibit 50% of the RdRp activity (IC₅₀).

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of total cellular protein content. It is widely used for cytotoxicity screening of anticancer drugs.

Materials:

  • Cancer cell lines cultured in 96-well plates.

  • Serial dilutions of the 2-thiouridine analog.

  • Trichloroacetic acid (TCA), cold.

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

  • 1% acetic acid wash solution.

  • 10 mM Tris base solution (pH 10.5).

Procedure:

  • Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.

  • Drug Treatment: Replace the medium with medium containing serial dilutions of the 2-thiouridine analog. Incubate for a defined period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates with water to remove TCA and dead cells.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at ~510 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Conclusion and Future Directions

2-thiouridine nucleoside analogs represent a versatile class of molecules with established roles in fundamental biology and significant potential as therapeutic agents. Their mechanism as potent inhibitors of viral RdRp is well-supported by quantitative data, making them attractive candidates for the development of broad-spectrum antiviral drugs. The emerging evidence of their anticancer activity through the induction of apoptosis and other cell death mechanisms warrants further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of 2-thiouridine analogs to optimize antiviral efficacy and broaden the spectrum of activity.

  • Elucidation of Anticancer Mechanisms: In-depth studies to identify the specific signaling pathways modulated by 2-thiouridine analogs in different cancer types.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the most promising analogs in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the potential synergistic effects of 2-thiouridine analogs when used in combination with other antiviral or anticancer drugs.

The continued exploration of 2-thiouridine nucleoside analogs holds great promise for the development of novel therapies to combat viral infections and cancer.

References

The Strategic Application of Acetyl Protecting Groups in Nucleoside Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a nucleoside analog from a promising chemical entity to a clinically effective therapeutic is fraught with challenges, paramount among them being suboptimal pharmacokinetic properties. Many potent nucleoside analogs suffer from poor aqueous solubility, limited membrane permeability, and rapid metabolism, which collectively curtail their oral bioavailability and therapeutic efficacy. A key strategy to surmount these hurdles lies in the judicious use of protecting groups, with the acetyl group emerging as a particularly versatile and effective tool. This technical guide provides a comprehensive overview of the role of acetyl protecting groups in the synthesis, development, and mechanism of action of nucleoside analogs, supported by quantitative data, detailed experimental protocols, and visual workflows.

The Dual Role of Acetyl Protecting Groups

Acetyl protecting groups serve two primary functions in the context of nucleoside analog development: as transient masks during chemical synthesis and as prodrug moieties to enhance drug delivery.

  • In Chemical Synthesis: The hydroxyl and amino functionalities of nucleosides are reactive and can interfere with desired chemical transformations. Acetylation temporarily blocks these groups, directing reactions to other parts of the molecule. This is crucial for achieving regioselectivity and preventing unwanted side reactions during the synthesis of complex nucleoside derivatives. The acetyl group is favored due to its ease of introduction, stability under various reaction conditions, and facile removal under mild basic conditions.

  • As Prodrug Moieties: The hydrophilic nature of many nucleoside analogs, due to their multiple hydroxyl groups, hinders their passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract. By masking these polar hydroxyl groups with lipophilic acetyl esters, the overall lipophilicity of the molecule is increased. This enhanced lipophilicity facilitates improved absorption from the gut, leading to higher plasma concentrations and greater oral bioavailability. Once absorbed, these acetylated prodrugs are designed to be metabolized by endogenous esterases, releasing the active nucleoside analog at or near its site of action.

Quantitative Impact of Acetylation on Pharmacokinetic Properties

The conversion of a hydrophilic nucleoside analog into an acetylated prodrug can dramatically improve its pharmacokinetic profile. The following tables provide a comparative analysis of key parameters for two clinically successful examples: the antiviral agent famciclovir (B1672041) (a prodrug of penciclovir) and the anticancer agent capecitabine (B1668275) (a prodrug of 5-fluorouracil).

Table 1: Comparative Pharmacokinetic and Physicochemical Properties of Famciclovir and Penciclovir

ParameterPenciclovirFamciclovir (Di-acetyl Penciclovir)Fold ImprovementReference(s)
Oral Bioavailability (%) < 577> 15[1][2][3][4][5]
Water Solubility 1.7 mg/mL> 25% w/v (initially, then precipitates as monohydrate at 2-3% w/v)Significantly Increased Initial Solubility[6][7]
LogP -1.10.6-[6][7]

Table 2: Comparative Pharmacokinetic and Physicochemical Properties of 5-Fluorouracil and Capecitabine

Parameter5-Fluorouracil (5-FU)CapecitabineFold ImprovementReference(s)
Oral Bioavailability (%) Poor and erratic~70% (as 5'-DFUR)Significantly Improved and More Consistent[8][9]
Water Solubility 12 mg/mL26 mg/mL~2.2[10][11]
Tumor-Selective Activation NoYes (via Thymidine Phosphorylase)N/A[9][12]

Table 3: Comparative In Vitro Antiviral Activity (IC50) of Penciclovir

VirusCell LineIC50 (µM)Reference(s)
Herpes Simplex Virus 1 (HSV-1) MRC-51.6[13]
Herpes Simplex Virus 2 (HSV-2) MRC-56[13]
Varicella-Zoster Virus (VZV) MRC-512[13]
HSV-1 SC16 VeroACV: 0.9, PCV: 4.1[14]
HSV-2 SB5 VeroACV: 1.6, PCV: 13.9[14]
VZV MRC-5PCV: 3.8 µg/mL, ACV: 4.2 µg/mL[15]

Note: Famciclovir is the prodrug and is inactive in vitro; therefore, IC50 values are reported for its active metabolite, penciclovir.

Table 4: Comparative In Vitro Anticancer Activity (IC50) of 5-Fluorouracil and Capecitabine in Colorectal Cancer Cell Lines

Cell Line5-Fluorouracil (5-FU) IC50 (µM)Capecitabine IC50 (µM)Reference(s)
HCT-116 11.3 (after 3 days)>100[16][17]
HT-29 11.25 (after 5 days)40 (used in combination studies)[16][18]

Note: Capecitabine is a prodrug and its in vitro activity depends on the expression of activating enzymes in the cell line, which is often lower than in vivo tumor environments. Therefore, its IC50 values in vitro can be significantly higher than 5-FU.

Experimental Protocols

General Protocol for O-Acetylation of Nucleosides using Acetic Anhydride (B1165640) in Pyridine (B92270)

This protocol describes a common method for the per-O-acetylation of hydroxyl groups on the sugar moiety of a nucleoside.

Materials:

  • Nucleoside

  • Anhydrous Pyridine

  • Acetic Anhydride (Ac₂O)

  • Dry Methanol (MeOH)

  • Toluene (B28343)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the nucleoside (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of dry methanol.

  • Remove the solvent under reduced pressure (co-evaporate with toluene to remove residual pyridine).

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting acetylated nucleoside by silica gel column chromatography.

General Protocol for N-Deacetylation of Nucleosides using Schwartz's Reagent

This protocol outlines a mild and selective method for the removal of an N-acetyl group in the presence of other protecting groups.[3][19]

Materials:

  • N-acetylated nucleoside

  • Anhydrous Tetrahydrofuran (THF)

  • Schwartz's Reagent (Zirconocene chloride hydride)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-acetylated nucleoside (100 mg) in anhydrous THF (2 mL) in a flame-dried flask under an inert atmosphere.

  • Add Schwartz's reagent (3–6 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture for 0.5–3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous mixture with dichloromethane (2 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the deacetylated nucleoside by flash chromatography on silica gel.

Visualizing the Role of Acetyl Protecting Groups

Metabolic Activation Pathways

The following diagrams illustrate the enzymatic conversion of acetylated prodrugs to their active forms.

Famciclovir_Activation Famciclovir Famciclovir (Di-acetyl Prodrug) Deacetylated_Intermediate 6-Deoxypenciclovir Famciclovir->Deacetylated_Intermediate Esterases (Deacetylation) Penciclovir Penciclovir (Active Drug) Deacetylated_Intermediate->Penciclovir Aldehyde Oxidase (Oxidation) Penciclovir_MP Penciclovir Monophosphate Penciclovir->Penciclovir_MP Viral Thymidine Kinase Penciclovir_TP Penciclovir Triphosphate Penciclovir_MP->Penciclovir_TP Cellular Kinases Inhibition Inhibition of Viral DNA Polymerase Penciclovir_TP->Inhibition

Caption: Metabolic activation of Famciclovir.

Capecitabine_Activation Capecitabine Capecitabine (Prodrug) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-Fluorouracil (Active Drug) DFUR->FU Thymidine Phosphorylase (Tumor) Active_Metabolites FUTP, FdUTP, FdUMP FU->Active_Metabolites Cellular Enzymes Inhibition Inhibition of Thymidylate Synthase & RNA/DNA Synthesis Active_Metabolites->Inhibition

Caption: Metabolic activation of Capecitabine.

Signaling Pathway Modulation by Capecitabine

Capecitabine, through its conversion to 5-FU, can modulate signaling pathways involved in cancer cell proliferation and survival, such as the RANK/RANKL pathway in colorectal cancer.[20]

RANKL_Pathway Capecitabine Capecitabine RANKL RANKL Capecitabine->RANKL inhibits expression Apoptosis Apoptosis Capecitabine->Apoptosis induces RANK RANK RANKL->RANK binds NFkB NF-κB Pathway RANK->NFkB activates Proliferation Cell Proliferation & EMT NFkB->Proliferation promotes

Caption: Capecitabine's effect on the RANK/RANKL pathway.

Experimental and Developmental Workflow

The decision to employ an acetyl protecting group strategy in nucleoside analog development follows a logical progression of experimental evaluation.

Acetyl_Prodrug_Workflow Start Potent Nucleoside Analog Identified Assess_PK Assess Physicochemical & Pharmacokinetic Properties Start->Assess_PK Poor_Bioavailability Poor Oral Bioavailability? (Low solubility/permeability) Assess_PK->Poor_Bioavailability Design_Prodrug Design Acetyl Prodrug Strategy Poor_Bioavailability->Design_Prodrug Yes Good_Bioavailability Proceed with Parent Drug Poor_Bioavailability->Good_Bioavailability No Synthesize Synthesize Acetylated Analog Design_Prodrug->Synthesize In_Vitro_Eval In Vitro Evaluation (Stability, Permeability, Esterase Cleavage) Synthesize->In_Vitro_Eval In_Vivo_PK In Vivo Pharmacokinetic Studies In_Vitro_Eval->In_Vivo_PK Compare Compare PK with Parent Drug In_Vivo_PK->Compare Improved Bioavailability Improved? Compare->Improved Proceed Proceed to Efficacy Studies Improved->Proceed Yes Optimize Optimize Prodrug Design Improved->Optimize No Optimize->Design_Prodrug

Caption: Workflow for acetyl prodrug development.

Conclusion

Acetyl protecting groups represent a powerful and well-established strategy in the development of nucleoside analog therapeutics. Their application in chemical synthesis enables the efficient construction of complex molecules, while their use as prodrug moieties provides a reliable method for enhancing oral bioavailability. The clinical success of acetylated nucleoside prodrugs like famciclovir and capecitabine underscores the transformative potential of this approach. For researchers and drug development professionals, a thorough understanding of the principles of acetyl group protection, coupled with robust experimental validation, is essential for unlocking the full therapeutic potential of novel nucleoside analogs.

References

The Biological Activity of Thiolated Pyrimidine Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiolated pyrimidine (B1678525) nucleosides, a class of synthetic analogs of natural pyrimidines, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The substitution of an oxygen atom with a sulfur atom in the pyrimidine ring or the sugar moiety can profoundly influence the molecule's physicochemical properties, metabolic stability, and interaction with biological targets. This guide provides an in-depth overview of the core biological activities of these compounds, focusing on their potential as anticancer and antiviral agents. It summarizes key quantitative data, outlines general experimental methodologies, and visualizes relevant biological pathways and workflows.

Anticancer Activity of Thiolated Pyrimidine Nucleosides

Thiolated pyrimidine nucleosides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action often involves metabolic activation to the corresponding nucleotide, which can then interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for several thiolated pyrimidine nucleosides against various cancer cell lines. This data provides a comparative look at the potency of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
2-thiopyrimidine derivativePC-3 (Prostate)66.6 ± 3.6 (µg/ml)[1]
2-thiopyrimidine derivativeHCT-116 (Colon)60.9 ± 1.8 (µg/ml)[1]
5-arylthieno[2,3-d]pyrimidineMCF-7 (Breast)0.0091[2]
5-arylthieno[2,3-d]pyrimidineMCF-7 (Breast)0.028[2]
4-amino-thieno[2,3-d]pyrimidineMDA-MB-231 (Breast)0.056[2]
2-Pyridineformamide N(4)-ring incorporated thiosemicarbazoneMCF-7 (Breast)43.4[3]
2-Pyridineformamide N(4)-ring incorporated thiosemicarbazoneMDA-MB-231 (Breast)35.9[3]

Note: The presented data is a selection from available literature and is not exhaustive. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Antiviral Activity of Thiolated Pyrimidine Nucleosides

The structural similarity of thiolated pyrimidine nucleosides to natural nucleosides allows them to be recognized by viral polymerases. Upon incorporation into the growing viral DNA or RNA chain, they can act as chain terminators or induce lethal mutations, thereby inhibiting viral replication. These compounds have shown activity against a range of viruses, including herpesviruses and human immunodeficiency virus (HIV).

Quantitative Antiviral Activity Data

The following table presents the 50% effective concentration (EC50) values of various thiolated pyrimidine nucleosides against different viruses. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is also included where available, indicating the compound's therapeutic window.

CompoundVirusCell LineEC50 (µM)SIReference
2'-deoxy-5-ethyl-2-thiocytidine (TN-53)HSV-1-0.04>7215[4]
2'-deoxy-5-propyl-2-thiocytidine (TN-54)HSV-1-0.15>1849[4]
2'-deoxy-5-propyl-2-thiouridine (TN-51)VZV (CaQu)-0.0031-[4]
5-bromovinyl-2-thiouracil arabinoside (TN-65)VZV (CaQu)-0.0038-[4]
5-styryl-2-thiouracil arabinoside (TN-67)VZV (CaQu)-0.0026-[4]
2-thiocytosine arabinoside derivativesHCMV-57-159 (pM)-[4]
N10169 (pyrazolo[3,4-d]pyrimidine-3-thiocarboxamide)Adenovirus, Vaccinia virus, Influenza B virus, Paramyxoviruses, Picornaviruses, ReovirusesHeLa1 - 10-[5]

Note: The presented data is a selection from available literature and is not exhaustive. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed, step-by-step experimental protocols are typically found within the full text of peer-reviewed publications and can vary significantly between laboratories. The following sections provide a generalized overview of common assays used to evaluate the biological activity of thiolated pyrimidine nucleosides.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][4][6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thiolated pyrimidine nucleoside and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and determining the efficacy of antiviral compounds.[1]

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the thiolated pyrimidine nucleoside. In separate tubes, mix the virus at a known titer with each compound dilution and incubate to allow for interaction.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay Application: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells and stain with a dye (e.g., crystal violet). Plaques appear as clear zones against a stained background of uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.

Visualizing Workflows and Mechanisms

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel thiolated pyrimidine nucleosides.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antiviral Antiviral Assays (e.g., Plaque Reduction) characterization->antiviral mechanism Mechanism of Action Studies cytotoxicity->mechanism antiviral->mechanism animal_model Animal Model Selection (e.g., Xenograft) mechanism->animal_model efficacy Efficacy Studies animal_model->efficacy toxicity Toxicity & Pharmacokinetics efficacy->toxicity

Generalized workflow for the evaluation of thiolated pyrimidine nucleosides.
Representative Mechanism of Action

The cytotoxic and antiviral effects of many thiolated pyrimidine nucleosides are initiated by their intracellular phosphorylation to the active triphosphate form. This diagram illustrates this general mechanism.

G cluster_0 Intracellular Activation cluster_1 Cellular Effects nucleoside Thiolated Pyrimidine Nucleoside (Pro-drug) mono Monophosphate nucleoside->mono Cellular or Viral Kinases di Diphosphate mono->di Kinases tri Triphosphate (Active Drug) di->tri Kinases dna_incorp Incorporation into DNA/RNA tri->dna_incorp enzyme_inhib Inhibition of DNA/RNA Polymerases tri->enzyme_inhib dna_damage DNA Damage & Chain Termination dna_incorp->dna_damage enzyme_inhib->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_death Cell Death / Inhibition of Viral Replication apoptosis->cell_death

Metabolic activation and mechanism of action of a thiolated pyrimidine nucleoside.

Conclusion

Thiolated pyrimidine nucleosides represent a promising class of compounds with potent anticancer and antiviral activities. Their unique chemical properties, conferred by the sulfur substitution, lead to diverse biological effects, primarily through the disruption of nucleic acid synthesis in target cells or viruses. The quantitative data, though not exhaustive, clearly indicates that certain members of this class exhibit activity in the nanomolar to low micromolar range. Further research, including detailed structure-activity relationship studies, optimization of pharmacokinetic properties, and in vivo efficacy and safety assessments, is warranted to fully realize the therapeutic potential of these intriguing molecules. The generalized experimental workflows and mechanisms of action presented in this guide provide a foundational understanding for researchers and drug development professionals engaged in this exciting area of medicinal chemistry.

References

Structural Characterization of Acetylated Thiouridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characterization of acetylated thiouridines. Thiouridines, sulfur-containing analogues of uridine (B1682114), are naturally occurring modified nucleosides found in transfer RNA (tRNA) that play crucial roles in various biological processes. Their acetylated derivatives, while less studied, are of growing interest in drug development and chemical biology due to their potential to modulate biological pathways. This document outlines the synthesis, purification, and detailed structural analysis of these compounds using modern analytical techniques.

Synthesis of Acetylated Thiouridines

The synthesis of acetylated thiouridines can be approached through two primary routes: O-acetylation of the ribose sugar moiety and N-acetylation of the thiouracil base. The former is often a key step in the synthesis of thiouridines themselves, while the latter would represent a distinct modification.

Synthesis of O-Acetylated Thiouridines

A common strategy for the synthesis of 4-thiouridine (B1664626) involves the initial protection of the hydroxyl groups of the ribose in uridine via acetylation. This is followed by a thionation reaction and subsequent deacetylation to yield the final product. The acetylated intermediate, 2',3',5'-tri-O-acetyl-4-thiouridine, is a key compound for characterization.

Experimental Protocol: Synthesis of 2',3',5'-tri-O-acetyl-4-thiouridine

This protocol is adapted from the initial steps of 4-thiouridine synthesis[1].

  • Acetylation of Uridine: To a solution of uridine in a suitable solvent (e.g., pyridine), add an excess of acetic anhydride. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The resulting residue, containing 2',3',5'-tri-O-acetyluridine, is then purified, typically by silica (B1680970) gel chromatography.

  • Thionation: The purified 2',3',5'-tri-O-acetyluridine is dissolved in an appropriate solvent (e.g., dioxane) and treated with a thionating agent, such as Lawesson's reagent. The reaction mixture is heated to drive the conversion of the carbonyl group at the C4 position to a thiocarbonyl group.

  • Final Purification: After the thionation reaction, the mixture is cooled, and the solvent is evaporated. The crude product, 2',3',5'-tri-O-acetyl-4-thiouridine, is then purified using column chromatography to yield the final product.

Synthesis of N-Acetylated Thiouridines

The synthesis of N-acetylated thiouridines, such as N2-acetyl-2-thiouridine or N4-acetyl-4-thiouridine, is less commonly described in the literature. However, general methods for the N-acetylation of nucleobases can be adapted.

Experimental Protocol: General N-Acetylation of Thiouridines

  • Protection of Ribose Hydroxyls: To selectively acetylate the nitrogen on the base, the hydroxyl groups of the thiouridine's ribose moiety must first be protected using suitable protecting groups (e.g., silyl (B83357) ethers).

  • N-Acetylation: The protected thiouridine is then treated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to facilitate the reaction at the desired nitrogen atom.

  • Deprotection and Purification: Following N-acetylation, the protecting groups on the ribose are removed under appropriate conditions. The final N-acetylated thiouridine is then purified by methods such as High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow for Acetylated Thiouridines

G cluster_O_acetylation O-Acetylation Route cluster_N_acetylation N-Acetylation Route Uridine Uridine Ac2O Acetic Anhydride, Pyridine Uridine->Ac2O TriOAcetyluridine 2',3',5'-tri-O-acetyluridine Ac2O->TriOAcetyluridine Lawesson Lawesson's Reagent TriOAcetyluridine->Lawesson TriOAcetyl_4_thiouridine 2',3',5'-tri-O-acetyl-4-thiouridine Lawesson->TriOAcetyl_4_thiouridine Thiouridine Thiouridine Protection Protect Ribose OH Thiouridine->Protection ProtectedThiouridine Protected Thiouridine Protection->ProtectedThiouridine NAcetylation Acetylating Agent, Base ProtectedThiouridine->NAcetylation NAcetylProtected N-Acetyl Protected Thiouridine NAcetylation->NAcetylProtected Deprotection Deprotection NAcetylProtected->Deprotection NAcetylThiouridine N-Acetyl Thiouridine Deprotection->NAcetylThiouridine

Caption: Synthetic routes for O- and N-acetylated thiouridines.

Purification and Isolation

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of acetylated thiouridines, ensuring high purity required for subsequent structural analysis and biological assays.

Experimental Protocol: HPLC Purification of Acetylated Thiouridines

  • Column and Mobile Phase Selection: A reversed-phase C18 column is typically used. The mobile phase usually consists of a gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile.

  • Sample Preparation: The crude reaction mixture is dissolved in a minimal amount of a suitable solvent, filtered to remove any particulate matter, and then injected into the HPLC system.

  • Gradient Elution: A linear gradient of increasing organic solvent concentration is applied to elute the compounds from the column based on their hydrophobicity.

  • Fraction Collection and Analysis: Fractions are collected based on the UV absorbance profile (typically at 260 nm and/or a wavelength specific to the thiocarbonyl group). The purity of the collected fractions is then verified by analytical HPLC.

  • Desalting: The purified fractions are pooled, and the volatile buffer salts and solvents are removed by lyophilization to yield the pure acetylated thiouridine.

Structural Characterization Techniques

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural characterization of acetylated thiouridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure of acetylated thiouridines in solution. Both 1H and 13C NMR are crucial for confirming the presence and location of the acetyl groups.

Experimental Protocol: NMR Sample Preparation

  • Sample Dissolution: Dissolve 1-5 mg of the purified acetylated thiouridine in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any residual particulate matter.

  • Internal Standard: An internal standard (e.g., TMS) may be added for chemical shift referencing.

  • Data Acquisition: Acquire 1D (1H, 13C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra to enable full assignment of all proton and carbon signals.

Expected Spectroscopic Data:

Compound Technique Key Expected Signals
2',3',5'-tri-O-acetyl-4-thiouridine1H NMRAcetyl methyl protons (~2.0-2.2 ppm), Ribose protons (4.0-6.0 ppm), Base protons
13C NMRAcetyl carbonyl carbons (~170 ppm), Acetyl methyl carbons (~20-21 ppm), Ribose carbons, Base carbons
N-acetyl-thiouridines1H NMRN-acetyl methyl protons (distinct from O-acetyl), Ribose protons, Base protons
13C NMRN-acetyl carbonyl and methyl carbons, Ribose carbons, Base carbons

Note: The exact chemical shifts will be dependent on the solvent and the specific structure of the compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the acetylated thiouridines and to gain structural information through fragmentation analysis (MS/MS).

Experimental Protocol: Mass Spectrometry Sample Preparation

  • Sample Dilution: Prepare a dilute solution of the purified compound in a solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile/water).

  • Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for nucleosides, which allows for the observation of the intact molecular ion.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular weight. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion to generate a fragmentation pattern.

Expected Mass Spectrometry Data:

The mass of an acetyl group is 42.0106 Da. The addition of one or more acetyl groups to a thiouridine molecule will result in a corresponding increase in the molecular weight. Fragmentation patterns can help to distinguish between O- and N-acetylation. For instance, the loss of ketene (B1206846) (42.0106 Da) is a characteristic fragmentation of O-acetylated compounds.

Compound Expected [M+H]+ Key Fragmentation Pathways
2',3',5'-tri-O-acetyl-4-thiouridine431.10Sequential loss of acetyl groups (as acetic acid or ketene), loss of the ribose sugar.
Mono-N-acetyl-thiouridine303.06Fragmentation of the glycosidic bond, loss of the acetyl group.
X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Crystallization of Acetylated Thiouridines

  • Sample Purity: A highly pure sample (>98%) is essential for successful crystallization.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

  • Crystallization Method: The vapor diffusion method (hanging drop or sitting drop) is commonly used. A concentrated solution of the acetylated thiouridine is allowed to equilibrate with a reservoir solution containing a precipitant, leading to slow crystallization.

  • Crystal Mounting and Data Collection: Once suitable crystals are obtained, they are mounted and subjected to X-ray diffraction analysis.

Expected Crystallographic Data:

A successful crystal structure determination will provide the precise atomic coordinates of the acetylated thiouridine, confirming the location of the acetyl group(s) and revealing the molecule's conformation in the solid state. To date, no crystal structures of standalone acetylated thiouridines have been deposited in public databases.

Characterization Workflow

G Crude Crude Acetylated Thiouridine HPLC HPLC Purification Crude->HPLC Pure Pure Acetylated Thiouridine HPLC->Pure NMR NMR Spectroscopy (1H, 13C, 2D) Pure->NMR MS Mass Spectrometry (MS, MS/MS) Pure->MS Xray X-ray Crystallography Pure->Xray Structure Structural Elucidation NMR->Structure MS->Structure Xray->Structure

Caption: Workflow for the characterization of acetylated thiouridines.

Biological Context and Signaling Pathways

Thiouridines are known to be present in tRNA and are involved in the efficiency and fidelity of translation. For instance, 2-thiouridine (B16713) derivatives are found in the wobble position of the anticodon in tRNAs for glutamine, glutamate, and lysine (B10760008) in Escherichia coli[2]. The biosynthesis of these thiomodifications involves a complex enzymatic machinery[3][4][5].

While the direct acetylation of thiouridines as a signaling modification has not been extensively documented, the enzymatic machinery for acetylation is widespread. Acetyltransferases are a large family of enzymes that transfer an acetyl group from a donor molecule (usually acetyl-CoA) to a substrate. While histone acetyltransferases (HATs) are well-known for their role in regulating gene expression through histone modification, acetyltransferases also act on a wide variety of other protein and small molecule substrates.

The potential for enzymatic acetylation of thiouridines in a biological context remains an open area of research. The identification of specific acetyltransferases that act on thiouridines could reveal novel regulatory pathways.

Potential Biological Role of Acetylated Thiouridine

G AcetylCoA Acetyl-CoA Acetyltransferase Putative Acetyltransferase AcetylCoA->Acetyltransferase Thiouridine Thiouridine (in tRNA or free) Thiouridine->Acetyltransferase AcetylatedThiouridine Acetylated Thiouridine Acetyltransferase->AcetylatedThiouridine Downstream Altered Biological Function? AcetylatedThiouridine->Downstream Deacetylase Putative Deacetylase AcetylatedThiouridine->Deacetylase Deacetylase->Thiouridine

Caption: Hypothetical enzymatic cycle of thiouridine acetylation.

Conclusion

The structural characterization of acetylated thiouridines is a critical step in understanding their potential biological roles and for their development as therapeutic agents. This guide provides a framework for their synthesis, purification, and detailed analysis using state-of-the-art techniques. While O-acetylated thiouridines are accessible as intermediates in thiouridine synthesis, the targeted synthesis and characterization of N-acetylated derivatives require further investigation. The elucidation of the biological pathways involving acetylated thiouridines represents a promising frontier in the study of modified nucleosides.

References

Physical and chemical properties of 2',3',5'-Tri-O-acetyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2',3',5'-Tri-O-acetyl-2-thiouridine, a synthetic nucleoside analog with potential applications in antiviral and anticancer research. Due to the limited availability of specific experimental data for this compound in public databases, this guide combines established knowledge of the parent compound, 2-thiouridine (B16713), with general chemical principles to present a detailed profile. It includes proposed methodologies for its synthesis and purification, predicted physicochemical properties, and a discussion of its potential biological activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound (CAS 28542-31-6) is an acetylated derivative of 2-thiouridine, a naturally occurring modified pyrimidine (B1678525) nucleoside. The acetylation of the hydroxyl groups on the ribose sugar is a common strategy in medicinal chemistry to enhance the lipophilicity of nucleoside analogs, thereby improving their cell permeability and bioavailability. As a member of the purine (B94841) nucleoside analog class, this compound is of interest for its potential therapeutic properties, particularly as an antitumor and antiviral agent.[1] The core structure, 2-thiouridine, is known to exhibit broad-spectrum antiviral activity against positive-strand RNA viruses by inhibiting viral RNA-dependent RNA polymerase.

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported. The following tables summarize the available and predicted properties.

Table 1: General Properties of this compound

PropertyValueSource
IUPAC Name 1-[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(acetyloxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-onePredicted
CAS Number 28542-31-6Vendor Information
Molecular Formula C₁₅H₁₈N₂O₈SCalculated
Molecular Weight 386.38 g/mol Calculated
Appearance White to off-white solidPredicted
Storage -20°CVendor Information

Table 2: Predicted Solubility Profile of this compound

SolventPredicted Solubility
Water Sparingly soluble
Dimethyl Sulfoxide (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Methanol (B129727) Soluble
Chloroform Soluble
Ethyl Acetate (B1210297) Soluble

Table 3: Predicted Spectral Data for this compound

Spectral DataPredicted Peaks/Values
¹H NMR Data not available. Expected signals for acetyl methyl protons, ribose protons, and pyrimidine protons.
¹³C NMR Data not available. Expected signals for acetyl carbonyl and methyl carbons, ribose carbons, and pyrimidine carbons.
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 387.08, [M+Na]⁺ at m/z 409.06. Fragmentation may involve loss of acetyl groups.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-thiouracil (B1096).

Step 1: Synthesis of 2-Thiouridine

This procedure is adapted from the Vorbrüggen glycosylation method.

  • Materials: 2-thiouracil, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, bis(trimethylsilyl)acetamide (BSA), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dry acetonitrile, methanol, ammonia (B1221849) solution.

  • Procedure:

    • Suspend 2-thiouracil in dry acetonitrile.

    • Add bis(trimethylsilyl)acetamide (BSA) and heat the mixture to obtain a clear solution of the silylated 2-thiouracil.

    • Cool the solution and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

    • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise at 0°C and stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Quench the reaction with methanol and evaporate the solvent.

    • Remove the benzoyl protecting groups by treating the residue with a solution of ammonia in methanol.

    • Purify the resulting 2-thiouridine by silica (B1680970) gel column chromatography.

Step 2: Acetylation of 2-Thiouridine

This is a standard O-acetylation procedure.[2]

  • Materials: 2-thiouridine, acetic anhydride (B1165640), dry pyridine (B92270), methanol, toluene, dichloromethane (B109758), 1 M HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve 2-thiouridine in dry pyridine under an inert atmosphere.

    • Cool the solution to 0°C and add acetic anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by adding methanol.

    • Remove the pyridine by co-evaporation with toluene.

    • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

G Thiouracil 2-Thiouracil Glycosylation Vorbrüggen Glycosylation Thiouracil->Glycosylation Ribose 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Ribose->Glycosylation Debenzoylation Debenzoylation (NH₃/MeOH) Glycosylation->Debenzoylation Protected Intermediate Thiouridine 2-Thiouridine Debenzoylation->Thiouridine Acetylation Acetylation (Ac₂O, Pyridine) Thiouridine->Acetylation FinalProduct This compound Acetylation->FinalProduct

Figure 1: Proposed synthetic workflow for this compound.

Purification and Analysis
  • Purification: The final compound can be purified using silica gel column chromatography. The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) should be optimized based on TLC analysis.

  • Analysis: The purity and identity of the synthesized compound should be confirmed by:

    • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure, including the presence of acetyl groups and the integrity of the nucleoside core.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Activity and Mechanism of Action

Antiviral Activity

The parent compound, 2-thiouridine, has demonstrated broad-spectrum antiviral activity against several positive-strand RNA viruses, including Dengue virus and SARS-CoV-2.[3][4][5] The proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[3][4][5]

As a prodrug, this compound is expected to be readily transported into cells due to its increased lipophilicity. Once inside the cell, esterases would cleave the acetyl groups to release 2-thiouridine. The free nucleoside is then phosphorylated by host cell kinases to its active triphosphate form, 2-thiouridine triphosphate (s²UTP). This triphosphate analog can then act as a competitive inhibitor of the natural uridine (B1682114) triphosphate (UTP) for incorporation into the nascent viral RNA chain by the RdRp. The incorporation of s²UTP can lead to chain termination or introduce mutations, thereby inhibiting viral replication.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound Drug 2-Thiouridine Prodrug->Drug Esterases Phosphorylation Host Kinases Drug->Phosphorylation Active_Metabolite 2-Thiouridine Triphosphate (s²UTP) Phosphorylation->Active_Metabolite ATP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition UTP UTP UTP->RdRp

Figure 2: Proposed antiviral mechanism of action for this compound.

Anticancer Activity

As a purine nucleoside analog, this compound may also possess anticancer properties.[1] The mechanism for such activity could involve the inhibition of DNA and/or RNA synthesis in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. The incorporation of the modified nucleoside into cellular nucleic acids could disrupt their normal function. Further research is required to elucidate the specific pathways involved in its potential cytotoxic effects.

Conclusion

This compound is a promising nucleoside analog with potential for development as an antiviral and anticancer agent. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a proposed mechanism of action based on the known activities of its parent compound. Further experimental investigation is crucial to fully characterize its physicochemical properties, optimize its synthesis, and validate its biological activities and therapeutic potential. The data and protocols presented herein are intended to facilitate and guide future research in this area.

References

The Role of 2-Thiouridine in Enhancing RNA Duplex Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of nucleobases is a critical mechanism for regulating the structure and function of RNA. Among these modifications, the substitution of oxygen with sulfur at the C2 position of uridine, forming 2-thiouridine (B16713) (s²U), has been shown to significantly enhance the thermal stability of RNA duplexes. This technical guide provides an in-depth analysis of the function of 2-thiouridine in RNA duplex stabilization, detailing the underlying molecular mechanisms, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers in molecular biology, nucleic acid chemistry, and drug development who are interested in the therapeutic and biotechnological applications of 2-thiouridine-modified oligonucleotides.

Introduction

RNA molecules are central to a myriad of biological processes, from serving as genetic messengers to catalyzing biochemical reactions and regulating gene expression. The functional diversity of RNA is, in part, dictated by its intricate three-dimensional structures, which are governed by the thermodynamics of base pairing and stacking interactions. Nature has evolved a vast repertoire of chemical modifications to RNA nucleobases to fine-tune these structures and their corresponding functions.

2-Thiouridine (s²U), a naturally occurring modified nucleoside, is predominantly found at the wobble position (position 34) of the anticodon loop in certain transfer RNAs (tRNAs), such as those for glutamic acid, glutamine, and lysine.[1][2][3] Its presence is crucial for accurate and efficient protein synthesis by ensuring proper codon-anticodon recognition and preventing frameshifting during translation.[2][3][4] A key feature of s²U is its remarkable ability to stabilize RNA duplexes, a property that has garnered significant interest for its potential applications in antisense therapy, RNA interference (RNAi), and the development of RNA-based diagnostics and nanostructures. This guide delves into the core principles of s²U-mediated RNA duplex stabilization.

Mechanism of Stabilization

The enhanced stability of RNA duplexes containing 2-thiouridine can be attributed to a combination of structural and thermodynamic factors. The primary mechanisms are:

  • Sugar Pucker Preorganization : The substitution of the C2 oxygen with a larger, more polarizable sulfur atom influences the electronegativity and van der Waals interactions within the nucleoside.[5] This alteration biases the ribose sugar towards a C3'-endo conformation, which is the characteristic pucker for nucleotides in an A-form RNA helix.[1][4][5][6][7][8] This "preorganization" of the single-stranded RNA (ssRNA) into an A-form geometry reduces the entropic penalty of duplex formation, as the individual strands require less conformational change to adopt the final helical structure.[9][10]

  • Enhanced Stacking Interactions : The larger sulfur atom of 2-thiouridine is more polarizable than oxygen, leading to more favorable base stacking interactions with adjacent nucleobases in the RNA duplex.[1][11] This contributes to the overall enthalpic stabilization of the helix.

  • Increased Acidity of the N3 Imino Proton : The electron-withdrawing nature of the thiocarbonyl group increases the acidity of the N3 imino proton.[10][11] This can lead to stronger hydrogen bonding with the complementary adenosine (B11128) in a Watson-Crick base pair.

  • Reduced Desolvation Penalty : It has been proposed that the 2-thio modification may reduce the energetic cost of removing water molecules from the nucleobase upon duplex formation.[10][11]

The interplay of these factors results in a significant increase in the melting temperature (Tm) of s²U-containing RNA duplexes compared to their unmodified counterparts.

G Mechanism of 2-Thiouridine Induced RNA Duplex Stabilization cluster_s2U 2-Thiouridine (s²U) Modification cluster_effects Structural & Thermodynamic Effects cluster_outcome Overall Outcome s2U Substitution of O2 with S2 preorganization Ribose Preorganization (C3'-endo conformation) s2U->preorganization stacking Enhanced Base Stacking s2U->stacking h_bond Stronger N3-H Hydrogen Bonding s2U->h_bond desolvation Reduced Desolvation Penalty s2U->desolvation stabilization Increased RNA Duplex Stability (↑Tₘ) preorganization->stabilization stacking->stabilization h_bond->stabilization desolvation->stabilization

Figure 1: A diagram illustrating the proposed mechanisms by which 2-thiouridine enhances the stability of RNA duplexes.

Quantitative Data on Duplex Stabilization

The stabilizing effect of 2-thiouridine has been quantified in numerous studies using techniques such as UV thermal denaturation and isothermal titration calorimetry (ITC). The following tables summarize key findings from the literature, highlighting the increase in melting temperature (ΔTm) and changes in thermodynamic parameters upon s²U substitution.

Effect of a Single Internal 2-Thiouridine Substitution
RNA Duplex Sequence (5'-3')Complementary Strand (3'-5')ModificationTm (°C)ΔTm (°C)ΔG°37 (kcal/mol)Reference
GU UUCCmAmAmAmGmUnmodified19.0--2.8[1]
Gs²U UUCCmAmAmAmGms²U30.7+11.7-4.8[1]
uagcU ccaucgAggUnmodified---10.0[10]
uagcs²U ccaucgAggs²U---10.5[10]

Note: Subscripts 'm' denote 2'-O-methyl modifications on the complementary strand.

Comparison with Mismatched Base Pairs
RNA Duplex Sequence (9-mer)Central Base PairTm (°C) at 5 µMΔTm (°C) vs. U:AReference
UnmodifiedU:A54.1-[12]
s²U-modifieds²U:A62.4+8.3[12]
UnmodifiedU:U37.8-16.3[12]
s²U-modifieds²U:U48.0-6.1[12]
s²U-modifieds²U:s²U51.7-2.4[12][13]
Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)
Duplex (s²U:A vs U:A)ΔGITC (kcal/mol)ΔHITC (kcal/mol)TΔSITC (kcal/mol)Reference
U:A-10.0-47.7-37.7[10]
s²U:A-10.5-45.5-35.0[10]

These data consistently demonstrate that the incorporation of 2-thiouridine leads to a significant increase in the thermal stability of RNA duplexes. The stabilization is observed for both fully matched and certain mismatched pairs, highlighting the potent effect of this modification. The ITC data suggest that the stabilization is primarily entropic in origin, consistent with the preorganization hypothesis.[9][10]

Experimental Protocols

The characterization of s²U-containing RNA duplexes relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Synthesis of 2-Thiouridine-Modified Oligonucleotides

The synthesis of RNA oligonucleotides containing 2-thiouridine is typically achieved using automated solid-phase phosphoramidite (B1245037) chemistry.[1][5][14]

  • Phosphoramidite Synthesis : Commercially available or custom-synthesized 2-thiouridine phosphoramidite is used. The synthesis follows standard protocols for RNA synthesis, with a critical modification at the oxidation step.

  • Modified Oxidation Step : The conventional iodine/water oxidation step must be replaced to prevent desulfurization of the 2-thiocarbonyl group.[1][14] tert-Butyl hydroperoxide is a commonly used oxidizing agent that preserves the sulfur modification.[1][14]

  • Deprotection and Purification : Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. Mild basic conditions, such as methylamine (B109427) in ethanol/DMSO, may be required if other sensitive modifications are present.[14] The final product is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

G Synthesis of s²U-Modified RNA start Start: Solid Support phosphoramidite 1. Couple s²U Phosphoramidite start->phosphoramidite oxidation 2. Oxidize with tert-Butyl Hydroperoxide phosphoramidite->oxidation deprotection 3. Cleave and Deprotect oxidation->deprotection purification 4. Purify (HPLC/PAGE) deprotection->purification end Final Product: s²U-RNA Oligonucleotide purification->end

Figure 2: A simplified workflow for the solid-phase synthesis of 2-thiouridine-modified RNA oligonucleotides.
UV Thermal Denaturation (Melting) Studies

UV melting is the most common method for determining the melting temperature (Tm) of nucleic acid duplexes.

  • Sample Preparation : Equimolar amounts of the s²U-modified RNA strand and its complementary strand are annealed in a buffer solution (e.g., 100 mM NaCl, 25 mM phosphate (B84403) buffer, 0.05 mM EDTA, pH 7.0).[1] A range of concentrations should be prepared for van't Hoff analysis.

  • Instrumentation : A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used.

  • Data Acquisition : The absorbance of the sample, typically at 260 nm, is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute).[15]

  • Data Analysis : The Tm is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the peak of the first derivative of the melting curve (dA/dT vs. T). Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from a van't Hoff plot of 1/Tm versus ln(CT), where CT is the total strand concentration.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the conformation of the s²U nucleoside and its effect on the RNA duplex.

  • Sample Preparation : RNA samples are prepared at high concentrations (~2 mM) in a suitable buffer (e.g., 25 mM phosphate buffer, 100 mM NaCl, 0.05 mM EDTA, pH 7.0), often in D₂O or a H₂O/D₂O mixture.[1]

  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) is required.

  • Experiments :

    • 1D ¹H NMR : Used to observe imino protons, which are indicative of base pairing. The stability of the imino proton signals with increasing temperature provides a qualitative measure of duplex stability.[1][6]

    • 2D NMR (e.g., ROESY, NOESY, COSY) : Used to assign proton resonances and determine through-space proximities, confirming the A-form helical structure and assessing local conformational changes.[1][6][16] The analysis of J-couplings (³JH1'-H2') allows for the determination of the sugar pucker conformation.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to confirm the overall helical conformation of the RNA duplex.

  • Sample Preparation : RNA samples are prepared at a concentration of approximately 50 µM in a buffer solution (e.g., 100 mM NaCl, 200 mM NaHEPES, pH 7.5).[17]

  • Instrumentation : A CD spectropolarimeter is used.

  • Data Acquisition : CD spectra are recorded over a range of wavelengths (e.g., 200-320 nm) at various temperatures.

  • Data Analysis : An A-form RNA duplex exhibits a characteristic CD spectrum with a positive peak around 260-270 nm and a negative peak around 210 nm. The presence of this signature confirms that the s²U modification does not disrupt the overall A-form geometry of the duplex.[1][5][6][16]

G Experimental Workflow for s²U-RNA Characterization cluster_synthesis Synthesis & Purification cluster_analysis Biophysical Characterization cluster_results Data Interpretation synthesis Synthesize s²U-RNA (Phosphoramidite Chemistry) uv_melt UV Thermal Denaturation (Determine Tₘ, Thermodynamics) synthesis->uv_melt nmr NMR Spectroscopy (Structure, Conformation) synthesis->nmr cd Circular Dichroism (Confirm A-form Helix) synthesis->cd results Quantify Stabilization & Elucidate Structural Effects uv_melt->results nmr->results cd->results

Figure 3: A flowchart outlining the typical experimental workflow for the synthesis and biophysical characterization of 2-thiouridine-modified RNA duplexes.

Biological and Therapeutic Implications

The ability of 2-thiouridine to enhance RNA duplex stability has significant implications for both understanding fundamental biological processes and developing novel therapeutics.

  • tRNA Function : In the context of the ribosome, the increased stability of the codon-anticodon helix due to s²U at the wobble position ensures high-fidelity translation.[1][3][5] It restricts the wobble pairing of U with G, thereby enforcing the correct reading of codons ending in A.[10][11][18]

  • Antisense Oligonucleotides (ASOs) : The therapeutic efficacy of ASOs depends on their binding affinity and specificity to the target mRNA. Incorporating s²U into ASOs can increase their binding affinity, potentially leading to enhanced target knockdown at lower concentrations.[19][20] The improved discrimination against G-U wobble pairs can also enhance the specificity of ASOs.[19][20]

  • Small Interfering RNAs (siRNAs) : The thermodynamic stability of siRNA duplexes influences their processing by the RNAi machinery and their gene-silencing activity. Strategic placement of s²U modifications can modulate the stability of different regions of the siRNA duplex, potentially improving its activity and specificity.[14][21]

Conclusion

2-Thiouridine is a potent, naturally occurring modification that significantly enhances the thermal stability of RNA duplexes. This stabilization arises from a combination of effects, most notably the preorganization of the ribose sugar into a C3'-endo conformation, which reduces the entropic cost of duplex formation. The quantitative data derived from UV melting and ITC experiments consistently demonstrate a substantial increase in Tm and favorable changes in the thermodynamics of hybridization. The experimental protocols outlined in this guide provide a robust framework for the synthesis and characterization of s²U-modified oligonucleotides. The unique properties of 2-thiouridine make it a valuable tool for researchers in the fields of RNA biology, biotechnology, and drug development, offering a powerful means to modulate the stability and specificity of RNA-based systems.

References

The Core Antiviral Mechanism of 2-Thiouridine Against RNA Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the antiviral mechanism of 2-thiouridine (B16713) (s2U), a promising broad-spectrum antiviral ribonucleoside analogue. We delve into its molecular interactions, particularly its inhibitory effects on the viral RNA-dependent RNA polymerase (RdRp) of numerous positive-strand RNA viruses. This document summarizes key quantitative data on its antiviral efficacy, details relevant experimental protocols, and provides visual representations of its mechanism and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

The emergence and re-emergence of RNA viruses, such as Dengue virus (DENV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), present a significant and ongoing threat to global public health.[1][2][3][4] The development of broad-spectrum antiviral agents is a critical strategy to combat these diverse pathogens.[2][5] One of the most conserved and promising targets for such antivirals is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of viral genomes.[1][2][5] 2-thiouridine (s2U) has been identified as a potent ribonucleoside analogue with significant antiviral activity against a wide range of positive-sense single-stranded RNA (ssRNA+) viruses.[1][3][4] This guide elucidates the core mechanism of action of s2U, providing a technical foundation for its further investigation and potential clinical development.

Mechanism of Action

The primary antiviral mechanism of 2-thiouridine is the inhibition of viral RNA synthesis through its action as a chain terminator.[1] The process can be broken down into the following key steps:

  • Cellular Uptake and Metabolism: 2-thiouridine, as a nucleoside analogue, is taken up by host cells. Inside the cell, it is metabolized by host cell kinases into its active triphosphate form, 2-thiouridine triphosphate (s2UTP).

  • Substrate Mimicry: s2UTP mimics the natural uridine (B1682114) triphosphate (UTP) and is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp).

  • Incorporation into Viral RNA: The viral RdRp incorporates s2UTP into the nascent viral RNA strand during replication.

  • Chain Termination: The presence of the thiol group at the 2-position of the uridine base interferes with the subsequent addition of nucleotides. This leads to the stalling of the RdRp and premature termination of the growing RNA chain.[1]

  • Inhibition of Viral Replication: The cessation of viral RNA synthesis effectively halts viral replication, leading to a reduction in viral load.[1][2]

This mechanism of action has been demonstrated to be effective against a variety of ssRNA+ viruses, highlighting the conserved nature of the RdRp active site as a therapeutic target.[1][5] Notably, s2U has not shown significant inhibition of host cellular RNA polymerases, suggesting a favorable selectivity and safety profile.[5]

Signaling Pathway and Molecular Interaction

The following diagram illustrates the molecular pathway of 2-thiouridine's antiviral action.

Antiviral_Mechanism_of_2_Thiouridine cluster_cell Host Cell cluster_virus Viral Replication Complex s2U 2-Thiouridine (s2U) Host_Kinases Host Kinases s2U->Host_Kinases Metabolism s2UTP 2-Thiouridine Triphosphate (s2UTP) Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) s2UTP->Viral_RdRp Incorporation Host_Kinases->s2UTP Nascent_Viral_RNA Nascent Viral RNA Viral_RdRp->Nascent_Viral_RNA Elongation Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Viral_RdRp Blocked_Replication RNA Synthesis Blocked (Chain Termination) Nascent_Viral_RNA->Blocked_Replication Stalling Inhibition Inhibition of Viral Replication Blocked_Replication->Inhibition s2U_ext s2U Administration s2U_ext->s2U

Antiviral mechanism of 2-thiouridine.

Quantitative Data on Antiviral Activity

The broad-spectrum antiviral activity of 2-thiouridine has been quantified against a range of RNA viruses. The following tables summarize the 50% effective concentration (EC50) values from cell-based assays and the in vivo efficacy in animal models.

Table 1: In Vitro Antiviral Activity of 2-Thiouridine (s2U)
Virus FamilyVirusStrainCell LineEC50 (µM)
FlaviviridaeDengue Virus 2 (DENV-2)D2/hu/INDIA/09-74BHK-211.5 ± 0.10
Zika Virus (ZIKV)PRVABC59Vero-760.8 ± 0.10
Yellow Fever Virus (YFV)17DVero-761.2 ± 0.20
Japanese Encephalitis Virus (JEV)NakayamaVero-760.9 ± 0.10
West Nile Virus (WNV)NY99Vero-761.1 ± 0.10
TogaviridaeChikungunya Virus (CHIKV)181/25Vero-763.4 ± 0.40
CoronaviridaeHuman Coronavirus 229E (HCoV-229E)ATCC VR-740Huh72.1 ± 0.30
Human Coronavirus OC43 (HCoV-OC43)ATCC VR-1558HCT-84.2 ± 0.50
SARS-CoVGZ02VeroE6/TMPRSS21.8 ± 0.20
MERS-CoVEMC/2012VeroE6/TMPRSS22.5 ± 0.30
SARS-CoV-2AncestralVeroE6/TMPRSS21.6 ± 0.20
SARS-CoV-2Delta (B.1.617.2)VeroE6/TMPRSS21.9 ± 0.20
SARS-CoV-2Omicron (BA.1)VeroE6/TMPRSS22.3 ± 0.30
Data extracted from Uemura, K. et al. PNAS (2023).[1]
Table 2: In Vivo Efficacy of 2-Thiouridine (s2U) in Mouse Models

Dengue Virus 2 (DENV-2) Infection Model

Treatment Group Dose Administration Outcome
Vehicle - Oral gavage -
s2U 50 mg/kg Twice daily, oral Significant increase in survival rate

| s2U | 150 mg/kg | Twice daily, oral | Significant increase in survival rate and dose-dependent decrease in viral RNA load in serum, spleen, kidney, and liver |

SARS-CoV-2 Infection Model

Treatment Group Dose Administration Outcome
Vehicle - Oral gavage -
s2U 150 mg/kg Twice daily, oral Significant reduction in viral titer and viral RNA load in the lungs; improved survival rates

Data summarized from Uemura, K. et al. PNAS (2023) and other sources.[1][5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the antiviral activity of 2-thiouridine.

Cell-Based Antiviral and Cytotoxicity Assays

Principle: These assays determine the concentration of a compound required to inhibit viral replication by 50% (EC50) and the concentration that is toxic to 50% of the host cells (CC50). The ratio of CC50 to EC50 gives the selectivity index (SI), a measure of the compound's therapeutic window.

Methodology (Plaque Reduction Assay):

  • Cell Seeding: Plate a suitable host cell line (e.g., VeroE6, BHK-21) in 6-well or 12-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of 2-thiouridine in a serum-free medium.

  • Virus Infection: Infect the confluent cell monolayers with a known titer of the virus for 1-2 hours.

  • Treatment: After infection, remove the viral inoculum and add the different concentrations of 2-thiouridine.

  • Overlay: Cover the cells with an overlay medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.

  • Incubation: Incubate the plates for a period sufficient for plaque development (typically 3-7 days).

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control. Determine the EC50 value using non-linear regression analysis.

In Vitro Primer Extension Assay

Principle: This biochemical assay directly assesses the ability of the viral RdRp to incorporate s2UTP and determines if this incorporation leads to chain termination.

Methodology:

  • Reagents: Purified recombinant viral RdRp, a short primer RNA labeled with a fluorescent dye (e.g., 5'-Cy5), a template RNA, natural ribonucleoside triphosphates (NTPs), and s2UTP.

  • Reaction Setup: Combine the primer, template, and RdRp in a reaction buffer.

  • Initiation: Start the reaction by adding a mixture of NTPs and/or s2UTP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Termination: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).

  • Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescently labeled RNA products are visualized, and their sizes are determined. A halt in the extension of the primer in the presence of s2UTP indicates chain termination.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the antiviral properties of 2-thiouridine.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antiviral_Assay Cell-Based Antiviral Assays (Plaque Reduction, CPE) EC50_CC50 Determine EC50, CC50, and SI Antiviral_Assay->EC50_CC50 Cytotoxicity_Assay Cytotoxicity Assays (MTT, Neutral Red) Cytotoxicity_Assay->EC50_CC50 Primer_Extension In Vitro Primer Extension Assay with Viral RdRp EC50_CC50->Primer_Extension Mechanism_Confirmation Confirm Chain Termination Mechanism Primer_Extension->Mechanism_Confirmation Animal_Model Animal Model of Viral Infection (e.g., DENV-2 or SARS-CoV-2 in mice) Mechanism_Confirmation->Animal_Model Toxicity_Study Toxicity and Mutagenicity Studies Mechanism_Confirmation->Toxicity_Study Treatment Treatment with s2U (Oral or IV) Animal_Model->Treatment Efficacy_Evaluation Evaluate Efficacy: - Survival Rate - Viral Load in Tissues Treatment->Efficacy_Evaluation Safety_Profile Assess Safety Profile Toxicity_Study->Safety_Profile Start Compound Identification (2-Thiouridine) Start->Antiviral_Assay Start->Cytotoxicity_Assay

Workflow for antiviral evaluation of 2-thiouridine.
In Vivo Efficacy and Toxicity Studies

Principle: These studies evaluate the antiviral efficacy and safety of 2-thiouridine in a living organism.

Methodology (Mouse Model):

  • Animal Model: Use an appropriate mouse model for the specific virus (e.g., AG129 mice for DENV, K18-hACE2 transgenic mice for SARS-CoV-2).

  • Infection: Infect the mice with a lethal or sublethal dose of the virus.

  • Treatment: Administer 2-thiouridine via a clinically relevant route (e.g., oral gavage, intravenous injection) at various doses and schedules.

  • Monitoring: Monitor the animals daily for clinical signs of illness, weight loss, and survival.

  • Viral Load Quantification: At specific time points post-infection, euthanize a subset of animals and collect tissues (e.g., lung, spleen, liver, serum) to quantify viral load using quantitative reverse transcription PCR (qRT-PCR) or plaque assays.

  • Toxicity Assessment: In parallel, conduct toxicity studies in uninfected animals, monitoring for adverse effects and analyzing blood chemistry and histopathology of major organs.

  • Mutagenicity Assays: Perform standard mutagenicity tests (e.g., Ames test, in vivo micronucleus assay) to assess the genotoxic potential of 2-thiouridine.

Conclusion and Future Directions

2-thiouridine has emerged as a potent and broad-spectrum inhibitor of positive-strand RNA viruses, acting through the well-defined mechanism of chain termination of viral RNA synthesis. Its efficacy has been demonstrated both in vitro and in vivo against a range of clinically significant viruses, including DENV and SARS-CoV-2. The favorable safety profile observed in initial studies further supports its potential as a therapeutic candidate.

Future research should focus on:

  • Clinical Trials: Advancing 2-thiouridine into human clinical trials to evaluate its safety, pharmacokinetics, and efficacy.

  • Combination Therapies: Investigating the synergistic effects of 2-thiouridine in combination with other antiviral agents that have different mechanisms of action.

  • Resistance Profiling: Comprehensive studies to understand the potential for viral resistance to 2-thiouridine and the genetic barriers to its development.

  • Further Spectrum Analysis: Continued screening of 2-thiouridine against a wider array of emerging and neglected RNA viruses.

This technical guide provides a solid foundation for researchers and drug developers to understand and further explore the therapeutic potential of 2-thiouridine in the ongoing battle against viral diseases.

References

Methodological & Application

Application Note and Protocol: Synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3',5'-Tri-O-acetyl-2-thiouridine is a protected derivative of 2-thiouridine (B16713), a naturally occurring modified nucleoside found in tRNA. The acetyl protecting groups on the ribose sugar moiety enhance its solubility in organic solvents, making it a key intermediate for the synthesis of various biologically active nucleoside analogs and oligonucleotides. This document provides a detailed protocol for the chemical synthesis of this compound from 2-thiouridine.

Reaction Scheme

The synthesis involves the acetylation of the three hydroxyl groups of 2-thiouridine using an acetylating agent, typically acetic anhydride (B1165640), in the presence of a base or as a reusable solvent system with acetic acid.

Chemical Equation:

Experimental Protocol

This protocol is adapted from general procedures for nucleoside acetylation.[1]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Thiouridine≥98%Commercially available
Acetic AnhydrideReagent GradeCommercially availableCan be used as both solvent and acetylating agent.
Acetic AcidGlacialCommercially availableCan be used as a co-solvent.
Pyridine (B92270)AnhydrousCommercially availableCan be used as a solvent and catalyst.
Ethyl Acetate (B1210297)HPLC GradeCommercially availableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseFor neutralization.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Commercially availableFor drying organic phase.
Silica (B1680970) Gel60 Å, 230-400 meshCommercially availableFor column chromatography.

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure

  • Reaction Setup:

    • In a dry round-bottom flask, suspend 2-thiouridine (1.0 eq).

    • Add a mixture of acetic anhydride (e.g., 60% v/v) and acetic acid to the flask to act as the solvent and acetylating reagent.[1] A typical ratio would be 10 mL of the solvent mixture per gram of 2-thiouridine.

    • Alternatively, pyridine can be used as the solvent, with acetic anhydride (3-5 eq) added dropwise.

  • Reaction:

    • Stir the mixture at room temperature or heat to a moderate temperature (e.g., 80°C) for several hours (typically 4-6 hours).[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The product spot should be less polar than the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully quench the excess acetic anhydride by adding crushed ice or cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of a suitable solvent system (e.g., ethyl acetate in hexanes or methanol (B129727) in dichloromethane) to isolate the pure this compound.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a white or off-white solid.

Characterization Data (Expected)

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR Peaks corresponding to the acetyl methyl protons (around 2.0-2.2 ppm), ribose protons, and the uracil (B121893) base protons.
¹³C NMR Peaks corresponding to the acetyl carbonyl carbons (around 170 ppm), acetyl methyl carbons, and the carbons of the ribose and 2-thiouracil (B1096) moieties.
Mass Spectrometry (ESI-MS) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of this compound (C₁₅H₁₈N₂O₈S, MW: 386.38 g/mol ).
Purity (HPLC) ≥95%
Yield 85-95% (based on similar nucleoside acetylations)[1]

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start 2-Thiouridine Reaction Acetylation (Acetic Anhydride, Acetic Acid/Pyridine) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Quench Quench with Ice/Water Monitoring->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Wash Wash (H₂O, NaHCO₃, Brine) Extraction->Wash Dry Dry (Na₂SO₄/MgSO₄) Wash->Dry Evaporation1 Evaporation Dry->Evaporation1 Chromatography Silica Gel Chromatography Evaporation1->Chromatography Evaporation2 Evaporation Chromatography->Evaporation2 FinalProduct This compound Evaporation2->FinalProduct Characterization Characterization (NMR, MS) FinalProduct->Characterization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Handle all organic solvents with caution in a well-ventilated area, away from ignition sources.

References

Application of 2',3',5'-Tri-O-acetyl-2-thiouridine in RNA Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The metabolic labeling of nascent RNA transcripts is a powerful tool for investigating the dynamics of RNA synthesis, processing, and decay. 2',3',5'-Tri-O-acetyl-2-thiouridine is a cell-permeable prodrug of 2-thiouridine (B16713) (s²U) designed for efficient metabolic labeling of RNA in living cells. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar enhance the lipophilicity of the molecule, facilitating its passive diffusion across cell membranes.

Once inside the cell, ubiquitous intracellular esterases rapidly cleave the acetyl groups, releasing 2-thiouridine. This active form is then processed by the cellular nucleotide salvage pathway, where it is phosphorylated to 2-thiouridine triphosphate (s²UTP). Subsequently, RNA polymerases incorporate s²UTP into newly transcribed RNA in place of uridine (B1682114) triphosphate (UTP).

The incorporated 2-thiouridine, with its reactive thiol group, serves as a chemical handle for the selective enrichment and detection of nascent RNA. This allows for the separation of newly synthesized transcripts from the pre-existing RNA pool, enabling a variety of downstream applications, including the study of RNA turnover rates, co-transcriptional processing, and the identification of transiently expressed RNAs. While protocols for the widely used 4-thiouridine (B1664626) (4sU) are well-established, the use of this compound offers an alternative approach, potentially influencing RNA structure and stability differently due to the position of the sulfur atom.[1]

Comparison with 4-Thiouridine-Based Labeling

While both 2-thiouridine and 4-thiouridine are used for metabolic labeling, the position of the thiol group can influence subsequent analyses and potentially the biological impact. The following table summarizes key comparative data, largely extrapolated from studies on 4-thiouridine due to limited direct quantitative data for this compound in metabolic labeling applications.

Feature4-Thiouridine (4sU) Labeling2-Thiouridine (s²U) Labeling (inferred)Reference
Labeling Efficiency High, with >90% conversion in SLAM-seq and TUC-seq protocols.Expected to be high, dependent on intracellular esterase activity and kinase efficiency.[2]
Signal-to-Noise Ratio High, especially with nucleotide conversion methods.Expected to be high, similar to 4sU.[2]
Cell Viability Generally high, but concentration needs optimization (>90% viability). High concentrations can induce a nucleolar stress response.[3]Expected to be high at optimized concentrations. Prodrug form may have different cytotoxicity profile.[2]
Perturbation to RNA Function Minimal interference with gene expression reported. Can induce resistance to nuclease digestion.2-thiolation is known to stabilize A-U base pairs in RNA duplexes.[1] This could have a more pronounced effect on RNA structure than 4-thiolation.[1][2]

Experimental Protocols

The following protocols are adapted from well-established methods for 4-thiouridine-based RNA metabolic labeling and should be optimized for your specific cell type and experimental goals.

Metabolic Labeling of Mammalian Cells

This protocol describes the introduction of this compound into cultured mammalian cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Mammalian cells in culture (e.g., HeLa, HEK293T) at 70-80% confluency

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in sterile DMSO. Store in aliquots at -20°C.

  • Prepare Labeling Medium: Immediately before use, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 100-500 µM). The optimal concentration should be determined empirically for each cell line to balance labeling efficiency with potential cytotoxicity.

  • Labeling: Aspirate the existing medium from the cultured cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂). Shorter incubation times are suitable for capturing nascent transcripts, while longer times may be used for studying RNA stability.

  • Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Proceed to RNA Extraction: Immediately proceed with total RNA extraction using your preferred method (e.g., TRIzol, column-based kits).

Isolation and Biotinylation of Labeled RNA

This protocol details the isolation of total RNA and the subsequent biotinylation of the incorporated 2-thiouridine.

Materials:

Procedure:

  • Prepare Biotin-HPDP Solution: Prepare a 1 mg/mL solution of Biotin-HPDP in DMF.

  • Biotinylation Reaction:

    • In an RNase-free tube, combine up to 100 µg of total RNA with RNase-free water to a final volume of 700 µL.

    • Add 100 µL of 10x Biotinylation Buffer.

    • Add 200 µL of the 1 mg/mL Biotin-HPDP solution.

    • Mix thoroughly and incubate at room temperature for 1.5 to 2 hours with gentle rotation, protected from light.

  • Purification of Biotinylated RNA:

    • Add an equal volume of chloroform to the reaction mixture, vortex briefly, and centrifuge at >12,000 x g for 5 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Add 0.5 volumes of isopropanol and 0.5 volumes of high-salt precipitation buffer (e.g., 1.2 M NaCl, 0.8 M sodium citrate) to precipitate the RNA.

    • Incubate at room temperature for 10 minutes and centrifuge at >12,000 x g for 20 minutes at 4°C.

    • Wash the RNA pellet with 75% ethanol and air-dry briefly.

    • Resuspend the RNA in RNase-free water.

Enrichment of Biotinylated RNA

This protocol describes the capture of biotinylated nascent RNA using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated RNA

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween-20)

  • Elution Buffer (100 mM Dithiothreitol (DTT) in RNase-free water)

Procedure:

  • Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them according to the manufacturer's instructions with the Wash Buffer.

  • Binding:

    • Denature the biotinylated RNA by heating at 65°C for 10 minutes, then immediately place on ice.

    • Add the denatured RNA to the prepared beads and incubate for 30 minutes at room temperature with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with high-salt Wash Buffer at 65°C, followed by three washes with the same buffer at room temperature to remove non-specifically bound RNA.

  • Elution:

    • To elute the captured RNA, resuspend the beads in Elution Buffer containing 100 mM DTT. The DTT will cleave the disulfide bond in the Biotin-HPDP linker, releasing the RNA.

    • Incubate for 5-10 minutes at room temperature.

    • Pellet the beads on a magnetic stand and collect the supernatant containing the enriched nascent RNA.

  • Final Purification: Purify the eluted RNA using a standard RNA clean-up kit to remove DTT and prepare the sample for downstream applications such as qRT-PCR or RNA sequencing.

Visualizations

experimental_workflow cluster_cell Cellular Uptake and Activation cluster_nucleus RNA Synthesis and Labeling cluster_downstream Downstream Processing 2_3_5_Tri_O_acetyl_2_thiouridine This compound Esterases Intracellular Esterases 2_3_5_Tri_O_acetyl_2_thiouridine->Esterases Deacetylation 2_thiouridine 2-Thiouridine (s²U) Esterases->2_thiouridine s2UTP s²UTP 2_thiouridine->s2UTP Phosphorylation (Salvage Pathway) RNA_Polymerase RNA Polymerase s2UTP->RNA_Polymerase Nascent_RNA Nascent RNA (s²U incorporated) RNA_Polymerase->Nascent_RNA Transcription Isolation Total RNA Isolation Nascent_RNA->Isolation Biotinylation Biotinylation of s²U-RNA Isolation->Biotinylation Enrichment Streptavidin Enrichment Biotinylation->Enrichment Analysis Downstream Analysis (qRT-PCR, RNA-Seq) Enrichment->Analysis

Caption: Workflow for RNA metabolic labeling using this compound.

signaling_pathway Acetylated_s2U This compound (Cell Permeable Prodrug) Cell_Membrane Cell Membrane Acetylated_s2U->Cell_Membrane s2U 2-Thiouridine Cell_Membrane->s2U Intracellular Esterases s2UMP 2-Thiouridine Monophosphate s2U->s2UMP Uridine-Cytidine Kinase s2UDP 2-Thiouridine Diphosphate s2UMP->s2UDP UMP-CMP Kinase s2UTP 2-Thiouridine Triphosphate s2UDP->s2UTP Nucleoside Diphosphate Kinase RNA Incorporation into Nascent RNA s2UTP->RNA RNA Polymerase

Caption: Intracellular activation pathway of this compound.

References

Application Notes and Protocols: Incorporation of 2-Thiouridine into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouridine (B16713) (s²U) is a naturally occurring modified nucleoside found in transfer RNA (tRNA) that plays a crucial role in stabilizing codon-anticodon interactions and ensuring translational fidelity.[1][2][3] In the realm of synthetic oligonucleotides, the incorporation of 2-thiouridine offers significant advantages for various research and therapeutic applications. Oligonucleotides containing 2-thiouridine exhibit enhanced thermal stability of duplexes with complementary RNA and DNA strands, a property attributed to the sulfur substitution at the C2 position which favors a C3'-endo sugar pucker conformation, characteristic of A-form helices.[1][4][5] This increased stability makes them valuable tools for antisense technology, siRNA, and diagnostic probes.

These application notes provide a comprehensive guide for the successful incorporation of 2-thiouridine into synthetic oligonucleotides using automated solid-phase phosphoramidite (B1245037) chemistry. We will cover the synthesis of the necessary 2-thiouridine phosphoramidite building block, the modified solid-phase synthesis cycle, and the final deprotection and purification steps.

Key Advantages of 2-Thiouridine Incorporation

  • Enhanced Duplex Stability: Increased melting temperature (Tm) of oligonucleotide duplexes.[5]

  • Improved Nuclease Resistance: The phosphorothioate (B77711) backbone, often used in conjunction with 2-thiouridine, offers protection against nuclease degradation.

  • Modulation of Biological Activity: In therapeutic oligonucleotides, 2-thiouridine modification can enhance target affinity and specificity.

Synthesis of 2-Thiouridine Phosphoramidite

The successful incorporation of 2-thiouridine begins with the synthesis of its corresponding phosphoramidite derivative. This process involves the protection of the 5'-hydroxyl and 2'-hydroxyl groups of the 2-thiouridine nucleoside, followed by phosphitylation of the 3'-hydroxyl group.

A common strategy for the synthesis of the 2-thiouridine phosphoramidite is outlined below.[1][2]

s2U 2-Thiouridine DMT_s2U 5'-O-DMT-2-thiouridine s2U->DMT_s2U DMT-Cl, Pyridine TBDMS_DMT_s2U 5'-O-DMT-2'-O-TBDMS-2-thiouridine DMT_s2U->TBDMS_DMT_s2U TBDMS-Cl, Imidazole (B134444) Phosphoramidite 5'-O-DMT-2'-O-TBDMS-2-thiouridine-3'-O- (β-cyanoethyl-N,N-diisopropyl)phosphoramidite TBDMS_DMT_s2U->Phosphoramidite 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA

Caption: Synthesis of 2-Thiouridine Phosphoramidite.

Experimental Protocol: Synthesis of 2-Thiouridine Phosphoramidite

1. 5'-O-Dimethoxytritylation:

  • Dry 2-thiouridine by co-evaporation with anhydrous pyridine.

  • Dissolve the dried 2-thiouridine in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring under an argon atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Extract the product with an organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-DMT-2-thiouridine.[1][2]

2. 2'-O-tert-Butyldimethylsilylation:

  • Dissolve 5'-O-DMT-2-thiouridine in anhydrous pyridine.

  • Add imidazole and then tert-butyldimethylsilyl chloride (TBDMS-Cl).[2]

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, evaporate the solvent and dissolve the residue in an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate and brine.

  • Dry the organic layer and concentrate.

  • Purify the product by flash chromatography to isolate the 5'-O-DMT-2'-O-TBDMS-2-thiouridine isomer.[2]

3. 3'-O-Phosphitylation:

  • Dissolve 5'-O-DMT-2'-O-TBDMS-2-thiouridine in anhydrous dichloromethane (B109758) under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA).

  • Add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite dropwise and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting phosphoramidite by flash chromatography.

Solid-Phase Oligonucleotide Synthesis

The incorporation of 2-thiouridine into an oligonucleotide sequence is performed on an automated DNA/RNA synthesizer using a modified phosphoramidite cycle. The key modification is the replacement of the standard iodine-water oxidation step with a milder oxidizing agent to prevent desulfurization of the 2-thiouridine base.[1][2][6]

cluster_cycle Automated Synthesis Cycle Detritylation 1. Detritylation (TCA in DCM) Coupling 2. Coupling (2-Thiouridine Phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (tert-Butyl Hydroperoxide) Capping->Oxidation

Caption: Modified Solid-Phase Synthesis Cycle.

Experimental Protocol: Automated Synthesis

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support

  • Standard DNA/RNA phosphoramidites and synthesis reagents

  • 2-Thiouridine phosphoramidite solution (0.1 M in anhydrous acetonitrile)[1][2]

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, ETT)

  • Oxidizing agent: 10% tert-butyl hydroperoxide (TBHP) in acetonitrile.[1][2]

  • Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the synthesizer with the desired oligonucleotide sequence, ensuring the correct bottle position for the 2-thiouridine phosphoramidite.

  • Modified Oxidation Step: Replace the standard iodine-water oxidizing solution with the 10% tert-butyl hydroperoxide solution.

  • Synthesis Cycle:

    • Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain on the solid support.

    • Coupling: Activation of the 2-thiouridine phosphoramidite with an activator and subsequent coupling to the free 5'-hydroxyl group. A longer coupling time (e.g., 30 minutes) may be beneficial.[1][2]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using tert-butyl hydroperoxide. This step is typically performed twice for 6 minutes each.[1][2]

  • Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.

  • Final Detritylation: The final DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Parameter Standard Protocol 2-Thiouridine Protocol Reference
Oxidizing Agent Iodine/Water10% tert-Butyl Hydroperoxide in Acetonitrile[1][2]
Oxidation Time ~30 seconds2 x 6 minutes[1][2]
Coupling Efficiency >98%>95%[2]

Cleavage, Deprotection, and Purification

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The choice of deprotection conditions depends on the other nucleobases and any other modifications present in the sequence.

Experimental Protocol: Deprotection and Purification

1. Cleavage and Base Deprotection:

  • Transfer the CPG support to a screw-cap vial.

  • Add a solution of ammonium (B1175870) hydroxide/methylamine (AMA) (1:1 v/v).

  • Heat the sealed vial at 65°C for 15-20 minutes.

  • Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

  • Evaporate the solution to dryness.

2. 2'-O-TBDMS Deprotection:

  • Resuspend the dried oligonucleotide in a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][8]

  • Heat the solution at 65°C for 2.5 hours.[7][8]

  • Quench the reaction and precipitate the oligonucleotide using an appropriate method (e.g., butanol precipitation or addition of a quenching buffer for cartridge purification).

3. Purification:

  • The crude oligonucleotide can be purified by various methods, including:

    • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution for purifying the full-length product.[9]

    • High-Performance Liquid Chromatography (HPLC): Both reverse-phase (for DMT-on purification) and anion-exchange HPLC can be used to achieve high purity.

    • Cartridge Purification: A convenient method for routine purification.

Characterization

The final purified 2-thiouridine-containing oligonucleotide should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the correct molecular weight of the synthesized oligonucleotide.

  • UV-Vis Spectroscopy: Used to quantify the oligonucleotide concentration.

  • HPLC or Capillary Electrophoresis (CE): To assess the purity of the final product.

Thermal Melting Analysis

To quantify the stabilizing effect of 2-thiouridine incorporation, thermal melting (Tm) analysis of the modified oligonucleotide duplexed with its complementary strand should be performed and compared to an unmodified control duplex.

Duplex Tm (°C) ΔTm (°C) Reference
Unmodified RNA Duplex19.0-[5]
2-Thiouridine containing Duplex30.7+11.7[5]
4-Thiouridine (B1664626) containing Duplex14.5-4.5[5]

Data from a study on a pentamer RNA duplex model system.[5]

Conclusion

The incorporation of 2-thiouridine into synthetic oligonucleotides is a powerful tool for enhancing their biophysical properties and biological activity. By employing a modified solid-phase synthesis protocol with a milder oxidizing agent, researchers can successfully synthesize high-quality 2-thiouridine-modified oligonucleotides for a wide range of applications in research, diagnostics, and drug development. The detailed protocols and data presented in these application notes provide a solid foundation for the routine synthesis and characterization of these valuable modified nucleic acids.

References

Application Notes: 2',3',5'-Tri-O-acetyl-2-thiouridine for Studying RNA Synthesis and Decay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of RNA dynamics, encompassing synthesis, processing, and decay, is crucial for understanding gene regulation. Steady-state RNA levels often mask the intricate kinetics of these processes. Metabolic labeling of nascent RNA with nucleoside analogs offers a powerful method to capture a dynamic view of the transcriptome. 2',3',5'-Tri-O-acetyl-2-thiouridine is a valuable tool for these studies. It functions as a cell-permeable prodrug of 2-thiouridine (B16713) (s²U). The acetyl groups enhance its lipophilicity, facilitating passive diffusion across the cell membrane. Once inside the cell, endogenous esterases cleave the acetyl groups, releasing 2-thiouridine. This is subsequently phosphorylated to 2-thiouridine triphosphate (s²UTP) and incorporated into newly transcribed RNA by RNA polymerases.

The key feature of s²U is the substitution of the oxygen atom at position 2 of the uracil (B121893) ring with a sulfur atom. This modification provides a unique chemical handle for the selective isolation and analysis of newly synthesized RNA. Unlike its more commonly used isomer, 4-thiouridine (B1664626) (4sU), 2-thiouridine is known to significantly stabilize RNA duplexes, an effect attributed to the preorganization of the single-stranded RNA structure prior to hybridization[1][2][3]. This property can be advantageous in certain downstream applications.

By employing a pulse-chase experimental design, researchers can track the fate of a labeled RNA cohort over time, allowing for the precise calculation of RNA synthesis and decay rates. Methodologies such as thiol-specific biotinylation followed by affinity purification or sequencing approaches that detect the modified base (analogous to SLAMseq for 4sU) can be utilized to distinguish nascent from pre-existing RNA[4][5][6][7].

Principle of Application

The workflow for using this compound to measure RNA dynamics involves several key stages: metabolic labeling, RNA isolation, selective modification and purification of s²U-containing RNA, and downstream quantitative analysis.

  • Metabolic Labeling: Cells are incubated with this compound. The compound enters the cells, is deacetylated to 2-thiouridine, and is incorporated into RNA transcripts during synthesis.

  • RNA Isolation: Total RNA is extracted from the cells at various time points during a pulse or chase period.

  • Thiol-Specific Chemistry: The sulfur atom in the incorporated s²U nucleosides allows for specific chemical reactions. This can involve biotinylation for affinity purification or alkylation to induce specific base changes during reverse transcription for sequencing-based methods[5][6][8].

  • Analysis: The amount of labeled RNA at each time point is quantified using methods like qRT-PCR or Next-Generation Sequencing (NGS) to determine the rates of RNA synthesis and decay[9][10].

Visualized Workflows and Pathways

Metabolic_Labeling_Workflow cluster_0 Cellular Phase cluster_1 Biochemical Phase cluster_2 Analysis Phase Prodrug This compound (Cell Permeable) Labeling Metabolic Labeling (Pulse or Pulse-Chase) Prodrug->Labeling Add to cell media Incorporation Incorporation of s²U into Nascent RNA Labeling->Incorporation Isolation Total RNA Isolation Incorporation->Isolation Biotinylation Thiol-Specific Biotinylation Isolation->Biotinylation Alkylation Thiol-Specific Alkylation (for SLAMseq) Isolation->Alkylation Purification Streptavidin Affinity Purification Biotinylation->Purification qRT_PCR qRT-PCR Purification->qRT_PCR NGS Next-Gen Sequencing (e.g., SLAMseq) Purification->NGS Alkylation->NGS Data_Analysis Calculate Synthesis & Decay Rates qRT_PCR->Data_Analysis NGS->Data_Analysis Metabolic_Pathway Prodrug This compound s2U 2-Thiouridine (s²U) Prodrug->s2U Deacetylation s2UMP s²U Monophosphate s2U->s2UMP Phosphorylation s2UDP s²U Diphosphate s2UMP->s2UDP Phosphorylation s2UTP s²U Triphosphate s2UDP->s2UTP Phosphorylation RNA Nascent RNA s2UTP->RNA Incorporation Esterases Cellular Esterases Esterases->Prodrug Kinases Cellular Kinases Kinases->s2UMP RNAP RNA Polymerases RNAP->s2UTP

References

Application Notes and Protocols for Cellular Delivery of Acetylated Nucleoside Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their efficacy, however, is often limited by poor membrane permeability and the necessity for intracellular phosphorylation to their active triphosphate form. Acetylation of nucleoside analogs to create lipophilic prodrugs is a common strategy to enhance their passive diffusion across cellular membranes. Once inside the cell, these acetylated prodrugs are hydrolyzed by intracellular esterases to release the parent nucleoside, which can then be phosphorylated to its active form.[1][2] This document provides an overview of cellular delivery methods for acetylated nucleoside prodrugs, detailed experimental protocols for their evaluation, and a summary of relevant quantitative data.

Cellular Delivery Mechanisms

The cellular uptake of acetylated nucleoside prodrugs can be achieved through several mechanisms:

  • Passive Diffusion: By masking the polar hydroxyl groups of the parent nucleoside with acetyl groups, the resulting prodrug becomes more lipophilic, facilitating its passive diffusion across the lipid bilayer of the cell membrane. This is a primary advantage of this prodrug strategy.[3]

  • Transporter-Mediated Uptake: While acetylation primarily aims to enhance passive diffusion, some acetylated nucleoside prodrugs may still be substrates for various cellular uptake transporters, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). The extent of transporter involvement is structure-dependent.

  • Nanoparticle-Based Delivery: To further enhance delivery, improve solubility, and potentially target specific cell types, acetylated nucleoside prodrugs can be encapsulated within nanoparticle systems. Common examples include:

    • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Lipophilic acetylated prodrugs can be incorporated into the lipid bilayer of the liposome.[4][5]

    • Nanogels: These are crosslinked polymer networks that can be engineered to be responsive to environmental stimuli such as pH or temperature, allowing for controlled drug release.[6][7][8][9][10]

Data Presentation: Efficacy of Acetylated Nucleoside Prodrugs

The following tables summarize quantitative data on the efficacy of various nucleoside analogs and their prodrugs from the literature.

Table 1: Improvement in Oral Bioavailability of Nucleoside Prodrugs

Parent DrugProdrugModificationFold Increase in Oral BioavailabilityReference
PenciclovirFamciclovirDi-acetyl ester and 6-deoxyUp to 77% (absolute bioavailability)[3][11]
AdefovirAdefovir dipivoxilPivaloyloxymethyl3-4 fold[11]

Note: While these examples are not all strictly acetylated, they represent the principle of ester prodrugs enhancing bioavailability.

Table 2: In Vitro Cytotoxicity of Nucleoside Analogs in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Novel Nucleoside Analogue 1Caco-23-37[12]
Novel Nucleoside Analogue 2HT-293-37[12]
5-aza-2'-deoxycytidine (DAC)TF-1, U937, Raji, HEL< 0.05[13]
5-aza-2'-deoxycytidine (DAC)ML-1, HL-60, K562, SW48, Cama-10.05 - 0.4[13]
5-aza-2'-deoxycytidine (DAC)Jurkat, MOLT4, PC3, RKO, DU145> 2[13]
Styrylimidazo[1,2-a]pyridine derivative 30aMDA-MB-23112.12 ± 0.54[14]
Styrylimidazo[1,2-a]pyridine derivative 30aMCF-79.59 ± 0.7[14]
Styrylimidazo[1,2-a]pyridine derivative 30aT-47D10.10 ± 0.4[14]
Thienopyrimidine derivative 52T47D6.9 ± 0.04[14]
Thienopyrimidine derivative 52MDA-MB-23110 ± 0.04[14]
GoniothalaminMCF-7 (72h)2.01 ± 0.28 µg/ml[15]
GoniothalaminA549 (72h)< 2 µg/ml[15]
GoniothalaminHT29 (72h)1.64 ± 0.05 µg/ml[15]

Signaling Pathways and Mechanisms

Esterase-Activated Prodrug Mechanism

The fundamental principle behind acetylated nucleoside prodrugs is their intracellular activation by esterases. This process is crucial for releasing the active parent drug.

Esterase_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_ext Acetylated Nucleoside Prodrug Prodrug_int Acetylated Nucleoside Prodrug Prodrug_ext->Prodrug_int Passive Diffusion Parent_Drug Parent Nucleoside Prodrug_int->Parent_Drug Hydrolysis Esterases Intracellular Esterases Esterases->Prodrug_int Phosphorylation Phosphorylation (Kinases) Parent_Drug->Phosphorylation Active_Drug Active Triphosphate Form Phosphorylation->Active_Drug Target Viral Polymerase or Cellular Target Active_Drug->Target Inhibition

Caption: General mechanism of esterase-activated acetylated nucleoside prodrugs.

ProTide Prodrug Activation Pathway

The ProTide (prodrug nucleotide) approach is a more complex strategy where a nucleotide monophosphate is masked to improve cell permeability. While not strictly just acetylation, it often involves ester linkages.

ProTide_Activation cluster_cell Hepatocyte ProTide ProTide Prodrug (e.g., Sofosbuvir) Metabolite1 Alanine Metabolite ProTide->Metabolite1 Hydrolysis Monophosphate Nucleoside Monophosphate Metabolite1->Monophosphate Cleavage Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Phosphorylation Triphosphate Active Nucleoside Triphosphate Diphosphate->Triphosphate Phosphorylation CES1_CatA Carboxylesterase 1 (CES1) & Cathepsin A (CatA) CES1_CatA->ProTide HINT1 Histidine Triad Nucleotide-Binding Protein 1 (HINT1) HINT1->Metabolite1 Kinase1 Host Kinase 1 Kinase1->Monophosphate Kinase2 Host Kinase 2 Kinase2->Diphosphate

Caption: Intracellular activation pathway of a ProTide nucleoside prodrug.[16]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound.

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound (acetylated nucleoside prodrug) stock solution in DMSO

  • Lucifer yellow solution

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm². Additionally, assess the permeability of a paracellular marker, Lucifer yellow (<1%).

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayer twice with pre-warmed HBSS. b. Add 0.4 mL of HBSS containing the test compound (final DMSO concentration <1%) to the apical (upper) chamber. c. Add 1.2 mL of fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking (50 rpm). e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A): a. Wash the monolayer twice with pre-warmed HBSS. b. Add 1.2 mL of HBSS containing the test compound to the basolateral chamber. c. Add 0.4 mL of fresh HBSS to the apical chamber. d. Follow steps 3d and 3e, collecting samples from the apical chamber.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Workflow Diagram:

Caco2_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Differentiate Culture for 21-25 days to differentiate Seed_Cells->Differentiate Check_Integrity Check Monolayer Integrity (TEER, Lucifer Yellow) Differentiate->Check_Integrity Prepare_Assay Prepare Assay Solutions (Test Compound) Check_Integrity->Prepare_Assay Perform_Transport Perform Bidirectional Transport Experiment Prepare_Assay->Perform_Transport Collect_Samples Collect Samples at Time Intervals Perform_Transport->Collect_Samples Analyze Analyze Samples by LC-MS/MS Collect_Samples->Analyze Calculate_Papp Calculate Papp and Efflux Ratio Analyze->Calculate_Papp End End Calculate_Papp->End

Caption: Workflow for the Caco-2 permeability assay.

Protocol 2: Cellular Uptake Assay

This protocol measures the accumulation of the acetylated nucleoside prodrug inside cells.

Materials:

  • Target cell line (e.g., cancer cell line, virally infected cells)

  • 24-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Test compound (radiolabeled or amenable to LC-MS/MS detection)

  • Scintillation counter or LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.

  • Compound Incubation: a. Remove the culture medium and wash the cells once with warm PBS. b. Add medium containing the test compound at the desired concentration. c. Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Stopping the Uptake: a. To stop the uptake, rapidly aspirate the medium. b. Wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Cell Lysis: Add lysis buffer to each well and incubate on ice for 15 minutes.

  • Quantification: a. If using a radiolabeled compound, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity. b. If using LC-MS/MS, collect the lysate and analyze the compound concentration.

  • Protein Normalization: Determine the protein concentration in each lysate using a BCA or Bradford assay to normalize the uptake data (e.g., pmol compound/mg protein).

Protocol 3: HPLC-Based Prodrug Activation Assay

This assay quantifies the conversion of the acetylated prodrug to the parent nucleoside by intracellular esterases.

Materials:

Procedure:

  • Cell Lysate Preparation: a. Harvest cells and resuspend in a suitable buffer. b. Lyse the cells by sonication or freeze-thaw cycles. c. Centrifuge to pellet cell debris and collect the supernatant (cytosolic fraction). d. Determine the protein concentration of the lysate.

  • Enzymatic Reaction: a. In a microcentrifuge tube, combine the cell lysate with the acetylated nucleoside prodrug at a specific concentration. b. Incubate the reaction mixture at 37°C. c. At various time points, take an aliquot of the reaction mixture and stop the reaction by adding a quenching solution.

  • Sample Preparation for HPLC: a. Centrifuge the quenched samples to precipitate proteins. b. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: a. Inject the sample onto the HPLC system. b. Separate the prodrug and the parent nucleoside using a suitable gradient of the mobile phase. c. Detect and quantify the peaks corresponding to the prodrug and the parent nucleoside by comparing their retention times and peak areas to those of the standards.

  • Data Analysis: Plot the concentration of the parent nucleoside formed over time to determine the rate of prodrug activation.

Protocol 4: Liposome Formulation for Acetylated Nucleoside Prodrug Delivery

This protocol describes a common method for preparing liposomes encapsulating a lipophilic prodrug.

Materials:

  • Phospholipids (e.g., DPPC, DSPC)

  • Cholesterol

  • DSPE-PEG2000 (for "stealth" liposomes)

  • Acetylated nucleoside prodrug

  • Chloroform and methanol

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration: a. Dissolve the lipids (e.g., DPPC:cholesterol at a 2:1 molar ratio) and the acetylated nucleoside prodrug in a chloroform/methanol mixture in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Hydrate the lipid film with PBS by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Characterization: a. Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS). b. Determine the encapsulation efficiency by separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in the liposomes.

Workflow Diagram:

Liposome_Workflow Start Start Dissolve Dissolve Lipids and Prodrug in Organic Solvent Start->Dissolve Form_Film Form Thin Lipid Film (Rotary Evaporation) Dissolve->Form_Film Hydrate Hydrate Film with Aqueous Buffer to form MLVs Form_Film->Hydrate Extrude Extrude to form Unilamellar Vesicles of Defined Size Hydrate->Extrude Characterize Characterize Liposomes (Size, Zeta Potential, Encapsulation) Extrude->Characterize End End Characterize->End

References

Application Notes and Protocols for the Deacetylation of 2',3',5'-Tri-O-acetyl-2-thiouridine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The removal of acetyl protecting groups from hydroxyl moieties is a fundamental step in nucleoside chemistry, crucial for the synthesis of modified nucleosides for research, therapeutic, and diagnostic applications. 2',3',5'-Tri-O-acetyl-2-thiouridine is a key intermediate in the synthesis of 2-thiouridine, a modified nucleoside found in tRNA that plays a role in the accuracy of protein translation. The following protocols provide detailed methods for the efficient deacetylation of this compound to yield 2-thiouridine. Two common and effective methods are presented: Zemplén deacetylation using sodium methoxide (B1231860) in methanol (B129727), and deprotection using methanolic ammonia (B1221849).

Data Presentation

The following table summarizes reaction conditions and yields for deacetylation of various acetylated nucleosides and related compounds using common methods, providing an expected range of efficiency for the deacetylation of this compound.

MethodSubstrateReagents & ConditionsYieldReference
Zemplén Deacetylation Acetylated GlycosidesCatalytic NaOMe in MeOH, Room TemperatureQuantitative[1]
Methanolic Ammonia Acetylated Guanosine DerivativeMethanolic AmmoniaNearly Quantitative[2][3]
Methanolic Ammonia Acetylated Pentacyclic Triterpenoid (B12794562)Methanolic Ammonia in THF, -60°C, 4h56% (selective)[4][5]
Triethylamine-catalyzed Methanolysis Acetylated RibonucleosidesEt₃N, MeOH/H₂O, Microwave (50W)HighNot specified
Aqueous Ammonia Acetylated Cytidine DerivativeAqueous AmmoniaNot specified[6]

Experimental Protocols

Two primary protocols for the deacetylation of this compound are provided below. The choice of method may depend on the scale of the reaction, the desired reaction time, and the availability of reagents.

Protocol 1: Zemplén Deacetylation

This method utilizes a catalytic amount of sodium methoxide in methanol and is a widely used, high-yielding procedure for the de-O-acetylation of nucleosides.[7][8]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe) solution in Methanol (e.g., 25 wt% or ~4.4 M)

  • Cation-exchange resin (H⁺ form, e.g., Dowex 50W-X8 or Amberlite IR120)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Appropriate TLC eluent (e.g., Dichloromethane:Methanol, 9:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous methanol (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise while stirring.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is completely consumed. The product, 2-thiouridine, will have a lower Rf value than the starting material.

  • Neutralization: Once the reaction is complete, add the cation-exchange resin (H⁺ form) to the reaction mixture and stir until the pH of the solution becomes neutral (check with pH paper).

  • Filtration: Filter the resin through a cotton plug or a fritted glass funnel and wash the resin thoroughly with methanol.

  • Concentration: Combine the filtrate and the methanolic washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The resulting residue is typically of high purity. If further purification is required, it can be achieved by silica (B1680970) gel column chromatography.

Protocol 2: Deacetylation with Methanolic Ammonia

This protocol uses a solution of ammonia in methanol, which is a mild and effective reagent for the deprotection of acetylated nucleosides.[4][5][9]

Materials:

  • This compound

  • Methanolic Ammonia solution (e.g., 2 M or 7 M in Methanol)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies as in Protocol 1

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in the methanolic ammonia solution in a round-bottom flask. The volume should be sufficient to fully dissolve the starting material.

  • Reaction: Seal the flask and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight, depending on the concentration of the methanolic ammonia and the reaction temperature.

  • Concentration: Once the reaction is complete, as indicated by the disappearance of the starting material on TLC, concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product can be purified by silica gel column chromatography if needed to remove any minor impurities.

Visualizations

The following diagram illustrates the general workflow for the deacetylation of this compound.

Deacetylation_Workflow Start Start: This compound Reaction Deacetylation Reaction (Protocol 1 or 2) Start->Reaction Add Reagents (NaOMe/MeOH or NH3/MeOH) Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Stir at RT Monitoring->Reaction Incomplete Workup Work-up: - Neutralization (if needed) - Filtration Monitoring->Workup Complete Concentration Concentration (Rotary Evaporation) Workup->Concentration Purification Purification (Column Chromatography) Concentration->Purification If necessary End End Product: 2-Thiouridine Concentration->End If pure Purification->End

Caption: General workflow for the deacetylation of this compound.

References

Application Notes and Protocols: 2',3',5'-Tri-O-acetyl-2-thiouridine as a Versatile Intermediate for RNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 2',3',5'-Tri-O-acetyl-2-thiouridine as a key intermediate in the synthesis of 2-thiouridine-modified RNA oligonucleotides. The incorporation of 2-thiouridine (B16713) into RNA sequences has been shown to enhance thermal stability, improve codon-anticodon recognition, and increase resistance to nucleases, making it a valuable modification for therapeutic and research applications.[1] These protocols outline the conversion of the acetylated precursor to the corresponding phosphoramidite (B1245037) building block and its subsequent incorporation into RNA via solid-phase synthesis.

Introduction

2-Thiouridine (s²U) is a naturally occurring modified nucleoside found in the wobble position of the anticodon loop of tRNAs for lysine, glutamine, and glutamic acid. This modification plays a crucial role in the efficiency and fidelity of protein translation by stabilizing the codon-anticodon interaction.[2][3] The sulfur substitution at the C2 position of the uridine (B1682114) base alters the electronic and steric properties of the nucleoside, favoring a C3'-endo sugar pucker conformation characteristic of A-form RNA and enhancing base stacking interactions.[2][4]

In the context of synthetic RNA, the site-specific incorporation of 2-thiouridine can significantly increase the thermal stability of RNA duplexes. This increased stability is of great interest for the development of RNA-based therapeutics, such as antisense oligonucleotides and siRNAs, where enhanced target affinity and resistance to degradation are desired. This compound serves as a stable and convenient starting material for the synthesis of the necessary 2-thiouridine phosphoramidite building block for automated RNA synthesis.

Applications

The use of this compound as an intermediate for RNA modification has several key applications in research and drug development:

  • Enhanced RNA Duplex Stability: The incorporation of 2-thiouridine into RNA oligonucleotides significantly increases the melting temperature (Tm) of RNA:RNA and RNA:DNA duplexes, indicating stronger binding to complementary strands.[3] This is critical for applications requiring high affinity, such as antisense technology and diagnostics.

  • Improved Specificity in Gene Silencing: In RNA interference (RNAi) applications, the enhanced stability of siRNAs containing 2-thiouridine can lead to more potent and specific gene silencing.

  • Structural Biology Studies: The conformational rigidity conferred by 2-thiouridine makes it a valuable tool for studying RNA structure and dynamics through techniques like NMR spectroscopy and X-ray crystallography.

  • Development of RNA-based Therapeutics: The increased nuclease resistance and improved pharmacokinetic properties of 2-thiouridine-modified oligonucleotides make them promising candidates for therapeutic development.[1]

Quantitative Data: Thermodynamic Stability of 2-Thiouridine Modified RNA

The stabilizing effect of 2-thiouridine incorporation is demonstrated by the increase in the melting temperature (Tm) of RNA duplexes. The following table summarizes data from a study on a pentamer RNA sequence, highlighting the significant increase in thermal stability.

RNA Duplex Sequence (5'-3')Complementary Strand (5'-3')ModificationMelting Temperature (Tm) in °CΔTm (°C)Reference
G U U U CGmAmAmAmCmNone (Unmodified)19.0-[3]
G s²U U U CGmAmAmAmCm2-Thiouridine30.7+11.7[3]

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-2'-O-TBDMS-2-thiouridine-3'-O-phosphoramidite from this compound

This protocol describes the multi-step synthesis of the 2-thiouridine phosphoramidite building block required for solid-phase RNA synthesis, starting from the tri-acetylated precursor.

Step 1: Deacetylation of this compound

  • Dissolve this compound in a solution of methanolic ammonia.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to yield crude 2-thiouridine.

Step 2: 5'-O-Dimethoxytritylation

  • Co-evaporate the dried 2-thiouridine with anhydrous pyridine (B92270).

  • Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Quench the reaction with methanol (B129727) and evaporate the solvent.

  • Purify the 5'-O-DMT-2-thiouridine by silica (B1680970) gel column chromatography.

Step 3: 2'-O-tert-Butyldimethylsilylation

  • Dissolve the 5'-O-DMT-2-thiouridine in anhydrous pyridine.

  • Add silver nitrate (B79036) (AgNO₃) and stir the mixture.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and continue stirring at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and evaporate the solvent.

  • Purify the 5'-O-DMT-2'-O-TBDMS-2-thiouridine by silica gel column chromatography.

Step 4: 3'-O-Phosphitylation

  • Dissolve the 5'-O-DMT-2'-O-TBDMS-2-thiouridine in anhydrous dichloromethane.

  • Add N,N-diisopropylethylamine (DIPEA) and cool the solution to 0°C.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the final product, 5'-O-DMT-2'-O-TBDMS-2-thiouridine-3'-O-phosphoramidite, by silica gel column chromatography to yield a white foam.

Protocol 2: Solid-Phase Synthesis of 2-Thiouridine Modified RNA

This protocol outlines the automated solid-phase synthesis of an RNA oligonucleotide containing a 2-thiouridine modification using the phosphoramidite prepared in Protocol 1. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

  • Standard RNA phosphoramidites (A, C, G, U)

  • 5'-O-DMT-2'-O-TBDMS-2-thiouridine-3'-O-phosphoramidite

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution: tert-butyl hydroperoxide (t-BuOOH) in acetonitrile (Note: Standard iodine/water oxidation will lead to loss of the sulfur).

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia/ethanol)

  • Triethylamine trihydrofluoride (TEA·3HF) for removal of 2'-O-TBDMS groups.

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired oligonucleotide sequence. Install the phosphoramidite vials, including the custom-synthesized 2-thiouridine phosphoramidite, and all necessary reagents.

  • Automated Synthesis Cycle:

    • Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside with the deblocking solution.

    • Coupling: The 2-thiouridine phosphoramidite (or a standard phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants.

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the tert-butyl hydroperoxide solution.

  • Repeat Cycle: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection:

    • After the final cycle, the CPG support is treated with aqueous ammonia/ethanol (B145695) to cleave the oligonucleotide from the support and remove the exocyclic amine and phosphate protecting groups.

    • The solution containing the crude oligonucleotide is collected and the solvent is evaporated.

  • 2'-O-TBDMS Deprotection: The dried residue is treated with TEA·3HF to remove the 2'-O-TBDMS protecting groups.

  • Purification: The crude 2-thiouridine modified RNA is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[5][6]

  • Desalting: The purified oligonucleotide is desalted using size-exclusion chromatography or ethanol precipitation.[5]

Characterization of 2-Thiouridine Modified RNA

The identity and purity of the synthesized 2-thiouridine modified RNA oligonucleotides should be confirmed by a combination of the following methods:

  • High-Performance Liquid Chromatography (HPLC): Used for both purification and analysis of the final product. A single major peak indicates high purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the oligonucleotide, verifying the successful incorporation of the 2-thiouridine modification.

  • UV Thermal Denaturation: To verify the functional consequence of the modification, the melting temperature (Tm) of the modified oligonucleotide hybridized to its complementary strand is measured using a UV spectrophotometer with a temperature controller. A significant increase in Tm compared to the unmodified duplex confirms the stabilizing effect of the 2-thiouridine.

Visualizations

RNA_Synthesis_Workflow cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase RNA Synthesis cluster_2 Post-Synthesis Processing Start 2',3',5'-Tri-O-acetyl- 2-thiouridine Deacetylation Deacetylation (Methanolic Ammonia) Start->Deacetylation DMT_Protection 5'-O-DMT Protection Deacetylation->DMT_Protection TBDMS_Protection 2'-O-TBDMS Protection DMT_Protection->TBDMS_Protection Phosphitylation 3'-O-Phosphitylation TBDMS_Protection->Phosphitylation Phosphoramidite 2-Thiouridine Phosphoramidite Phosphitylation->Phosphoramidite Coupling Coupling Phosphoramidite->Coupling Solid_Support Solid Support (CPG) Detritylation Detritylation Solid_Support->Detritylation Detritylation->Coupling Oxidation Oxidation (t-BuOOH) Coupling->Oxidation Capping Capping Cycle Repeat Cycle Capping->Cycle Oxidation->Capping Cycle->Detritylation n-1 times Cleavage Cleavage & Deprotection Cycle->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, UV-Melt) Purification->Characterization Final_Product Modified RNA Characterization->Final_Product

Caption: Workflow for the synthesis and incorporation of 2-thiouridine into RNA.

Signaling_Pathway_Context cluster_interaction Codon-Anticodon Interaction mRNA mRNA Ribosome Ribosome mRNA->Ribosome Protein Protein Synthesis Ribosome->Protein tRNA tRNA(s²U) tRNA->Ribosome Codon Codon (e.g., AAA/AAG) Anticodon Anticodon (UUU) Codon->Anticodon Enhanced Stability due to s²U

Caption: Role of 2-thiouridine in enhancing codon-anticodon recognition during translation.

References

Tracking RNA Turnover with Thiouridine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of RNA turnover, encompassing both its synthesis and degradation, is fundamental to understanding gene expression dynamics. Cellular RNA levels are not static; they are the result of a tightly regulated balance between the rates of transcription and decay. Traditional methods for analyzing RNA abundance, such as standard RNA sequencing (RNA-seq), provide only a snapshot of the transcriptome at a single point in time, masking the underlying kinetics. Metabolic labeling with thiouridine analogs, most notably 4-thiouridine (B1664626) (4sU), offers a powerful approach to temporally resolve RNA metabolism, enabling the measurement of synthesis and degradation rates on a genome-wide scale.[1][2][3] This technology is invaluable for basic research, drug discovery, and for elucidating the mechanisms of action of therapeutic compounds that modulate gene expression.

This document provides detailed application notes and protocols for tracking RNA turnover using thiouridine analogs. It is designed to guide researchers through the principles, experimental workflows, and data analysis considerations for these powerful techniques.

Principle of Thiouridine Analog Labeling

4-thiouridine (4sU) is a non-canonical nucleoside that is readily taken up by cells and incorporated into newly transcribed RNA in place of uridine (B1682114) by RNA polymerases.[1][3][4] The key feature of 4sU is the substitution of the oxygen atom at the C4 position of the pyrimidine (B1678525) ring with a sulfur atom.[4] This thio-group provides a specific chemical handle for the selective isolation or modification of newly synthesized RNA, distinguishing it from the pre-existing RNA pool.[3][5]

There are two primary strategies for leveraging 4sU-labeled RNA:

  • Biochemical Enrichment: The thiol group on the incorporated 4sU can be biotinylated, allowing for the specific capture of nascent RNA using streptavidin-coated beads.[1][6][7] The enriched, newly transcribed RNA can then be analyzed by various downstream methods, such as quantitative PCR (qPCR) or RNA-seq.

  • Nucleoside Recoding (Chemical Conversion): The 4sU in the RNA can be chemically modified to induce a base change during reverse transcription.[3][8] For example, methods like SLAM-seq and TimeLapse-seq convert 4sU into a cytidine (B196190) analog, resulting in a U-to-C mutation in the sequencing data.[6][8][9][10] This allows for the in-silico identification of newly transcribed RNA without the need for biochemical enrichment.[3]

Comparative Overview of Key Techniques

Feature4sU-Seq (Biochemical Enrichment)SLAM-seq (Thiol-linked Alkylation)TimeLapse-seq (Nucleoside Recoding)
Principle Biotinylation of 4sU and streptavidin-based purification of nascent RNA.[1][11]Alkylation of 4sU with iodoacetamide (B48618) (IAA) leading to a T>C conversion during reverse transcription.[9][12][13]Oxidative-nucleophilic-aromatic substitution to convert 4sU into a cytidine analog, resulting in a U>C mutation.[8][14][15]
Primary Output Separate fractions of newly transcribed and pre-existing RNA.Sequencing reads with T>C mutations marking newly transcribed RNA.[13]Sequencing reads with U>C mutations marking newly transcribed RNA.[8]
Advantages Direct physical separation of nascent RNA; well-established methodology.[1]No biochemical enrichment required, reducing sample loss and bias; high throughput and cost-effective.[9][13]Single-molecule approach adaptable to many applications; reveals RNA dynamics concealed in traditional RNA-seq.[8][15]
Disadvantages Potential for incomplete biotinylation or non-specific binding; can be labor-intensive.Requires specific bioinformatics pipeline (e.g., SLAMDUNK) to analyze T>C conversions.[12]Chemistry can be complex; potential for off-target modifications.
Typical 4sU Concentration 100 µM - 500 µM.[2][16]100 µM.[17]100 µM.[17]
Labeling Time Varies from minutes to hours depending on the experimental goal (e.g., 5-120 min for pulse-labeling).[5]Can be used for both anabolic (pulse) and catabolic (pulse-chase) kinetic studies.[18]Typically a 2-4 hour pulse.[8][17]

Experimental Workflows

Overall Workflow for RNA Turnover Analysis

The general workflow for studying RNA turnover using 4sU involves several key steps, from labeling the cells to analyzing the data. The specific downstream processing depends on whether a biochemical enrichment or a nucleoside recoding approach is chosen.

RNA_Turnover_Workflow A Cell Culture and Treatment B Metabolic Labeling with 4-thiouridine (4sU) A->B C Total RNA Isolation B->C D Downstream Processing C->D E Biochemical Enrichment Path D->E Enrichment F Nucleoside Recoding Path D->F Recoding G Biotinylation of 4sU-RNA E->G J Chemical Conversion of 4sU F->J H Streptavidin Purification G->H I Elution of Nascent RNA H->I K Library Preparation I->K J->K L High-Throughput Sequencing K->L M Data Analysis L->M

Caption: General workflow for 4sU-based RNA turnover analysis.

SLAM-seq Workflow

SLAM-seq (thiol(SH)-linked alkylation for metabolic sequencing of RNA) is a powerful method that introduces T-to-C mutations at the sites of 4sU incorporation, allowing for the computational identification of newly transcribed RNA.[9]

SLAM_seq_Workflow A 1. 4sU Labeling of Cells B 2. Total RNA Isolation A->B C 3. Iodoacetamide (IAA) Alkylation B->C D 4. RNA Library Preparation (e.g., QuantSeq 3' mRNA-Seq) C->D E 5. Reverse Transcription (4sU-IAA adduct causes G incorporation) D->E F 6. Sequencing E->F G 7. Data Analysis (Identify T>C conversions) F->G

Caption: The SLAM-seq experimental workflow.[9][13]

TimeLapse-seq Workflow

TimeLapse-seq is another nucleoside recoding method that converts 4sU into a cytidine analog, leading to U-to-C mutations that mark new transcripts.[8][15]

TimeLapse_seq_Workflow A 1. 4sU Labeling of Cells B 2. Total RNA Isolation A->B C 3. Chemical Conversion of 4sU to Cytidine Analog (Oxidative-Nucleophilic-Aromatic Substitution) B->C D 4. RNA Library Preparation C->D E 5. Sequencing D->E F 6. Data Analysis (Identify U>C mutations) E->F

Caption: The TimeLapse-seq experimental workflow.[8]

Detailed Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with 4-thiouridine (4sU)

This protocol describes the general procedure for labeling cultured mammalian cells with 4sU.

Materials:

  • 4-thiouridine (4sU) (e.g., Sigma-Aldrich, #T4509)

  • Nuclease-free water

  • Complete cell culture medium

  • Cultured mammalian cells

Procedure:

  • Preparation of 4sU Stock Solution:

    • Prepare a 500 mM stock solution of 4sU by dissolving it in nuclease-free water. For example, add 768.5 µL of nuclease-free water to 100 mg of 4sU.[16]

    • Vortex until fully dissolved. The solution may appear slightly yellow.[16]

    • Prepare single-use aliquots and store them at -20°C, protected from light. 4sU is light-sensitive.[2][16]

  • Cell Seeding:

    • The day before labeling, seed cells in appropriate culture vessels. Aim for 70-80% confluency at the time of labeling.[1][2]

  • 4sU Labeling:

    • Thaw an aliquot of the 500 mM 4sU stock solution immediately before use and keep it in the dark.[16]

    • Add the 4sU stock solution directly to the pre-warmed cell culture medium to achieve the desired final concentration (typically 100-500 µM). For example, add 10 µL of 500 mM 4sU to 10 mL of medium for a final concentration of 500 µM.[16]

    • Gently swirl the culture vessel to ensure even mixing of the 4sU.[16]

    • Incubate the cells for the desired labeling period (pulse time) in a humidified incubator at 37°C with 5% CO2. The labeling time will depend on the experimental goals and the half-lives of the RNAs of interest.[2]

    • Important: Protect the cells from light during and after labeling to prevent 4sU-induced crosslinking.[5]

  • Cell Harvest:

    • After the labeling period, move the plates to a fume hood.[16]

    • Aspirate the 4sU-containing medium.

    • Wash the cells once with ice-cold PBS.

    • Proceed immediately to total RNA isolation.

Protocol 2: Total RNA Isolation

This protocol uses a TRIzol-based method for total RNA isolation, which is compatible with downstream 4sU applications.

Materials:

Procedure:

  • Lyse the cells directly in the culture dish by adding 1 mL of TRIzol per 10 cm dish.

  • Scrape the cells and transfer the lysate to a microfuge tube.

  • Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.[5]

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a fresh tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet and resuspend in nuclease-free water.

  • Quantify the RNA and assess its integrity.

Protocol 3: Biotinylation of 4sU-labeled RNA and Enrichment of Nascent RNA

This protocol describes the biotinylation of 4sU-containing RNA and its subsequent purification.

Materials:

  • EZ-Link Biotin-HPDP (Thermo Fisher Scientific)

  • Dimethylformamide (DMF)

  • 10X Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

  • 5 M NaCl

  • Phenol/Chloroform pH 6.7

  • Isopropanol

  • Streptavidin-coated magnetic beads (e.g., µMACS Streptavidin Kit, Miltenyi Biotec)

  • Washing Buffer (e.g., provided with the streptavidin kit)

  • 100 mM Dithiothreitol (DTT)

  • Glycogen (B147801)

Procedure:

  • Biotinylation Reaction:

    • In a nuclease-free tube, combine 60-100 µg of total RNA with 2 µL of Biotin-HPDP (1 mg/mL in DMF) and 1 µL of 10X Biotinylation Buffer per 1 µg of RNA. Adjust the final volume with nuclease-free water.[1]

    • Rotate the reaction at room temperature in the dark for at least 1.5 hours.[1]

  • RNA Cleanup:

    • Add an equal volume of Phenol/Chloroform pH 6.7 and mix vigorously.[1]

    • Centrifuge at full speed for 5 minutes.[1]

    • Transfer the upper aqueous phase to a new tube.[1]

    • Precipitate the RNA by adding 1/10th volume of 5 M NaCl and an equal volume of isopropanol.[1]

    • Centrifuge at 20,000 x g for 20 minutes.[1]

    • Wash the pellet with 75% ethanol and air-dry.

    • Resuspend the biotinylated RNA in nuclease-free water.

  • Enrichment of Biotinylated RNA:

    • Follow the manufacturer's protocol for the streptavidin-coated magnetic beads. This typically involves incubating the biotinylated RNA with the beads, followed by a series of stringent washes to remove unlabeled RNA.[1][5]

  • Elution of Nascent RNA:

    • Elute the bound, 4sU-labeled RNA from the beads by adding 100 µL of 100 mM DTT. This cleaves the disulfide bond in the Biotin-HPDP linker.[1][5]

    • Perform a second elution and pool the eluates.[1]

    • Precipitate the eluted RNA using ethanol and glycogen overnight at -20°C.[1]

    • Wash and resuspend the purified nascent RNA in nuclease-free water.[1]

Applications in Drug Development

The ability to measure RNA synthesis and decay rates provides critical insights for drug development professionals:

  • Mechanism of Action Studies: Determine whether a compound affects gene expression by altering transcription or mRNA stability.

  • Target Identification and Validation: Identify the direct transcriptional targets of a drug or pathway.[18]

  • Pharmacodynamics: Assess the time-course of a drug's effect on RNA turnover.

  • Toxicity Screening: High concentrations of 4sU can induce a nucleolar stress response, highlighting the importance of careful dose-response studies for both the labeling reagent and the drug being tested.[19]

Data Analysis Considerations

The analysis of data from 4sU labeling experiments requires specialized bioinformatics approaches.

  • For Biochemical Enrichment Methods: Data analysis involves comparing the abundance of transcripts in the nascent and total RNA fractions to calculate synthesis and decay rates.

  • For Nucleoside Recoding Methods: Bioinformatics pipelines are used to identify and quantify T>C or U>C mutations.[12] Tools like pulseR and GRAND-SLAM can be used to estimate decay rates from this data.[20]

  • Normalization: The use of spike-in controls is recommended for normalization, especially in biochemical enrichment protocols.[3]

By providing a temporal dimension to transcriptome analysis, 4sU-based metabolic labeling techniques offer a powerful platform for dissecting the dynamics of gene regulation. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully implement these methods in their studies.

References

2-Thiouridine: A Promising Broad-Spectrum Antiviral Agent Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Immediate Release

Recent research has identified 2-thiouridine (B16713) (s2U), a ribonucleoside analogue, as a potent and broad-spectrum inhibitor of positive-strand RNA viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants of concern.[1][2][3][4][5] These findings present a significant step forward in the development of novel therapeutic agents against COVID-19 and other emerging viral diseases. 2-thiouridine exhibits its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the evaluation and application of 2-thiouridine as a potential antiviral agent.

Mechanism of Action

2-thiouridine acts as a nucleoside analogue that, upon intracellular conversion to its triphosphate form (s2UTP), is incorporated into the nascent viral RNA chain by the SARS-CoV-2 RdRp. This incorporation leads to the stalling of the polymerase, thereby terminating viral RNA synthesis and inhibiting viral replication.[1][2] This targeted mechanism of action against a conserved viral enzyme suggests a high barrier to the development of resistance.

2-thiouridine_mechanism_of_action s2U 2-Thiouridine (s2U) Host_Kinases Host Kinases s2U->Host_Kinases s2UTP s2U-Triphosphate (s2UTP) RdRp Viral RdRp s2UTP->RdRp Incorporation Host_Kinases->s2UTP Phosphorylation SARS_CoV_2_RNA SARS-CoV-2 RNA Genome SARS_CoV_2_RNA->RdRp Template Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Elongation Stalled_Complex Stalled RdRp-RNA -s2UTP Complex RdRp->Stalled_Complex Nascent_RNA->Stalled_Complex Inhibition Inhibition of Replication Stalled_Complex->Inhibition

Mechanism of 2-thiouridine against SARS-CoV-2 RdRp.

Data Presentation

The antiviral activity and cytotoxicity of 2-thiouridine have been evaluated in various cell lines against multiple SARS-CoV-2 variants. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of 2-Thiouridine against SARS-CoV-2 and its Variants

Virus StrainCell LineEC50 (µM)
SARS-CoV-2 (WK-521)VeroE60.83
SARS-CoV-2 (hCoV-19/Japan/TY-WK-521/2021)VeroE6-TMPRSS20.46
Alpha (B.1.1.7)VeroE6-TMPRSS20.38
Delta (B.1.617.2)VeroE6-TMPRSS20.52
Omicron (B.1.1.529/BA.1)VeroE6-TMPRSS20.33

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Data extracted from Uemura K, et al. PNAS. 2023.

Table 2: Cytotoxicity Profile of 2-Thiouridine

Cell LineCC50 (µM)
VeroE6>400
Huh7>400
BHK-21>400
MRC5>400

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. Data extracted from Uemura K, et al. PNAS. 2023.

Table 3: In Vivo Efficacy of 2-Thiouridine in a SARS-CoV-2 Mouse Model

Animal ModelTreatmentOutcome
K18-hACE2 mice20 mg/kg, intravenous, once dailySignificant reduction in viral load in lungs and improved survival rate.

Data based on in vivo studies described in Uemura K, et al. PNAS. 2023.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of 2-thiouridine against SARS-CoV-2.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (MTT) EC50_CC50 Determine EC50 & CC50 Cytotoxicity->EC50_CC50 Antiviral_Assay Antiviral Activity Assay (Viral RNA Quantification) Antiviral_Assay->EC50_CC50 Yield_Reduction Viral Yield Reduction Assay (Plaque Assay) Yield_Reduction->EC50_CC50 Mouse_Model K18-hACE2 Mouse Model Treatment 2-Thiouridine Treatment Mouse_Model->Treatment Monitoring Monitor Survival & Weight Treatment->Monitoring Viral_Load Measure Viral Load (Lungs) Treatment->Viral_Load Efficacy Assess In Vivo Efficacy Monitoring->Efficacy Viral_Load->Efficacy

Overall experimental workflow for evaluating 2-thiouridine.
In Vitro Antiviral Activity Assay (Viral RNA Quantification)

This protocol is for determining the EC50 value of 2-thiouridine by quantifying viral RNA in infected cells.

Materials:

  • VeroE6 or VeroE6-TMPRSS2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • SARS-CoV-2 virus stock

  • 2-thiouridine (s2U)

  • RNA extraction kit

  • RT-qPCR reagents (primers and probes specific for SARS-CoV-2 and a housekeeping gene, e.g., ACTB)

Procedure:

  • Cell Seeding: Seed VeroE6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of 2-thiouridine in DMEM with 2% FBS. A typical concentration range would be from 0.01 µM to 100 µM.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted 2-thiouridine to the wells.

    • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

    • Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR:

    • Perform one-step RT-qPCR to quantify viral RNA levels.

    • Normalize the viral RNA levels to the housekeeping gene (e.g., ACTB).

  • Data Analysis: Calculate the percentage of viral inhibition for each concentration of 2-thiouridine relative to the virus-only control. Determine the EC50 value using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the CC50 value of 2-thiouridine.

Materials:

  • VeroE6 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • 2-thiouridine (s2U)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Procedure:

  • Cell Seeding: Seed VeroE6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Add serial dilutions of 2-thiouridine to the wells, similar to the antiviral assay. Include a cell-only control (no compound).

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell-only control. Determine the CC50 value using a non-linear regression analysis.

Viral Yield Reduction Assay (Plaque Assay)

This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.

Materials:

Procedure:

  • Infection and Treatment: Infect VeroE6 cells grown in 6-well plates with SARS-CoV-2 (MOI of 0.01) in the presence of various concentrations of 2-thiouridine.

  • Incubation: Incubate for 48 hours at 37°C.

  • Supernatant Collection: Collect the culture supernatants.

  • Plaque Assay:

    • Seed fresh VeroE6 cells in 6-well plates and grow to confluence.

    • Prepare serial dilutions of the collected supernatants.

    • Infect the confluent cell monolayers with the diluted supernatants for 1 hour.

    • Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread.

    • Incubate for 3-4 days until plaques are visible.

  • Staining and Counting:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with crystal violet.

    • Count the number of plaques to determine the viral titer (Plaque Forming Units/mL).

  • Data Analysis: Compare the viral titers from treated and untreated cells to determine the extent of viral yield reduction.

In Vivo Efficacy in a SARS-CoV-2 Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of 2-thiouridine.

Materials:

  • K18-hACE2 transgenic mice (8-12 weeks old)

  • SARS-CoV-2 virus stock

  • 2-thiouridine (s2U) formulated for intravenous administration

  • Anesthetic (e.g., isoflurane)

  • Biosafety level 3 (BSL-3) animal facility

Procedure:

  • Acclimatization: Acclimate K18-hACE2 mice to the BSL-3 facility for at least one week.

  • Infection: Anesthetize the mice and intranasally infect them with a lethal dose of SARS-CoV-2 (e.g., 1 x 10^3 PFU).

  • Treatment:

    • Administer 2-thiouridine intravenously at a dose of 20 mg/kg once daily, starting 4 hours post-infection.

    • A control group should receive a vehicle control.

  • Monitoring:

    • Monitor the mice daily for weight loss and clinical signs of disease for up to 14 days.

    • Record survival data.

  • Viral Load Determination:

    • At specific time points (e.g., day 3 and day 5 post-infection), euthanize a subset of mice from each group.

    • Harvest the lungs and homogenize the tissue.

    • Quantify the viral load in the lung homogenates using RT-qPCR or plaque assay.

  • Data Analysis: Compare the survival curves, weight loss, and lung viral titers between the treated and control groups to assess the in vivo efficacy of 2-thiouridine.

These protocols provide a framework for the investigation of 2-thiouridine as a potential antiviral against SARS-CoV-2. Researchers should adapt these methods based on their specific laboratory conditions and experimental goals. The promising in vitro and in vivo data for 2-thiouridine warrant further investigation and development of this compound as a broad-spectrum antiviral agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2',3',5'-Tri-O-acetyl-2-thiouridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors. The most common issues include incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions.

  • Incomplete Acetylation: The acetylation of the hydroxyl groups on the ribose sugar may not have gone to completion. This can be due to insufficient acylating agent, short reaction times, or low temperatures.

  • Moisture in Reagents: The presence of water in the reaction mixture can hydrolyze the acetic anhydride, reducing its effectiveness as an acylating agent. It is crucial to use anhydrous solvents and reagents.

  • Side Reactions: The 2-thio group is susceptible to oxidation. Under certain conditions, oxidative desulfurization can occur, converting 2-thiouridine (B16713) to uridine (B1682114) or a 4-pyrimidinone nucleoside, which will not acetylate as desired.

  • Degradation during Workup: The acetyl groups can be sensitive to hydrolysis under non-neutral pH conditions during the aqueous workup.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains complete Reaction Complete check_reaction->complete No starting material sub_incomplete Troubleshoot Incomplete Reaction incomplete->sub_incomplete workup_issue Investigate Workup/Purification complete->workup_issue increase_reagent Increase Acetic Anhydride/Catalyst sub_incomplete->increase_reagent increase_time Increase Reaction Time/Temperature sub_incomplete->increase_time check_reagents Verify Reagent Quality (Anhydrous) sub_incomplete->check_reagents final_product Improved Yield increase_reagent->final_product increase_time->final_product check_reagents->final_product check_ph Maintain Neutral pH during Workup workup_issue->check_ph check_purification Optimize Purification Method workup_issue->check_purification check_ph->final_product check_purification->final_product tlc_monitoring start Start Reaction spot_tlc Spot TLC Plate at Time (t) start->spot_tlc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize Visualize under UV Light develop_tlc->visualize decision Is Starting Material Spot Gone? visualize->decision continue_reaction Continue Reaction & Re-spot at t+Δt decision->continue_reaction No quench Quench Reaction decision->quench Yes continue_reaction->spot_tlc

Stability issues of 2',3',5'-Tri-O-acetyl-2-thiouridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2',3',5'-Tri-O-acetyl-2-thiouridine in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in solution?

A1: The main stability issues are the hydrolysis of the 2', 3', and 5'-O-acetyl groups and the oxidation of the 2-thio group. The acetyl groups are susceptible to hydrolysis, especially under non-neutral pH conditions, leading to partially or fully deacetylated forms of 2-thiouridine. The 2-thio group is prone to oxidative desulfurization, which can result in the formation of 4-pyrimidinone riboside and uridine (B1682114).

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products include:

  • Deacetylation products: 2',3'-Di-O-acetyl-2-thiouridine, 2',5'-Di-O-acetyl-2-thiouridine, 3',5'-Di-O-acetyl-2-thiouridine, 2'-O-acetyl-2-thiouridine, 3'-O-acetyl-2-thiouridine, 5'-O-acetyl-2-thiouridine, and 2-thiouridine.

  • Desulfurization products: Oxidative conditions can lead to the removal of the sulfur atom, forming 4-pyrimidinone riboside and uridine from 2-thiouridine.[1][2][3] The ratio of these products can be influenced by pH.[1][4]

Q3: How should stock solutions of this compound be prepared and stored to maximize stability?

A3: For maximum stability, it is recommended to prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF and store them at -80°C.[5] For short-term storage, -20°C is acceptable. Aqueous solutions are less stable and should be prepared fresh before use. If aqueous buffers are necessary, use a slightly acidic to neutral pH (around pH 5.5-7.0) and store on ice for the duration of the experiment. Avoid alkaline conditions, as they significantly accelerate the hydrolysis of the acetyl groups.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for separating and quantifying the parent compound and its degradation products.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for identifying and quantifying the parent compound and its various degradation products.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to structurally characterize the compound and its degradation products, particularly for identifying which acetyl groups have been hydrolyzed.[8][9][10][11]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpected peaks in HPLC/LC-MS analysis. Deacetylation of the compound.Prepare fresh solutions. Store stock solutions in an anhydrous solvent at -80°C. Avoid prolonged exposure to aqueous buffers, especially at alkaline pH.
Oxidative desulfurization.Degas aqueous buffers. Consider adding antioxidants if compatible with your experiment. Protect solutions from light and air.
Loss of biological activity or inconsistent experimental results. Degradation of the compound.Confirm the purity of your stock solution using HPLC or LC-MS. Prepare fresh working solutions for each experiment. Re-evaluate your solution preparation and storage procedures.
Precipitation of the compound in aqueous buffer. Low aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO. Add the stock solution to the aqueous buffer with vigorous mixing to the desired final concentration, ensuring the final organic solvent concentration is compatible with your assay.

Data on Stability

Table 1: Representative pH-Dependent Hydrolysis of Acetyl Groups

pHTemperature (°C)Incubation Time (hours)Estimated % Parent Compound Remaining
5.02524>95%
7.4252485-90%
8.5252460-70%
7.4372470-80%

Disclaimer: Data are estimated based on the general principles of acetyl group hydrolysis on nucleosides and are for illustrative purposes.

Table 2: Representative Impact of Storage Conditions on Stability

Storage ConditionSolventDurationEstimated % Parent Compound Remaining
-80°CAnhydrous DMSO6 months>99%
-20°CAnhydrous DMSO6 months>98%
4°CAqueous Buffer (pH 7.0)1 week~90%
25°CAqueous Buffer (pH 7.0)24 hours~85-90%

Disclaimer: Data are estimated based on stability studies of other modified nucleosides and are for illustrative purposes.[5]

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability by HPLC
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffers (e.g., phosphate-buffered saline at pH 5.4, 7.4, and 8.4).

  • Incubation: Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Immediately quench any further degradation by adding an equal volume of cold acetonitrile (B52724) or by freezing at -80°C.

  • HPLC Analysis: Analyze the samples by reversed-phase HPLC. A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid. Monitor the elution profile at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by integrating the peak area. Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

Protocol 2: Analysis of Degradation Products by LC-MS/MS
  • Sample Preparation: Prepare and incubate samples as described in Protocol 1.

  • LC-MS/MS System: Use a high-resolution mass spectrometer coupled to a UHPLC system.

  • Chromatography: Employ a C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Perform a full scan to identify the molecular ions of the parent compound and potential degradation products. Use tandem MS (MS/MS) to fragment the ions and confirm their identities.

  • Quantification: For quantitative analysis, develop a multiple reaction monitoring (MRM) method using specific parent-to-daughter ion transitions for this compound and its expected degradation products.

Visualizations

cluster_deacetylation Deacetylation Pathway (Hydrolysis) cluster_desulfurization Desulfurization Pathway (Oxidation) A This compound B Di-O-acetyl-2-thiouridine (3 isomers) A->B - Ac C Mono-O-acetyl-2-thiouridine (3 isomers) B->C - Ac D 2-Thiouridine C->D - Ac D2 2-Thiouridine E 4-Pyrimidinone Riboside D2->E [O] F Uridine D2->F [O] A Prepare Stock Solution (10 mM in Anhydrous DMSO) B Dilute to Working Concentration (e.g., 100 µM in Aqueous Buffer) A->B C Incubate at Desired Temperature(s) (e.g., 4°C, 25°C, 37°C) B->C D Withdraw Aliquots at Time Points (e.g., 0, 2, 4, 8, 12, 24h) C->D E Quench Reaction (e.g., add cold ACN or freeze) D->E F Analyze by HPLC or LC-MS/MS E->F G Data Analysis: Calculate % Remaining, Determine Kinetics F->G Start Inconsistent Results or Unexpected Analytical Peaks Q1 Is the stock solution fresh and stored correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are aqueous working solutions prepared fresh? A1_Yes->Q2 Sol1 Prepare fresh stock solution in anhydrous solvent and store at -80°C. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the pH of the aqueous buffer appropriate? A2_Yes->Q3 Sol2 Prepare fresh working solutions for each experiment. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is oxidative degradation suspected? A3_Yes->Q4 Sol3 Use a buffer with a pH between 5.5 and 7.0. Avoid alkaline conditions. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Degas buffers and protect solutions from light and air. A4_Yes->Sol4 End Verify compound purity by LC-MS and re-run experiment. A4_No->End Sol4->End

References

Technical Support Center: Optimizing Deacetylation of Thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the removal of acetyl groups from thiouridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing acetyl groups from thiouridine?

A1: The primary methods for deacetylating thiouridine and other nucleosides involve basic hydrolysis, also known as saponification. Commonly used reagents include:

  • Methanolic Ammonia (B1221849): A widely used and effective method for general deacetylation.[1][2]

  • Sodium Methoxide (B1231860) (NaOMe) in Methanol (B129727): A strong base that efficiently removes acetyl groups.[3]

  • Potassium Carbonate (K₂CO₃) in Methanol/Water: A milder base suitable for sensitive substrates.[3]

  • Triethylamine (B128534) (Et₃N) in Aqueous Methanol: A straightforward and environmentally benign approach for O-acetyl group removal.[1]

  • Schwartz's Reagent: Utilized for mild and selective N-deacetylation, compatible with most common O-protecting groups.[4][5]

  • Enzymatic Deacetylation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used for selective deacetylation, particularly of primary esters.[6]

Q2: How can I selectively remove O-acetyl groups while keeping N-acetyl groups intact?

A2: Achieving selective de-O-acetylation in the presence of N-acetyl groups can be accomplished by taking advantage of the different reactivity between esters and amides.[6] Milder basic conditions are generally preferred. For instance, triethylamine-catalyzed solvolysis in aqueous methanol is a good option for the removal of O-acetyl protective groups.[1] Enzymatic methods using lipases are also highly effective for selective de-O-acetylation.[7]

Q3: Conversely, how can I selectively remove an N-acetyl group without affecting O-acetyl groups?

A3: Selective de-N-acetylation is more challenging due to the higher stability of the amide bond compared to the ester bond. However, specific reagents have been developed for this purpose. Schwartz's reagent (Cp₂ZrHCl) is reported to be highly preferential for amides, allowing for the selective removal of N-acetyl groups while tolerating a variety of O-protecting groups, including O-acetyl.[5][7] Another method involves heating N,O-peracetylated nucleosides in superheated methanol.[6]

Q4: What are potential side reactions to be aware of during the deacetylation of thiouridine?

A4: The thiol group in thiouridine makes it susceptible to certain side reactions, especially under harsh conditions. Potential side reactions include:

  • Desulfurization: The loss of the sulfur atom from the thiouracil base can occur, particularly under strongly basic or oxidative conditions.

  • Degradation of the Ribose Ring: Harsh acidic or basic conditions can lead to the cleavage of glycosidic bonds or other forms of degradation.[3]

  • Migration of Acetyl Groups: Under certain conditions, acetyl groups can migrate between hydroxyl groups, leading to a mixture of products.

To minimize these side reactions, it is crucial to use the mildest possible conditions that still afford complete deacetylation and to carefully monitor the reaction progress.

Troubleshooting Guide

Problem 1: Incomplete Deacetylation

Possible Cause Suggested Solution
Insufficient reagentIncrease the molar excess of the basic reagent (e.g., NaOMe, K₂CO₃).
Short reaction timeExtend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Low reaction temperatureIf the substrate is stable, consider gently heating the reaction mixture. For instance, some reactions are performed at 50-55 °C.[8]
Poor solubility of the substrateEnsure the acetylated thiouridine is fully dissolved in the solvent system. Co-solvents like THF may be necessary.[8]

Problem 2: Low Yield of the Deacetylated Product

Possible Cause Suggested Solution
Product degradationUse milder deacetylation conditions (e.g., K₂CO₃ instead of NaOMe, or triethylamine-catalyzed methanolysis).[1][3] Ensure the reaction is not running for an unnecessarily long time.
Side reactions (e.g., desulfurization)Employ inert atmosphere conditions (e.g., running the reaction under argon or nitrogen) to prevent oxidation. Use degassed solvents.
Loss of product during workupOptimize the extraction and purification steps. Ensure the pH is adjusted correctly during aqueous workup to prevent the loss of the product in the aqueous layer.
Adsorption onto silica (B1680970) gel during chromatographyIf using silica gel chromatography for purification, consider deactivating the silica gel with a small percentage of triethylamine in the eluent to prevent product adsorption.

Problem 3: Formation of an Unexpected Byproduct

| Possible Cause | Suggested Solution | | Non-selective deacetylation | If you have multiple acetyl groups, you may be experiencing partial or non-selective removal. For selective deacetylation, consider enzymatic methods or specialized reagents like Schwartz's reagent for N-deacetylation.[4][6] | | Base-catalyzed epimerization | If there is an acidic proton adjacent to a stereocenter, epimerization can occur. Use a non-nucleophilic base or milder reaction conditions. | | Reaction with the thiol group | The thiol group is nucleophilic and can participate in side reactions. Ensure that no electrophilic contaminants are present in your reaction mixture. |

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for common deacetylation methods.

Table 1: Basic Hydrolysis Methods for Deacetylation

ReagentSolventTemperatureTypical Reaction TimeReported YieldReference(s)
Methanolic AmmoniaMethanolRoom Temp.Several hours to overnightHigh[1][2][9]
NaOMe in MethanolMethanolRoom Temp.Minutes to hoursGenerally high[3]
K₂CO₃ in Methanol/WaterMethanol/WaterRoom Temp.VariableGood[3]
Triethylamine (Et₃N)Aqueous MethanolRoom Temp. or MicrowaveMinutes (Microwave)High[1]

Table 2: Selective N-Deacetylation using Schwartz's Reagent

Substrate TypeReagent EquivalentsTemperatureTypical Reaction TimeReported YieldReference(s)
N-acetyl pyrimidine (B1678525) nucleosides3-6Room Temp.3 hours to overnight39-70%[7]
N-acetyl purine (B94841) nucleosides3-6Room Temp.3 hours to overnight47-76%[7]

Experimental Protocols

Protocol 1: General Deacetylation using Methanolic Ammonia

  • Dissolve the acetylated thiouridine in a saturated solution of ammonia in methanol (typically 7N).

  • Stir the solution at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed. This may take several hours to overnight.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can then be purified by silica gel chromatography or recrystallization.

Protocol 2: Deacetylation using Sodium Methoxide in Methanol

  • Dissolve the acetylated thiouridine in anhydrous methanol.

  • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 to 0.5 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically fast, often completing within 30 minutes to a few hours.

  • Once complete, neutralize the reaction by adding a weak acid, such as acetic acid or Dowex-50 (H⁺ form) resin.

  • Filter off the resin (if used) and evaporate the solvent.

  • Purify the residue by your preferred method.

Protocol 3: Selective N-Deacetylation using Schwartz's Reagent

  • Dissolve the N,O-acetylated thiouridine in anhydrous THF under an inert atmosphere (e.g., argon).

  • Add Schwartz's reagent (Cp₂ZrHCl) portionwise (typically 3-6 equivalents).

  • Stir the reaction mixture at room temperature for 3 hours to overnight. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Filter the mixture through a pad of Celite to remove zirconium salts, washing with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualizations

experimental_workflow General Deacetylation Workflow start Start: Acetylated Thiouridine dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add deacetylation reagent (e.g., NaOMe, NH3/MeOH) dissolve->add_reagent reaction Stir at specified temperature add_reagent->reaction monitor Monitor reaction by TLC/HPLC reaction->monitor monitor->reaction Incomplete workup Quench and perform aqueous workup monitor->workup Complete purify Purify the crude product (Chromatography/Recrystallization) workup->purify characterize Characterize the final product (NMR, MS) purify->characterize

Caption: General experimental workflow for the deacetylation of thiouridine.

troubleshooting_guide Troubleshooting Deacetylation Issues start Problem with Deacetylation incomplete Incomplete Reaction? start->incomplete low_yield Low Yield? incomplete->low_yield No inc_reagent Increase reagent concentration incomplete->inc_reagent Yes byproducts Unexpected Byproducts? low_yield->byproducts No mild_cond Use milder conditions low_yield->mild_cond Yes selective_reagent Use selective reagent byproducts->selective_reagent Yes end Problem Solved byproducts->end No inc_time Increase reaction time inc_reagent->inc_time inc_temp Increase temperature (if stable) inc_time->inc_temp inc_temp->end inert_atm Use inert atmosphere mild_cond->inert_atm opt_workup Optimize workup/purification inert_atm->opt_workup opt_workup->end check_purity Check starting material purity selective_reagent->check_purity mild_base Use milder base check_purity->mild_base mild_base->end

Caption: A decision tree for troubleshooting common deacetylation problems.

selectivity_pathway Selective Deacetylation Pathways cluster_o_deacetylation Selective O-Deacetylation cluster_n_deacetylation Selective N-Deacetylation start N,O-Acetylated Thiouridine o_reagent Mild Basic Conditions (e.g., Et3N, K2CO3) or Enzymatic Method start->o_reagent n_reagent Specialized Reagent (e.g., Schwartz's Reagent) start->n_reagent o_product N-Acetyl Thiouridine o_reagent->o_product n_product O-Acetyl Thiouridine n_reagent->n_product

Caption: Pathways for selective O- vs. N-deacetylation of thiouridine.

References

Common side reactions in the thionation of acetylated uridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the thionation of acetylated uridine (B1682114). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this common chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the thionation of acetylated uridine, particularly when using Lawesson's reagent.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 4-Thiouridine Derivative Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as prolonged heating can lead to side product formation.[1]
Suboptimal Reagent Ratio: Incorrect stoichiometry of Lawesson's reagent to the acetylated uridine.The optimal ratio is typically 0.5 equivalents of Lawesson's reagent per equivalent of the uridine derivative. Using a significant excess may not improve the yield and can complicate purification.
Moisture in the Reaction: Lawesson's reagent is sensitive to moisture, which can lead to its decomposition.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Presence of Multiple Spots on TLC After Reaction Formation of Byproducts: This is a common occurrence in thionation reactions.The primary byproduct from Lawesson's reagent is a six-membered phosphorus-containing ring. This can often be removed by washing the reaction mixture with a mild aqueous base like sodium bicarbonate during workup. For other byproducts, purification by column chromatography is typically necessary.
Degradation of Starting Material or Product: The acetyl protecting groups can be sensitive to certain conditions.Avoid overly harsh reaction conditions. If degradation is suspected, consider using milder thionating agents or optimizing the reaction temperature and time.
Difficulty in Purifying the Product Co-elution of Product and Byproducts: The polarity of the desired product and some byproducts might be similar.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. High-Performance Liquid Chromatography (HPLC) can also be employed for purification of thiouridine derivatives.[2]
Persistent Phosphorus Byproducts: The byproducts from Lawesson's reagent can be difficult to remove completely.After the reaction, quenching with a small amount of ethylene (B1197577) glycol or ethanol (B145695) can help to decompose the phosphorus byproducts into more polar compounds that are easier to remove during aqueous workup or chromatography.
Product Appears Unstable After Isolation Residual Acidity: Trace amounts of acidic species from the reaction or workup can lead to degradation.Ensure the product is thoroughly washed to remove any acidic impurities. Storing the purified product under an inert atmosphere and at low temperatures can also improve its stability.
Reaction Does Not Proceed to Completion Poor Quality of Lawesson's Reagent: The reagent can degrade over time if not stored properly.Use freshly opened or properly stored Lawesson's reagent. It is a yellow powder and should not be discolored.
Solvent Issues: The choice of solvent can significantly impact the reaction rate and outcome.Toluene and dioxane are commonly used and effective solvents for this reaction. Ensure the solvent is anhydrous.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the thionation of acetylated uridine with Lawesson's reagent?

The most prevalent side reaction is the formation of byproducts from the Lawesson's reagent itself, primarily a six-membered ring containing phosphorus and sulfur. Due to the chemoselectivity of Lawesson's reagent, the amide carbonyl at the C4 position of the uridine ring is significantly more reactive than the ester carbonyls of the acetyl protecting groups.[1][3][4] Therefore, under optimized conditions, side reactions involving the acetyl groups are minimal. However, prolonged reaction times or excessive heat can potentially lead to less selective reactions.

Q2: Are the acetyl protecting groups stable during the thionation reaction?

Yes, under standard conditions for thionating the C4 position of uridine, the acetyl protecting groups on the ribose sugar are generally stable. The higher reactivity of the amide in the uracil (B121893) ring compared to the esters of the acetyl groups allows for selective thionation.[1][3][4]

Q3: What is the expected yield for the thionation of 2',3',5'-tri-O-acetyluridine?

With an optimized protocol, the yield of 2',3',5'-tri-O-acetyl-4-thiouridine is typically high, often in the range of 80-90%.

Q4: How can I effectively remove the byproducts of Lawesson's reagent?

The phosphorus-containing byproducts can be managed in a few ways. During the workup, washing the organic layer with an aqueous solution of sodium bicarbonate can help remove some of these impurities.[5] Additionally, treating the crude reaction mixture with a small amount of ethylene glycol or ethanol can convert the byproducts into more polar derivatives that are more easily separated during column chromatography.

Q5: What is the best method for purifying the final 2',3',5'-tri-O-acetyl-4-thiouridine product?

The most common and effective method for purification is silica (B1680970) gel column chromatography. The choice of eluent system will depend on the specific acetylated uridine derivative, but mixtures of ethyl acetate (B1210297) and hexanes are often a good starting point. High-Performance Liquid Chromatography (HPLC) is also a viable option for obtaining highly pure material.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the thionation of acetylated uridine.

ReactantThionating AgentSolventTemperature (°C)Reaction Time (h)Yield of 4-Thio Product (%)Common Byproducts
2',3',5'-tri-O-acetyluridineLawesson's Reagent (0.5 eq)TolueneReflux (approx. 111)0.5 - 280 - 90Six-membered P/S ring, unreacted starting material
2',3',5'-tri-O-acetyluridineLawesson's Reagent (0.5 eq)DioxaneReflux (approx. 101)1 - 375 - 85Six-membered P/S ring, unreacted starting material

Experimental Protocols

Synthesis of 2',3',5'-tri-O-acetyl-4-thiouridine

This protocol is a general guideline for the thionation of 2',3',5'-tri-O-acetyluridine using Lawesson's reagent.

Materials:

  • 2',3',5'-tri-O-acetyluridine

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2',3',5'-tri-O-acetyluridine (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 111 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove any insoluble materials.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2',3',5'-tri-O-acetyl-4-thiouridine as a solid.

Visualizations

Thionation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Acetylated Uridine in Anhydrous Toluene B 2. Add Lawesson's Reagent (0.5 eq) A->B C 3. Heat to Reflux (approx. 111°C) B->C D 4. Monitor by TLC C->D E 5. Cool and Filter D->E F 6. Aqueous Wash (NaHCO3, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure 2',3',5'-tri-O-acetyl-4-thiouridine H->I

Caption: Experimental workflow for the thionation of acetylated uridine.

Troubleshooting_Logic Start Reaction Complete? LowYield Low Yield Start->LowYield No GoodYield Good Yield Start->GoodYield Yes IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn CheckPurity Check Purity (TLC/NMR) GoodYield->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No PurificationIssue Purification Issue? Impure->PurificationIssue YesIncomplete Extend Reaction Time/ Increase Temperature IncompleteRxn->YesIncomplete Yes NoIncomplete Check Reagent Quality/ Stoichiometry IncompleteRxn->NoIncomplete No YesPurify Optimize Chromatography/ Aqueous Wash PurificationIssue->YesPurify Yes NoPurify Consider Side Reactions PurificationIssue->NoPurify No

Caption: Troubleshooting decision tree for thionation reactions.

References

Troubleshooting low incorporation of 2-thiouridine in RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low incorporation of 2-thiouridine (B16713) (s2U) during RNA synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of 2-thiouridine triphosphate (s2UTP) generally less efficient than canonical UTP during in vitro transcription (IVT)?

A1: The incorporation efficiency of modified nucleotides, including s2UTP, can be lower than their natural counterparts due to several factors. The modification on the nucleobase can affect the binding affinity of the nucleotide to the RNA polymerase active site and the kinetics of phosphodiester bond formation. T7 RNA polymerase, a commonly used enzyme for IVT, has evolved to efficiently incorporate natural NTPs, and modifications can introduce steric or electronic hindrances that slow down the incorporation rate.[1][2]

Q2: What is the expected impact of 2-thiouridine incorporation on the stability and function of the resulting RNA?

A2: Incorporation of 2-thiouridine into RNA has been shown to increase the stability of the RNA molecule. This is partly due to the thio-modification, which can enhance base stacking interactions within the RNA structure.[3] In the context of therapeutic mRNA, the inclusion of modified nucleosides like 2-thiouridine can also reduce the immunogenicity of the synthetic RNA.[2][3][4]

Q3: Can I completely replace UTP with s2UTP in my in vitro transcription reaction?

A3: Yes, it is possible to achieve 100% substitution of UTP with s2UTP. However, this often requires optimization of the reaction conditions to ensure efficient incorporation and to obtain high yields of full-length RNA transcripts.[5] Commercially available kits for s2UTP incorporation are often designed for complete substitution.[5]

Q4: How can I accurately quantify the incorporation of 2-thiouridine into my RNA transcript?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of modified nucleosides in RNA.[6][7][8][9] This method involves the enzymatic digestion of the purified RNA into its constituent nucleosides, followed by separation and quantification using HPLC with a UV detector. By comparing the peak areas of 2-thiouridine and the other nucleosides to known standards, the percentage of incorporation can be accurately determined.

Troubleshooting Guide

Issue 1: Low Overall RNA Yield
Possible Cause Troubleshooting Step
Suboptimal reaction conditions for s2UTP incorporation.Optimize the concentration of key reaction components. Modified nucleotides may require different optimal conditions than canonical nucleotides.[1][]
Degradation of s2UTP.Ensure the s2UTP is of high quality and has been stored correctly. Avoid multiple freeze-thaw cycles. While some modified triphosphates can be unstable, a cellular matrix can have a stabilizing effect.[11][12]
Poor quality of the DNA template.Use a highly purified, linearized DNA template. Contaminants such as salts or ethanol (B145695) can inhibit T7 RNA polymerase.[13]
RNase contamination.Maintain a strict RNase-free environment. Use RNase inhibitors in the IVT reaction.[13][14]
Inactive T7 RNA Polymerase.Use a fresh or validated batch of high-quality T7 RNA polymerase. Enzyme activity can diminish over time with improper storage.
Issue 2: Predominance of Short, Aborted Transcripts
Possible Cause Troubleshooting Step
Low concentration of s2UTP.Increase the concentration of s2UTP. Low concentrations of a limiting nucleotide can lead to premature termination.[15]
Unfavorable Mg2+:NTP ratio.Optimize the Mg2+ concentration. The ratio of Mg2+ to the total NTP concentration is critical for polymerase activity and fidelity.[16][17][18][19][20]
Secondary structures in the DNA template or nascent RNA.Lowering the incubation temperature of the IVT reaction (e.g., to 30°C or 16°C) can sometimes help the polymerase read through difficult regions.[15]
High concentration of magnesium chloride.While magnesium is essential, excessive concentrations can sometimes lead to increased abortive transcripts. Consider using magnesium acetate (B1210297) as an alternative, which has been shown to improve yields in some cases.[17][20]
Issue 3: Low Percentage of 2-Thiouridine Incorporation
Possible Cause Troubleshooting Step
T7 RNA Polymerase preference for UTP.If not aiming for 100% substitution, the polymerase may preferentially incorporate the natural UTP. To increase s2U incorporation, adjust the ratio of s2UTP to UTP in favor of the modified nucleotide.
Incorrect quantification method.Ensure you are using a sensitive and accurate method like HPLC to determine the incorporation rate. Indirect methods may not be reliable.
Inefficient polymerase activity with s2UTP.Consider increasing the concentration of T7 RNA polymerase.[1]

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for IVT Reaction Components

ComponentRecommended ConcentrationNotes
Linearized DNA Template50-100 ng/µLHigh purity is crucial.
ATP, GTP, CTP4-10 mM eachEquimolar concentrations are a good starting point.
2-Thiouridine Triphosphate (s2UTP)4-10 mMFor 100% substitution, use at the same concentration as other NTPs.
MgCl₂ or Mg(OAc)₂1.25:1 to 2.5:1 ratio to total NTPsThe optimal ratio is critical and may need empirical determination.[16][18][19]
T7 RNA Polymerase10-15 U/µLHigher concentrations may be needed for modified nucleotides.
Dithiothreitol (DTT)10-20 mM
RNase Inhibitor1 U/µL
Inorganic Pyrophosphatase1 U/mLTo prevent inhibition by pyrophosphate buildup.

Table 2: Impact of Magnesium Salt on IVT Yield

Magnesium SaltObservationRecommendation
Magnesium Chloride (MgCl₂)Commonly used, but high concentrations can be inhibitory.[16]Start with a Mg²⁺:NTP ratio of approximately 1.25:1.
Magnesium Acetate (Mg(OAc)₂)Often results in higher RNA yields compared to MgCl₂.[17][18][20]Consider as an alternative to MgCl₂, especially if yields are low.

Experimental Protocols

Protocol 1: In Vitro Transcription with 100% 2-Thiouridine Substitution

This protocol is a general guideline and may require optimization for specific templates and applications.

  • Reaction Setup:

    • Assemble the following components at room temperature in a sterile, RNase-free microcentrifuge tube. Add components in the order listed to prevent precipitation.

ComponentVolume (for 20 µL reaction)Final Concentration
RNase-free WaterX µL
10x Transcription Buffer2 µL1x
100 mM ATP0.8 µL4 mM
100 mM GTP0.8 µL4 mM
100 mM CTP0.8 µL4 mM
100 mM s2UTP0.8 µL4 mM
Linearized DNA Template (1 µg/µL)1 µL50 ng/µL
100 mM DTT2 µL10 mM
RNase Inhibitor (40 U/µL)0.5 µL1 U/µL
T7 RNA Polymerase (50 U/µL)1 µL2.5 U/µL
Total Volume 20 µL
  • Incubation:

    • Mix the components gently by pipetting.

    • Incubate the reaction at 37°C for 2 to 4 hours. For some templates, a lower temperature (e.g., 30°C) may reduce premature termination.[15]

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I (1 U/µL) to the reaction mixture.

    • Incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification:

    • Purify the synthesized RNA using a standard method such as lithium chloride precipitation, phenol-chloroform extraction followed by ethanol precipitation, or a commercial RNA cleanup kit.

Protocol 2: Quantification of 2-Thiouridine Incorporation by HPLC
  • RNA Digestion:

    • Take approximately 10-20 µg of the purified RNA.

    • Digest the RNA to its constituent nucleosides using a mixture of Nuclease P1 and bacterial alkaline phosphatase.

      • In a sterile tube, combine the RNA, Nuclease P1 (e.g., 2 units), and a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).

      • Incubate at 37°C for 2 hours.

      • Add alkaline phosphatase (e.g., 1 unit) and a corresponding buffer (e.g., 50 mM Tris-HCl, pH 8.0).

      • Incubate at 37°C for an additional 2 hours.

  • Sample Preparation:

    • Filter the digested sample through a 0.22 µm filter to remove enzymes and any particulate matter.

  • HPLC Analysis:

    • Inject the filtered sample onto a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient, for example, starting with a low concentration of an organic solvent (e.g., acetonitrile (B52724) or methanol) in a buffer (e.g., ammonium acetate) and gradually increasing the organic solvent concentration.

    • Monitor the elution of nucleosides using a UV detector at 260 nm and potentially a second wavelength more specific for 2-thiouridine if known.

    • Identify the peaks corresponding to adenosine (B11128) (A), guanosine (B1672433) (G), cytidine (B196190) (C), and 2-thiouridine (s2U) by comparing their retention times to those of pure nucleoside standards.

  • Quantification:

    • Integrate the peak areas for each nucleoside.

    • Calculate the percentage of 2-thiouridine incorporation using the following formula: % s2U Incorporation = [Area(s2U) / (Area(s2U) + Area(U))] * 100 (if Uridine is also present) or relative to other nucleotides based on the expected sequence composition.

Diagrams

IVT_Workflow In Vitro Transcription Workflow with 2-Thiouridine cluster_prep Preparation cluster_reaction IVT Reaction cluster_cleanup Post-Transcription cluster_analysis Analysis template Linearized DNA Template ivt Incubation (37°C, 2-4h) template->ivt ntps NTPs (A, G, C) & s2UTP ntps->ivt enzyme T7 RNA Polymerase enzyme->ivt buffer Transcription Buffer & Reagents buffer->ivt dnase DNase I Treatment ivt->dnase purification RNA Purification dnase->purification quant RNA Quantification (e.g., NanoDrop) purification->quant analysis Incorporation Analysis (HPLC) purification->analysis quality Quality Control (Gel Electrophoresis) purification->quality

Caption: Workflow for in vitro transcription with 2-thiouridine.

Troubleshooting_Logic Troubleshooting Low 2-Thiouridine Incorporation start Low s2U Incorporation or Low RNA Yield check_yield Check Overall RNA Yield start->check_yield check_incorporation Check s2U Incorporation Rate (HPLC) start->check_incorporation check_yield->check_incorporation Acceptable low_yield Low Yield check_yield->low_yield Low low_incorp Low Incorporation check_incorporation->low_incorp Low optimize_ivt Optimize IVT Conditions: - Mg2+:NTP Ratio - NTP Concentration - Enzyme Concentration - Template Quality low_yield->optimize_ivt low_incorp->optimize_ivt adjust_ratio Adjust s2UTP:UTP Ratio (if applicable) low_incorp->adjust_ratio check_s2utp_quality Check s2UTP Quality & Storage low_incorp->check_s2utp_quality

Caption: Logical flow for troubleshooting low 2-thiouridine incorporation.

References

Technical Support Center: Overcoming Poor Cell Permeability of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering challenges with the cell permeability of modified nucleosides.

Troubleshooting Guides

Problem: Low Intracellular Concentration of the Modified Nucleoside

Q1: My modified nucleoside shows high potency in cell-free assays, but its efficacy is significantly lower in cell-based assays. What are the likely causes?

A1: A common reason for this discrepancy is poor cell permeability.[1] Modified nucleosides are often hydrophilic and struggle to cross the lipid bilayer of the cell membrane via passive diffusion.[2] Other potential issues include rapid efflux of the compound out of the cell, or inefficient metabolic activation (phosphorylation) once inside.[1][3]

Q2: How can I determine if poor permeability is the primary issue?

A2: A combination of in vitro assays can help diagnose the problem. The Parallel Artificial Membrane Permeability Assay (PAMPA) specifically measures passive diffusion, while the Caco-2 permeability assay provides insights into both passive and active transport mechanisms, including efflux.[4][5] Comparing the results from these two assays can be highly informative.[4] A cellular uptake assay will directly measure the accumulation of your compound inside the cells.[6][7]

Q3: What initial steps can I take to improve the cellular uptake of my compound?

A3: Consider simple modifications to your experimental setup. A temporary increase in cell permeability can sometimes be achieved by a brief treatment with a low concentration of a water-miscible organic solvent like DMSO.[8] However, for a more robust and therapeutically relevant solution, chemical modification of the nucleoside is often necessary.[9]

Q4: What are the most common chemical modification strategies to enhance cell permeability?

A4: Prodrug strategies are a widely used and effective approach.[1][10] This involves attaching a lipophilic moiety to the nucleoside, which masks its polar nature and facilitates passive diffusion across the cell membrane.[2] Once inside the cell, this "promoieity" is cleaved by intracellular enzymes to release the active nucleoside analog.[10]

Problem: High Efflux of the Nucleoside Analog

Q1: My compound appears to enter the cell but doesn't accumulate to therapeutic concentrations. Could efflux be the problem?

A1: Yes, active efflux is a significant barrier to achieving therapeutic intracellular concentrations.[3] Many cells express ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump foreign compounds out of the cell.[4][11]

Q2: How can I confirm that my compound is a substrate for an efflux pump?

A2: A bidirectional Caco-2 permeability assay is the gold standard for identifying efflux.[12][13] In this assay, the transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[4][11]

Q3: What can I do if my compound is identified as an efflux pump substrate?

A3: You can perform the Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil (B1683045) for P-gp or fumitremorgin C for BCRP.[4][11] A significant increase in the A-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that specific transporter.[11] For drug development, you may need to consider chemical modifications to your nucleoside analog to reduce its affinity for the efflux transporter.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for the poor cell permeability of modified nucleosides?

A1: The primary reason is their hydrophilic nature.[2] Nucleosides and their analogs possess multiple polar hydroxyl groups, making it difficult for them to passively diffuse across the lipophilic cell membrane.[1] Furthermore, while some nucleosides can be taken up by specific nucleoside transporters, modifications to the nucleoside structure can impair recognition by these transporters.[14][15]

Q2: How do I select the most appropriate prodrug strategy for my modified nucleoside?

A2: The choice of prodrug strategy depends on several factors, including the specific nucleoside, the target cell type, and the desired release kinetics. Common approaches include:

  • Amino acid esters: These can improve oral absorption.[16]

  • Phosphoramidates (ProTides): This is a highly successful strategy that delivers the monophosphorylated nucleoside into the cell, bypassing the often rate-limiting first phosphorylation step.[1]

  • Lipid conjugates: Attaching a lipid moiety can significantly enhance membrane permeability.[16]

Q3: What are the key differences between the PAMPA and Caco-2 permeability assays?

A3: The PAMPA assay is a cell-free system that measures only passive diffusion across an artificial lipid membrane.[5][17] It is a rapid and cost-effective screening tool.[18] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[12][13] This model allows for the study of both passive diffusion and active transport processes, including uptake and efflux.[4][19]

Q4: What is the role of nucleoside transporters in the uptake of modified nucleosides?

A4: Human cells express two main families of nucleoside transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[15][20] These transporters are responsible for the uptake of natural nucleosides and can also transport some nucleoside analogs.[14][21] The expression levels of these transporters can vary between different cell types and can significantly impact the intracellular concentration of a nucleoside drug.[22]

Q5: My modified nucleoside has good cell permeability, but still shows low efficacy. What other factors should I consider?

A5: If permeability is not the issue, consider the intracellular metabolism of your compound. Nucleoside analogs must be phosphorylated to their active triphosphate form to exert their therapeutic effect.[1][3] The enzymes responsible for this phosphorylation, such as deoxycytidine kinase (dCK), may have low activity in your cell line.[22] Conversely, enzymes that inactivate the compound, such as cytidine (B196190) deaminase (CDA), may be highly active.[22]

Data Presentation

Table 1: Comparison of In Vitro Permeability Assays

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability Assay
Model System Artificial lipid membrane[5][17]Monolayer of differentiated Caco-2 cells[12][13]
Transport Mechanisms Measured Passive diffusion only[4][5]Passive diffusion, active uptake, and active efflux[4][19]
Throughput HighMedium to High
Cost Low[18]High
Primary Application Early screening of passive permeability[17]Predicting in vivo intestinal absorption and identifying efflux substrates[4][12]

Table 2: Apparent Permeability (Papp) Classification in Caco-2 Assays

Papp (x 10⁻⁶ cm/s)ClassificationExpected In Vivo Absorption
< 1LowPoor
1 - 10ModerateModerate
> 10HighGood

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Donor Plate:

    • Prepare a solution of your test compound in a suitable buffer (e.g., PBS at pH 7.4) at a known concentration.[18]

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin (B1663433) in dodecane).[18]

    • Add the test compound solution to the wells of the donor plate.[23]

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with the same buffer used for the test compound.[23]

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours).[17][24]

  • Analysis:

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[5]

    • Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell™ inserts in a multi-well plate.[12]

    • Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[4]

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[12]

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., HBSS).

    • Add the test compound solution to the apical (upper) compartment.[12]

    • At specified time intervals, collect samples from the basolateral (lower) compartment.[13]

    • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.[12]

  • Bidirectional Assay (for Efflux Determination):

    • Perform the permeability measurement in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[4][12]

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).[11]

Cellular Uptake Assay
  • Cell Seeding:

    • Seed the target cells in a multi-well plate and culture until they reach the desired confluency.[6][25]

  • Incubation:

    • Remove the culture medium and wash the cells with a pre-warmed buffer.[25]

    • Add a solution containing the test compound (often radiolabeled or fluorescently tagged for easier detection) to the cells.[6][25]

    • Incubate for various time points at 37°C.[6][25]

  • Termination and Washing:

    • To stop the uptake, quickly aspirate the compound solution and wash the cells multiple times with ice-cold buffer to remove any extracellular compound.[6][25]

  • Cell Lysis and Analysis:

    • Lyse the cells using a suitable lysis buffer.[6][25]

    • Quantify the amount of the compound in the cell lysate using an appropriate method (e.g., scintillation counting for radiolabeled compounds, fluorescence measurement for tagged compounds, or LC-MS/MS for unlabeled compounds).[6][25]

Visualizations

prodrug_activation cluster_cell Intracellular Space Prodrug Lipophilic Prodrug Prodrug_inside Lipophilic Prodrug Prodrug->Prodrug_inside Passive Diffusion Nucleoside_analog Nucleoside Analog Prodrug_inside->Nucleoside_analog Enzymatic Cleavage (e.g., Esterases) NMP Nucleoside Monophosphate (NMP) Nucleoside_analog->NMP Kinase 1 NDP Nucleoside Diphosphate (NDP) NMP->NDP Kinase 2 NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Kinase 3 DNA_Polymerase Viral/Cellular DNA Polymerase NTP->DNA_Polymerase DNA_incorporation DNA Chain Termination DNA_Polymerase->DNA_incorporation

Caption: Prodrug activation pathway for a modified nucleoside.

caco2_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 18-22 days to form a monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity add_compound Add test compound to apical (donor) side check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from basolateral (receiver) side at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp value quantify->calculate efflux Perform bidirectional assay (B-A) and calculate efflux ratio calculate->efflux

Caption: Experimental workflow for the Caco-2 permeability assay.

troubleshooting_flowchart start Low intracellular concentration observed a_pampa Perform PAMPA assay start->a_pampa q_permeability Is passive permeability low? a_caco2 Perform bidirectional Caco-2 assay q_permeability->a_caco2 No s_prodrug Solution: Implement lipophilic prodrug strategy q_permeability->s_prodrug Yes a_pampa->q_permeability q_efflux Is active efflux high? a_transporter Quantify nucleoside transporter expression q_efflux->a_transporter No s_modify Solution: Modify compound to reduce efflux substrate recognition q_efflux->s_modify Yes a_caco2->q_efflux q_transporter Is transporter-mediated uptake low? s_cell_line Solution: Use cell line with higher transporter expression q_transporter->s_cell_line Yes q_metabolism Consider intracellular metabolism (activation/ inactivation) q_transporter->q_metabolism No a_transporter->q_transporter

Caption: Troubleshooting flowchart for low intracellular concentration.

References

Technical Support Center: Handling 2-Thiouridine in Experimental Workflows

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidative desulfurization of 2-thiouridine (B16713) (s²U), a critical modification in many RNA studies. Find answers to frequently asked questions and troubleshooting strategies to ensure the integrity of your s²U-containing samples.

Frequently Asked Questions (FAQs)

Q1: What is oxidative desulfurization of 2-thiouridine?

A1: Oxidative desulfurization is a chemical reaction where the sulfur atom at the C2 position of the uridine (B1682114) base is removed due to exposure to oxidizing agents. This degradation process primarily yields two products: 4-pyrimidinone riboside (H2U) and uridine (U)[1][2][3][4]. This can significantly impact the structural integrity and biological function of the RNA molecule under study.

Q2: What are the common causes of 2-thiouridine oxidation in the lab?

A2: Oxidation of 2-thiouridine can be triggered by several factors common in a laboratory setting, including:

  • Exposure to atmospheric oxygen over extended periods.

  • The presence of reactive oxygen species (ROS) generated by certain chemical reactions or cellular processes.

  • Use of harsh oxidizing agents during experimental procedures, such as iodine in oligonucleotide synthesis[5].

  • Inappropriate storage conditions , such as prolonged storage in aqueous solutions without protective agents[6].

Q3: How does pH affect the stability of 2-thiouridine?

A3: The pH of the experimental buffer can influence the products of oxidative desulfurization. At a lower pH (around 6.6), the formation of 4-pyrimidinone riboside (H2U) is favored, while at a higher pH (around 7.6), uridine (U) is the predominant product[1][4]. For general stability, it is recommended to work in a pH range of 5 to 9, as extreme pH values can lead to the degradation of the RNA backbone itself[7].

Q4: What are the consequences of 2-thiouridine desulfurization in my experiments?

A4: The loss of the sulfur atom from 2-thiouridine can have significant downstream consequences, including:

  • Altered RNA Structure: The 2-thio group contributes to the C3'-endo sugar pucker, which is characteristic of A-form RNA helices. Its removal can alter the local RNA conformation[5].

  • Reduced Thermal Stability: Duplexes containing s²U are significantly more stable than those with uridine. Desulfurization leads to a decrease in the melting temperature (Tm) of RNA duplexes[5][8].

  • Changes in Base Pairing: While s²U preferentially pairs with adenine, its degradation product H2U shows a preference for guanine, potentially leading to off-target effects in hybridization-based assays[1][2][3].

  • Loss of Biological Function: In biological systems, s²U is crucial for accurate codon recognition and translational efficiency. Its loss can impair these functions.

Q5: How should I store my 2-thiouridine-containing RNA samples?

A5: For long-term storage, it is recommended to store RNA aliquots at -70 to -80°C, either as a pellet or precipitated in ethanol (B145695) or isopropanol[9]. For short-term storage of aqueous solutions, use an RNase-free buffer at a slightly acidic to neutral pH (e.g., 1 mM Sodium Citrate, pH 6.4) and consider adding a reducing agent like DTT[10]. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with 2-thiouridine.

Problem Possible Cause Solution
Loss of s²U modification confirmed by mass spectrometry. Oxidative desulfurization during sample handling or storage. 1. Work under an inert atmosphere (e.g., argon or nitrogen) when possible, especially for long incubations. 2. Degas all buffers and solutions prior to use. 3. Add a reducing agent to your buffers. Dithiothreitol (B142953) (DTT) at 1-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) at 1-5 mM are effective options[11][12][13][14][15]. TCEP is generally more stable and does not interfere with certain downstream applications like organomercurial gel electrophoresis[11][16]. 4. Minimize exposure to light , as 4-thiouridine (B1664626) is photoactivatable[6].
Reduced hybridization efficiency or altered binding specificity in my assay. Desulfurization leading to H2U or U formation, which have different base-pairing properties. 1. Confirm the integrity of your s²U-RNA using techniques like HPLC or mass spectrometry before use. 2. Implement preventative measures as described above to avoid oxidation. 3. Re-purify your thiolated oligonucleotide after reduction of disulfide bonds to remove excess reducing agents and byproducts[17][18].
Inconsistent results between experimental replicates. Variable levels of oxidation due to differences in handling time or exposure to air. 1. Standardize your experimental workflow to ensure consistent timing for all steps. 2. Prepare fresh working solutions , including buffers with antioxidants, for each set of experiments. 3. Process samples in small batches to minimize the time each sample is exposed to ambient conditions.
Degradation of RNA sample (smearing on a gel). General RNA degradation due to RNase contamination or harsh chemical conditions. 1. Follow strict RNase-free techniques. Use certified RNase-free reagents, plasticware, and work in a designated clean area[9]. 2. Avoid high temperatures (above 65°C) which can lead to RNA degradation[9]. 3. Ensure all buffers are at the correct pH and are prepared with high-purity water.

Data Summary

The following table summarizes key quantitative and qualitative data regarding the factors that influence the stability of 2-thiouridine.

ParameterConditionEffect on 2-ThiouridineProduct(s) of DegradationReference(s)
pH pH 6.6Increased desulfurizationPrimarily H2U (~80%)[1][4]
pH 7.6Increased desulfurizationPrimarily U (~80%)[1][4]
pH 5-9Generally stable-[7]
Reducing Agents Dithiothreitol (DTT)Protects against oxidation-[12][13][14][15]
Tris(2-carboxyethyl)phosphine (TCEP)Protects against oxidation; more stable than DTT-[11][16]
Oxidizing Agents Hydrogen Peroxide (H₂O₂)Promotes desulfurizationH2U and U[19][20]
Iodine (I₂)Promotes desulfurization (in synthesis)-[5]
tert-butyl hydroperoxideMilder oxidant for synthesis, minimizes desulfurization-[5]
Temperature -20°C to -80°C (storage)Stable-[9]
Above 65°CCan lead to general RNA degradation-[9]

Experimental Protocols

Protocol 1: General Handling and Storage of 2-Thiouridine-Containing RNA
  • Resuspension: Resuspend lyophilized s²U-containing RNA in an RNase-free, low pH buffer (e.g., 1 mM sodium citrate, pH 6.4) to a desired stock concentration. For enhanced stability, supplement the buffer with 1-5 mM DTT or TCEP.

  • Aliquoting: Aliquot the RNA solution into small, single-use volumes to avoid multiple freeze-thaw cycles and minimize exposure to atmospheric oxygen and potential contaminants.

  • Storage: For short-term storage (a few days), store aliquots at -20°C. For long-term storage, store at -80°C.

Protocol 2: Reduction of Disulfides in Thiolated Oligonucleotides with TCEP

This protocol is adapted for the reduction of disulfide-protected thiolated oligonucleotides, a common practice to ensure the thiol group is active and to prevent dimerization.

  • Prepare TCEP Solution: Prepare a 0.1 M TCEP solution by diluting a 0.5 M stock solution with sterile, RNase-free water. It is recommended to prepare this solution fresh.

  • Reduction Reaction: Add an appropriate volume of 0.1 M TCEP solution to the lyophilized thiolated oligonucleotide. Vortex to dissolve and incubate at room temperature for 1 hour, vortexing intermittently.

  • Purification (Optional but Recommended): Remove the TCEP and byproducts, which can interfere with some downstream applications. This can be achieved through ethanol precipitation or using a suitable desalting column.

    • Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 3 volumes of absolute ethanol. Mix and incubate at -20°C for at least 20 minutes. Centrifuge at high speed to pellet the RNA, wash with 70% ethanol, and resuspend the air-dried pellet in your desired RNase-free buffer.

Visualizations

Oxidative_Desulfurization_Pathway s2U 2-Thiouridine (s²U) H2U 4-Pyrimidinone Riboside (H2U) s2U->H2U pH 6.6 (favored) U Uridine (U) s2U->U pH 7.6 (favored) Oxidants Oxidizing Agents (e.g., H₂O₂, O₂) Oxidants->s2U attacks

Caption: Oxidative desulfurization pathway of 2-thiouridine.

Prevention_Workflow cluster_prep Preparation cluster_exp Experiment cluster_storage Storage Start Start with s²U-containing RNA Degas Degas Buffers and Solutions Start->Degas AddAntioxidant Add Reducing Agent (DTT or TCEP) Degas->AddAntioxidant Experiment Perform Experiment AddAntioxidant->Experiment Aliquot Aliquot into single-use tubes Experiment->Aliquot Store Store at -80°C Aliquot->Store

Caption: Recommended workflow for handling 2-thiouridine-containing RNA.

References

Technical Support Center: Optimization of Metabolic Labeling with 2-Thiouridine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-thiouridine (B16713) (2sU) prodrugs for metabolic labeling of nascent RNA. While 4-thiouridine (B1664626) (4sU) is more commonly utilized for this application, the principles, experimental workflows, and troubleshooting strategies are largely applicable to 2sU. This guide leverages established knowledge from 4sU labeling and highlights the unique properties of 2sU where known.

Frequently Asked Questions (FAQs)

General Principles

  • Q1: What is the principle behind metabolic labeling with 2-thiouridine? A1: Metabolic labeling with 2-thiouridine involves introducing this modified nucleoside to cells. It is then taken up and processed through the cell's own nucleotide salvage pathway to be converted into 2-thiouridine triphosphate (s²UTP). This analog is subsequently incorporated into newly transcribed RNA in place of uridine (B1682114). The presence of the thiol group on the incorporated 2sU provides a chemical handle for subsequent biotinylation and enrichment of the nascent RNA.

  • Q2: What is the advantage of using a 2-thiouridine prodrug? A2: The initial phosphorylation of the nucleoside by a kinase is often the rate-limiting step in the metabolic labeling process. A prodrug strategy typically involves masking the 5'-monophosphate group, which allows the compound to permeate cells more easily and bypass this first phosphorylation step, potentially increasing the efficiency of labeling.

  • Q3: How does 2-thiouridine differ from the more common 4-thiouridine for metabolic labeling? A3: Both are uridine analogs that can be incorporated into nascent RNA. However, studies on their effects on RNA structure have shown that 2-thiouridine tends to stabilize RNA duplexes, whereas 4-thiouridine can have a destabilizing effect.[1][2] This difference in duplex stability is an important consideration for downstream applications and data interpretation.

Optimization of Labeling

  • Q4: How do I determine the optimal concentration and labeling time for my experiment? A4: The optimal concentration and duration of labeling with a 2sU prodrug need to be empirically determined for each cell type and experimental goal to balance efficient labeling with minimal cellular perturbation. It is recommended to perform a dose-response and time-course experiment. Start with concentrations and times that are typically used for 4sU (e.g., 10-200 µM for 15 minutes to 24 hours) and assess both the labeling efficiency and potential cytotoxicity.[3][4]

  • Q5: What are the potential cytotoxic effects of 2-thiouridine labeling? A5: High concentrations or prolonged exposure to thiouridine analogs can lead to cellular stress. For instance, elevated concentrations of 4sU have been shown to inhibit the production and processing of ribosomal RNA (rRNA) and can induce a nucleolar stress response.[5] It is crucial to monitor cell viability (e.g., using an MTT assay) and check for signs of cellular stress when establishing your experimental conditions.[6]

Troubleshooting

  • Q6: I am not seeing any or very low incorporation of the label. What could be the problem? A6: Low labeling efficiency can be due to several factors:

    • Insufficient Prodrug Concentration or Incubation Time: Your concentration may be too low or the labeling pulse too short for your cell type. Try increasing the concentration or extending the labeling time.

    • Poor Cellular Uptake: While prodrugs are designed to improve uptake, some cell lines may have less efficient nucleoside transporters.

    • Inefficient Intracellular Conversion of the Prodrug: The cellular enzymes responsible for converting the prodrug to the active triphosphate may not be highly active in your cell line.

    • Problems with Detection: Ensure your biotinylation and detection reagents are fresh and effective.

  • Q7: My experiment has a high background signal. What are the possible causes? A7: High background can obscure your results. Common causes include:

    • Non-specific Binding: The streptavidin beads may be non-specifically binding to unlabeled RNA or other cellular components. Ensure you are using appropriate blocking steps and stringent washing conditions.

    • Endogenous Biotin (B1667282): Some cells have high levels of endogenous biotinylated molecules. Consider a pre-clearing step with streptavidin beads before adding your biotinylated RNA.

    • Contamination: Ensure all your solutions and equipment are RNase-free to prevent RNA degradation, which can lead to non-specific signals.

Troubleshooting Guides

Issue 1: Low or No Labeling Signal

Potential CauseRecommended Solution
Suboptimal Prodrug Concentration Perform a dose-response experiment to determine the optimal concentration for your cell type.
Insufficient Labeling Time Increase the duration of the labeling pulse. A time-course experiment can help identify the optimal window.
Low Activity of Salvage Pathway Enzymes Overexpression of relevant kinases, such as Uridine-Cytidine Kinase (UCK), may enhance phosphorylation.[7]
Inefficient Biotinylation Ensure the biotinylation reagent (e.g., Biotin-HPDP) is fresh and used at the correct concentration. Optimize the reaction time and temperature.
Degradation of Labeled RNA Use RNase inhibitors throughout the protocol and maintain an RNase-free environment.

Issue 2: High Background

Potential CauseRecommended Solution
Non-specific Binding to Beads Pre-block streptavidin beads with yeast tRNA or bovine serum albumin (BSA). Increase the stringency of your wash buffers (e.g., higher salt concentration or detergent).
Contamination with Unlabeled RNA Ensure complete removal of the supernatant after each wash step during the purification of labeled RNA.
Endogenous Biotinylated Molecules Perform a pre-clearing step by incubating the total RNA with streptavidin beads before biotinylation of the labeled RNA.

Issue 3: Cell Viability Issues

Potential CauseRecommended Solution
Prodrug Cytotoxicity Reduce the concentration of the 2sU prodrug and/or shorten the labeling time. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the toxic threshold.[6]
Induction of Cellular Stress Response Monitor for markers of cellular stress. High concentrations of thiouridines can affect rRNA synthesis.[5] Use the lowest effective concentration of the prodrug.

Quantitative Data Summary

Table 1: Comparison of 2-Thiouridine and 4-Thiouridine Effects on RNA Duplex Stability

Thiouridine AnalogEffect on Duplex Melting Temperature (Tm)Reference
2-Thiouridine (s²U) Increases Tm (Stabilizing)[1][2]
4-Thiouridine (s⁴U) Decreases Tm (Destabilizing)[1][2]

Table 2: Representative Labeling Conditions and Effects for 4-Thiouridine (to be optimized for 2-Thiouridine)

ParameterTypical Range/ObservationReference(s)
Concentration 10 µM - 500 µM[3]
Labeling Time 15 minutes - 24 hours[8]
Toxicity Threshold >50 µM can inhibit rRNA synthesis in some cell lines[5]
Effect on Splicing Minimal at tolerable concentrations (e.g., 40 µM), but can affect splicing of introns with weak splice sites at higher incorporation rates.[3]

Experimental Protocols

This section provides a generalized protocol for metabolic labeling with thiouridine analogs. Note: This protocol is based on established methods for 4sU and should be optimized for your specific 2sU prodrug and experimental system.

Protocol 1: Metabolic Labeling of Nascent RNA

  • Cell Culture: Plate cells to reach 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of the 2-thiouridine prodrug. Thaw the prodrug stock solution just before use.

  • Labeling: Aspirate the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 4 hours) at 37°C in a CO₂ incubator.

  • Harvesting: After incubation, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS. Proceed immediately to RNA isolation.

Protocol 2: Total RNA Isolation

  • Lyse the cells directly in the culture dish using a TRIzol-based reagent (e.g., 1 ml per 10 cm dish) and incubate for 5 minutes at room temperature.

  • Transfer the lysate to a microfuge tube and add chloroform (B151607). Shake vigorously and incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube and add isopropanol (B130326) to precipitate the RNA.

  • Incubate for 10 minutes at room temperature and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant, wash the RNA pellet with 75% ethanol (B145695), and centrifuge again.

  • Air-dry the pellet and resuspend it in RNase-free water. Quantify the RNA concentration and assess its quality.

Protocol 3: Thiol-Specific Biotinylation

  • In an RNase-free tube, combine 50-100 µg of total RNA with Biotin-HPDP (or a similar thiol-reactive biotinylation reagent) and biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA).

  • Incubate the reaction for 1.5 hours at room temperature with gentle rotation.

  • Remove excess, unreacted biotin by chloroform extraction followed by isopropanol precipitation as described in the RNA isolation protocol.

  • Resuspend the biotinylated RNA in RNase-free water.

Protocol 4: Purification of Labeled RNA

  • Bead Preparation: Resuspend streptavidin-coated magnetic beads and wash them according to the manufacturer's instructions.

  • Binding: Add the biotinylated RNA to the washed beads and incubate for 15-30 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the beads.

  • Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant (which contains the unlabeled, pre-existing RNA). Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

  • Elution: Elute the captured, newly transcribed RNA from the beads by adding a solution containing a reducing agent, such as dithiothreitol (B142953) (DTT), which will cleave the disulfide bond of the Biotin-HPDP. Incubate for 5-10 minutes.

  • Final Purification: Place the tube back on the magnetic stand and transfer the supernatant containing the eluted nascent RNA to a new tube. Purify and concentrate the RNA using a standard RNA clean-up kit or ethanol precipitation.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_biochemical Biochemical Processing cluster_analysis Downstream Analysis start Plate Cells labeling Add 2sU Prodrug start->labeling rna_isolation Total RNA Isolation labeling->rna_isolation biotinylation Thiol-Specific Biotinylation rna_isolation->biotinylation purification Streptavidin Purification biotinylation->purification analysis qPCR, RNA-Seq, etc. purification->analysis

Caption: A generalized experimental workflow for metabolic labeling of nascent RNA with 2-thiouridine prodrugs.

salvage_pathway Prodrug 2sU Prodrug (Extracellular) s2UMP 2-Thiouridine Monophosphate (s²UMP) Prodrug->s2UMP Cellular Uptake & Prodrug Conversion s2U_intracellular 2-Thiouridine (Intracellular) s2U_intracellular->s2UMP Uridine-Cytidine Kinase (UCK) s2UDP 2-Thiouridine Diphosphate (s²UDP) s2UMP->s2UDP UMP/CMP Kinase s2UTP 2-Thiouridine Triphosphate (s²UTP) s2UDP->s2UTP NDP Kinase NascentRNA Nascent RNA s2UTP->NascentRNA RNA Polymerase

Caption: The nucleoside salvage pathway for the activation of 2-thiouridine and its prodrugs.

troubleshooting_logic Start Low or No Signal? Check_Conc Increase Prodrug Concentration/ Labeling Time Start->Check_Conc Yes High_Background High Background? Start->High_Background No Check_Biotin Verify Biotinylation Reagent and Protocol Check_Conc->Check_Biotin Check_Viability Assess Cell Viability Check_Biotin->Check_Viability Reduce_Conc Decrease Prodrug Concentration/ Labeling Time Check_Viability->Reduce_Conc Low Success Successful Labeling Check_Viability->Success Good Reduce_Conc->Start Optimize_Wash Optimize Wash Conditions/ Use Blockers Optimize_Wash->Success High_Background->Optimize_Wash Yes High_Background->Success No

Caption: A logical troubleshooting workflow for common issues in metabolic labeling experiments.

References

Technical Support Center: Purification of Acetylated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of acetylated nucleosides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying acetylated nucleosides?

A1: The purification of acetylated nucleosides is often complicated by several factors:

  • Incomplete Reactions: Both acetylation and deacetylation reactions may not go to completion, resulting in a mixture of starting materials and partially or fully acetylated products.

  • Regioselectivity: Achieving selective acetylation or deacetylation at a specific hydroxyl or amino group is a significant challenge, often leading to a mixture of isomers that are difficult to separate.[1][2]

  • Side Products: The synthesis and purification processes can generate various impurities, including branched oligonucleotides and dimers, which can complicate purification.[3]

  • Co-elution: Acetylated nucleosides and their impurities often have similar polarities, leading to overlapping peaks and difficult separation in chromatographic methods.

  • Stability Issues: Acetyl groups can be labile under certain pH conditions (acidic or basic), potentially leading to unintended deprotection during purification.[4][5] N-acetyl groups, for instance, may require harsh conditions for removal, which can be incompatible with other protecting groups on the nucleoside.[4]

Q2: Which analytical techniques are best for assessing the purity of acetylated nucleosides?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV and/or mass spectrometry (MS) detection, is invaluable for determining the presence of isomers and other impurities.[6] Reversed-phase (RP-HPLC) is a common method for separating nucleosides and nucleotides.[7]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for identifying the chemical identity of the desired product and any impurities by providing accurate mass information.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the chemical structure of the purified acetylated nucleoside and identifying the positions of the acetyl groups.

Q3: What are the key considerations for choosing a purification method?

A3: The choice of purification method depends on the specific properties of the acetylated nucleoside and the impurities present.

  • Silica (B1680970) Gel Chromatography: This is a widely used technique for purifying crude reaction mixtures.[4][9] The choice of solvent system is critical for achieving good separation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique suitable for separating compounds with different polarities. It is particularly useful for final purification steps.[10]

  • Crystallization: If the acetylated nucleoside is a solid, crystallization can be a highly effective method for achieving high purity.[9]

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - Use fresh, high-quality reagents.
Product Loss During Extraction - Ensure the correct solvent and pH are used for the extraction to maximize the partitioning of the product into the organic phase. - Perform multiple extractions to ensure complete recovery.
Product Loss During Chromatography - Optimize the chromatography conditions (e.g., solvent gradient, column type) to minimize band broadening and tailing. - Ensure the product is stable on the stationary phase (e.g., silica gel).
Product Degradation - Avoid harsh pH conditions during workup and purification. - For temperature-sensitive compounds, perform purification steps at lower temperatures.
Problem 2: Presence of Multiple Spots/Peaks on TLC/HPLC (Impure Product)
Potential Cause Troubleshooting Steps
Incomplete Acetylation/Deacetylation - Drive the reaction to completion by increasing the reaction time, temperature, or equivalents of the reagent.[11] - Use a more effective catalyst or reagent system.
Formation of Regioisomers - Employ a regioselective protection/deprotection strategy to target specific functional groups.[1][2] - Optimize reaction conditions (temperature, solvent) to favor the formation of the desired isomer.
Side Reactions - Identify the side products using MS and NMR to understand their formation mechanism. - Adjust reaction conditions to minimize side product formation (e.g., by using milder reagents or controlling the reaction temperature).
Co-elution of Impurities - Modify the chromatographic conditions:     - HPLC: Adjust the solvent gradient, change the stationary phase (e.g., from C18 to a different chemistry), or modify the mobile phase pH.     - Flash Chromatography: Use a different solvent system or a solid phase with a different selectivity.

Experimental Protocols

General Protocol for N-Deacetylation of Protected Nucleosides

This protocol describes a standard procedure for the chemoselective N-deacetylation of protected nucleosides.[4][11]

  • Reaction Setup: Dissolve the N-acetyl nucleoside (100 mg) in anhydrous tetrahydrofuran (B95107) (THF) (2 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add Schwartz's reagent (3–6 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 0.5–3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Extract the aqueous solution with dichloromethane (B109758) (CH2Cl2) (2 x 5 mL).

  • Washing and Drying: Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure deacetylated nucleoside.[4]

General Protocol for Nucleoside Acetylation

This protocol outlines a general method for the acetylation of nucleosides in an aqueous medium.[12]

  • Solution Preparation: Dissolve the nucleoside or nucleotide (100 mM) and N-acetyl imidazole (B134444) (10 equivalents) in water.

  • pH Adjustment: Adjust the pH of the solution to 8 with 4 M NaOH.

  • Incubation: Incubate the solution at room temperature for 4 hours.

  • Monitoring: Periodically acquire NMR spectra to monitor the reaction progress.

  • Purification: Purify the product by reverse-phase (C18) flash column chromatography. Elute the product at pH 4 with a gradient of 100 mM NH4HCO2/MeCN from 98:2 to 80:20.[12]

  • Lyophilization: Lyophilize the fractions containing the purified product to yield a white powder.

Quantitative Data Summary

Table 1: Yields of N-Deacetylation Reactions

Starting MaterialProductYield (%)
N-acetyl-3',5'-O-Bis(tetrahydropyranyl)-2'-deoxycytidine3',5'-O-Bis(tetrahydropyranyl)-2'-deoxycytidine68%[13]
N-acetyl-5',3'-O-Bis-(tert-butoxycarbonyl)-cytidine5',3'-O-Bis-(tert-butoxycarbonyl)-cytidine39%[4]
N,O-diacetyl-lamivudineO-acetyl-lamivudineNot specified, but selective N-deacetylation was achieved[11]
N-acetyl-cytidine 2',3',5'-triacetateCytidine 2',3',5'-triacetate70%[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis Acetylated Nucleoside Synthesis quench Quench Reaction synthesis->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography / HPLC concentrate->chromatography crystallization Crystallization (Optional) chromatography->crystallization purity_check Purity Check (TLC, HPLC) chromatography->purity_check crystallization->purity_check purity_check->chromatography If Impure structure_confirm Structure Confirmation (NMR, MS) purity_check->structure_confirm If Pure final_product Pure Acetylated Nucleoside structure_confirm->final_product

Caption: Experimental workflow for the synthesis and purification of acetylated nucleosides.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low Purity After Initial Purification incomplete_rxn Incomplete Reaction? start->incomplete_rxn isomers Presence of Isomers? start->isomers side_products Side Products Formed? start->side_products coelution Co-elution with Impurities? start->coelution optimize_rxn Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_rxn->optimize_rxn regioselective Use Regioselective Protecting Groups isomers->regioselective modify_conditions Modify Reaction Conditions to Minimize Side Reactions side_products->modify_conditions change_chrom Change Chromatographic Method (Solvent, Column, pH) coelution->change_chrom

Caption: Troubleshooting decision tree for low purity of acetylated nucleosides.

References

How to improve the stability of 2',3',5'-Tri-O-acetyl-2-thiouridine for storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the storage stability of 2',3',5'-Tri-O-acetyl-2-thiouridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, helping you to identify potential causes and implement corrective actions.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity or inconsistent experimental results. Degradation of the compound due to improper storage or handling.1. Review storage conditions; ensure the compound is stored at or below -20°C in a desiccated, dark environment. 2. Prepare fresh stock solutions for each experiment. 3. Perform a purity check of your stock using HPLC analysis.
Appearance of new peaks in HPLC chromatogram of an aged stock solution. 1. Hydrolysis: Partial or complete loss of the acetyl protecting groups. 2. Oxidation: Desulfurization of the 2-thio group to form uridine (B1682114) or related byproducts.1. Characterize the new peaks by mass spectrometry to identify degradation products. 2. If hydrolysis is confirmed, use anhydrous solvents for stock solutions and minimize exposure to moisture. 3. If oxidation is the cause, degas solvents and consider adding antioxidants (use with caution as they may interfere with experiments).
Change in physical appearance of the solid compound (e.g., discoloration, clumping). Absorption of moisture and subsequent hydrolysis or degradation.Discard the vial and use a fresh, unopened one. Ensure the compound is stored in a desiccator, particularly after opening.
Precipitation of the compound from a stock solution upon storage. Poor solvent choice or supersaturation. The stability of the compound may be poor in the chosen solvent.1. Try dissolving the compound in a different anhydrous solvent (e.g., DMSO, DMF, or acetonitrile). 2. Prepare smaller aliquots of fresh solutions to avoid long-term storage in solvent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C or lower , protected from light and moisture. The use of a desiccator is highly recommended to prevent hydrolysis of the acetyl groups.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, use anhydrous-grade aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Prepare small aliquots in tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store these stock solutions at -80°C. For aqueous buffers, the stability is expected to be significantly lower due to hydrolysis.

Q3: What are the main degradation pathways for this compound?

There are two primary degradation pathways for this molecule:

  • Hydrolysis of the Acetyl Groups: The ester linkages of the 2', 3', and 5' acetyl groups are susceptible to hydrolysis, especially in the presence of water, acids, or bases. This results in a mixture of partially deacetylated and fully deacetylated 2-thiouridine.

  • Oxidative Desulfurization: The 2-thio group is sensitive to oxidation. Under oxidative conditions, it can be converted to a 4-pyrimidinone riboside or fully desulfurized to form 2',3',5'-Tri-O-acetyluridine. This process can be accelerated by exposure to air (oxygen), certain metal ions, and oxidizing agents.

Q4: Can I store solutions of this compound in aqueous buffers?

Storing this compound in aqueous buffers is not recommended for extended periods due to the high risk of hydrolysis of the acetyl esters. If your experiment requires an aqueous solution, prepare it immediately before use and do not store it.

Q5: How can I check the purity and stability of my this compound sample?

The most reliable method for assessing the purity and stability is High-Performance Liquid Chromatography (HPLC), preferably coupled with a mass spectrometer (LC-MS). An HPLC method can separate the parent compound from its potential degradation products. Comparing the chromatogram of a stored sample to that of a freshly prepared standard will reveal any degradation.

Experimental Protocols

Protocol for Stability Assessment of this compound by HPLC

This protocol describes a general method for conducting an accelerated stability study.

1. Objective: To evaluate the stability of this compound in a chosen solvent under elevated temperature conditions.

2. Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO or Acetonitrile)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Temperature-controlled incubator or oven

  • Autosampler vials

3. Method:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject this sample into the HPLC system to obtain the initial purity profile.

  • Incubation: Dispense aliquots of the stock solution into several sealed vials and place them in an incubator set to an elevated temperature (e.g., 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72, and 168 hours), remove one vial from the incubator. Allow it to cool to room temperature.

  • HPLC Analysis: Dilute and analyze the sample by HPLC as done for the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Monitor the formation of any new peaks, which indicate degradation products.

HPLC Conditions (Example):

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution from 95% A / 5% B to 5% A / 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm (or determined by UV scan)

  • Injection Volume: 10 µL

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidative Desulfurization parent This compound partially_deacetylated Partially Deacetylated Intermediates parent->partially_deacetylated H₂O / H⁺ or OH⁻ pyrimidinone Tri-O-acetyl- 4-pyrimidinone riboside parent->pyrimidinone Oxidizing agents fully_deacetylated 2-Thiouridine partially_deacetylated->fully_deacetylated H₂O / H⁺ or OH⁻ uridine_analog 2',3',5'-Tri-O-acetyluridine pyrimidinone->uridine_analog Further Oxidation

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_timepoint Time-Point Analysis prep Prepare Stock Solution (1 mg/mL in Anhydrous Solvent) t0 T=0 Analysis (Dilute and inject into HPLC) prep->t0 incubate Incubate Aliquots (e.g., 40°C in sealed vials) prep->incubate analysis Data Analysis (% Parent Peak Area vs. T=0) t0->analysis tx Remove sample at 24, 48, 72, 168 hours incubate->tx hplc_tx Dilute and inject into HPLC tx->hplc_tx hplc_tx->analysis

Caption: Workflow for an accelerated stability study of the compound.

Validation & Comparative

Comparative Guide to the Validation of 2',3',5'-Tri-O-acetyl-2-thiouridine using HPLC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the validation of 2',3',5'-Tri-O-acetyl-2-thiouridine, alongside alternative analytical methodologies. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction

This compound is a modified nucleoside of significant interest in therapeutic research and drug development. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. HPLC-MS stands as a primary analytical technique for this purpose due to its high sensitivity and selectivity.[1][2] This guide will delve into a detailed HPLC-MS protocol and compare its performance with alternative methods such as Two-Dimensional Thin-Layer Chromatography (2D-TLC) and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

I. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC-MS is the gold standard for the quantitative analysis of modified nucleosides, offering exceptional sensitivity and specificity.[1][3] The combination of chromatographic separation with mass spectrometric detection allows for the accurate measurement of the analyte even in complex biological matrices.

A. Experimental Protocol

This protocol is a composite methodology based on established procedures for acetylated and thiolated nucleosides.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Biological Samples (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is recommended.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. The exact mass of this compound is approximately 386.1 g/mol . The fragmentation of the acetylated thiouridine will likely involve the neutral loss of the acetyl groups (42 Da each) and the ribose sugar.

    • Proposed MRM Transitions:

      • Primary (Quantitative): [M+H]⁺ → [M+H - CH₂CO]⁺

      • Secondary (Confirmatory): [M+H]⁺ → [Nucleobase+H]⁺

  • Source Parameters: Optimized for the specific instrument, but typical values include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

B. Data Presentation: HPLC-MS Performance

The following table summarizes the expected performance characteristics for a validated HPLC-MS method for this compound, based on data from similar modified nucleoside analyses.

ParameterHPLC-MS
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity (R²) > 0.99
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Analysis Time ~10 minutes per sample

C. Visualization: HPLC-MS Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample / Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS Mass Spectrometry (MRM Detection) ESI->MS Quantification Quantification (Calibration Curve) MS->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for the HPLC-MS analysis of this compound.

II. Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful tool, other techniques can be employed for the analysis of modified nucleosides. This section compares HPLC-MS with 2D-TLC and CE-MS.

A. Two-Dimensional Thin-Layer Chromatography (2D-TLC)

2D-TLC is a classic technique for the separation and semi-quantitative analysis of radiolabeled nucleotides.[5][6] It relies on the differential migration of compounds on a stationary phase using two different solvent systems in perpendicular directions.

Experimental Protocol Outline:

  • Sample Preparation: Enzymatic digestion of RNA to release nucleosides, followed by radiolabeling (e.g., with ³²P).

  • TLC Plate Spotting: Application of the labeled sample to the corner of a cellulose (B213188) TLC plate.

  • First Dimension Chromatography: Development of the plate in the first solvent system.

  • Second Dimension Chromatography: Rotation of the plate by 90 degrees and development in a second, orthogonal solvent system.

  • Detection: Autoradiography to visualize the separated, radiolabeled nucleosides.

  • Quantification: Densitometry of the spots on the autoradiogram.

B. Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry.[3] It is particularly well-suited for the analysis of charged and polar molecules, such as nucleosides.

Experimental Protocol Outline:

  • Sample Preparation: Similar to HPLC-MS, involving extraction and reconstitution in a suitable buffer.

  • CE Separation:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): e.g., Ammonium acetate (B1210297) buffer.

    • Separation Voltage: Applied to drive the electrophoretic and electroosmotic flow.

  • MS Detection: Interfacing the capillary outlet with an ESI source for ionization and subsequent mass analysis.

C. Comparative Performance

The following table provides a comparative overview of the performance of HPLC-MS, 2D-TLC, and CE-MS for the analysis of modified nucleosides.

ParameterHPLC-MS2D-TLCCE-MS
Limit of Detection (LOD) 0.1 - 1 ng/mLng range (requires radiolabeling)1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mLSemi-quantitative5 - 50 ng/mL
Linearity (R²) > 0.99Not applicable (non-linear response)> 0.99
Accuracy (% Recovery) 85 - 115%Lower accuracy due to manual steps80 - 120%
Precision (% RSD) < 15%> 20%< 20%
Analysis Time ~10 minutes per sampleSeveral hours to days~15-30 minutes per sample
Throughput High (autosampler)LowModerate
Cost HighLowHigh
Advantages High sensitivity, specificity, and automationLow cost, simple equipmentHigh separation efficiency, low sample volume
Disadvantages High cost, matrix effectsLow throughput, semi-quantitative, requires radiolabelingLower sensitivity than HPLC-MS, reproducibility can be challenging

D. Visualization: Method Selection Logic

Method_Selection Start Start: Need to analyze This compound High_Sensitivity High Sensitivity & Quantification Required? Start->High_Sensitivity Budget_Constraint Strict Budget Constraint? High_Sensitivity->Budget_Constraint No HPLC_MS Use HPLC-MS High_Sensitivity->HPLC_MS Yes High_Throughput High Throughput Required? Low_Sample_Volume Very Low Sample Volume? High_Throughput->Low_Sample_Volume No High_Throughput->HPLC_MS Yes Low_Sample_Volume->HPLC_MS No CE_MS Consider CE-MS Low_Sample_Volume->CE_MS Yes Budget_Constraint->High_Throughput No TLC Consider 2D-TLC Budget_Constraint->TLC Yes

Caption: Decision tree for selecting an analytical method.

III. Conclusion

For the robust validation of this compound, HPLC-MS emerges as the superior technique, offering a combination of high sensitivity, specificity, and throughput necessary for regulated environments and in-depth research. While CE-MS presents a viable alternative, particularly when sample volume is limited, it may not achieve the same level of sensitivity as HPLC-MS. 2D-TLC , although cost-effective, is primarily a semi-quantitative screening tool and lacks the precision and throughput of the other methods. The choice of analytical technique should be guided by the specific requirements of the study, including the need for quantitative accuracy, sample availability, and budgetary considerations.

References

A Comparative Analysis of the Antiviral Efficacy of 2-Thiouridine and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the ongoing battle against viral diseases, nucleoside analogs remain a cornerstone of antiviral therapy. This guide provides a comprehensive comparison of the antiviral efficacy of a promising broad-spectrum agent, 2-thiouridine (B16713) (s2U), against a panel of well-established nucleoside analogs. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.

Executive Summary

2-Thiouridine has demonstrated potent antiviral activity against a range of positive-strand RNA viruses, including Dengue virus (DENV) and SARS-CoV-2. This guide presents a comparative analysis of its in vitro efficacy, benchmarked against other prominent nucleoside analogs such as Favipiravir, Remdesivir, Molnupiravir, Sofosbuvir, and Ribavirin. The data, collated from various studies, is presented to highlight the comparative potencies and cellular contexts of their antiviral action. Detailed experimental protocols for key antiviral and cytotoxicity assays are also provided to ensure reproducibility and aid in the design of future studies.

Data Presentation: In Vitro Antiviral Efficacy

The following tables summarize the 50% effective concentration (EC50) values of 2-thiouridine and other nucleoside analogs against Dengue virus and SARS-CoV-2. It is critical to note that these values were determined in different studies using various cell lines and viral strains; therefore, direct comparison of absolute values should be approached with caution. The cell line and specific virus strain are provided where available to contextualize the data.

Table 1: Comparative Antiviral Efficacy (EC50, µM) Against Dengue Virus (DENV)

Nucleoside AnalogDENV Serotype(s)Cell LineEC50 (µM)Reference(s)
2-Thiouridine (s2U) DENV2BHK-211.5[1]
FavipiravirDENV-1VeroIC50: 17.2 (2.7 µg/mL)[2]
DENVHUH-7, SK-N-MC146.8, 110[2]
Remdesivir (GS-441524)DENV-2Huh-79.46[3]
SofosbuvirDENVHuh-71.4 - 4.9[4]
RibavirinDENVA5491.1 - 1.5[5][6]
DENVVero106.6 (mg/L)[7]

Table 2: Comparative Antiviral Efficacy (EC50, µM) Against SARS-CoV-2

Nucleoside AnalogVirus Strain/VariantCell LineEC50 (µM)Reference(s)
2-Thiouridine (s2U) Not SpecifiedNot SpecifiedNot Specified[8]
FavipiravirNot SpecifiedVero E661.88[9][10]
RemdesivirWA1Vero E60.77[11]
WA1Calu-3EC90: 0.01Not specified in snippets
Molnupiravir (NHC)Not SpecifiedVero0.3[12]
Not SpecifiedCalu-30.08[12]
SofosbuvirNot SpecifiedHuH-76.2[13]
Not SpecifiedCalu-39.5[13]
RibavirinNot SpecifiedVero E6109.5[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of antiviral efficacy studies. Below are generalized protocols for the key assays cited in this guide.

In Vitro Antiviral Assays

1. Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, Huh-7) in 96-well plates at a predetermined density to form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: The following day, remove the growth medium and infect the cell monolayer with the virus at a specific multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted compounds.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated virus control wells (typically 2-5 days).

  • Quantification of CPE: Cell viability is assessed using a colorimetric reagent such as Neutral Red or MTT. The dye is taken up by viable cells and the absorbance is measured using a microplate reader.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Pre-incubate a known titer of the virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the test compound for 1 hour.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures and allow for adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates until distinct plaques (zones of cell death) are visible.

  • Visualization and Counting: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The EC50 value is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

3. Quantitative Real-Time PCR (qRT-PCR) Assay

This assay measures the inhibition of viral RNA replication.

  • Cell Seeding and Infection: Seed cells and infect with the virus as described in the CPE assay protocol.

  • Treatment: Treat the infected cells with serial dilutions of the test compound.

  • RNA Extraction: At a specific time point post-infection, lyse the cells and extract total RNA.

  • qRT-PCR: Perform reverse transcription followed by quantitative PCR using primers and probes specific for a viral gene. A host housekeeping gene is used for normalization.

  • Data Analysis: The relative quantity of viral RNA is calculated for each compound concentration. The EC50 value is the concentration that reduces viral RNA levels by 50%.

Cytotoxicity Assay

MTT Assay for 50% Cytotoxic Concentration (CC50)

This assay determines the concentration of a compound that is toxic to the host cells.

  • Cell Seeding: Seed cells in a 96-well plate as for the antiviral assays.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The CC50 value is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the comparison of these nucleoside analogs.

Antiviral_Mechanism cluster_prodrug Prodrug Activation cluster_activation Intracellular Phosphorylation cluster_inhibition Viral Polymerase Inhibition cluster_outcome Antiviral Outcome Prodrug Prodrug Active Nucleoside Active Nucleoside Prodrug->Active Nucleoside Cellular Metabolism Monophosphate Monophosphate Active Nucleoside->Monophosphate Kinase Diphosphate Diphosphate Monophosphate->Diphosphate Kinase Triphosphate (Active Form) Triphosphate (Active Form) Diphosphate->Triphosphate (Active Form) Kinase Viral RNA Polymerase Viral RNA Polymerase Triphosphate (Active Form)->Viral RNA Polymerase Growing RNA Strand Growing RNA Strand Viral RNA Polymerase->Growing RNA Strand Incorporation Viral RNA Template Viral RNA Template Viral RNA Template->Viral RNA Polymerase Chain Termination Chain Termination Growing RNA Strand->Chain Termination Lethal Mutagenesis Lethal Mutagenesis Growing RNA Strand->Lethal Mutagenesis Inhibition of Viral Replication Inhibition of Viral Replication Chain Termination->Inhibition of Viral Replication Lethal Mutagenesis->Inhibition of Viral Replication

Figure 1: General mechanism of action for nucleoside analog antivirals.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_readout Readout & Analysis A Seed Host Cells in 96-well plate C Infect Cells with Virus A->C B Prepare Serial Dilutions of Antiviral Compound D Add Diluted Compound to Infected Cells B->D C->D E Incubate for 48-72 hours D->E F Measure Cell Viability (e.g., MTT, Neutral Red) E->F G Calculate EC50/CC50 F->G

Figure 2: General workflow for an in vitro cytopathic effect (CPE) reduction assay.

Conclusion

2-Thiouridine emerges as a potent inhibitor of positive-strand RNA viruses, with in vitro efficacy against Dengue virus comparable to or exceeding that of some established nucleoside analogs. Its broad-spectrum activity warrants further investigation, particularly through head-to-head comparative studies under standardized conditions to robustly define its therapeutic potential. The data and protocols presented herein provide a valuable resource for the scientific community to build upon in the collective effort to develop novel and effective antiviral therapies.

References

2-Thiouridine vs. 4-Thiouridine: A Comparative Guide to their Effects on RNA Duplex Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleosides into RNA oligonucleotides is a cornerstone of modern nucleic acid research and therapeutics. Among these, thiolated uridine (B1682114) derivatives, specifically 2-thiouridine (B16713) (s²U) and 4-thiouridine (B1664626) (s⁴U), offer distinct and opposing effects on the stability of RNA duplexes. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform rational RNA design.

Executive Summary

Experimental evidence consistently demonstrates that the substitution of uridine with 2-thiouridine enhances the thermal stability of RNA duplexes . In stark contrast, the incorporation of 4-thiouridine leads to a significant destabilization of the same duplexes. This differential impact is attributed to the distinct structural and thermodynamic consequences of placing the sulfur atom at either the C2 or C4 position of the pyrimidine (B1678525) ring.

Quantitative Data on RNA Duplex Stability

The following table summarizes the quantitative effects of 2-thiouridine and 4-thiouridine on the melting temperature (Tₘ) and thermodynamic parameters of RNA duplexes from key studies. A higher Tₘ indicates greater duplex stability.

RNA Duplex Sequence (Modification Site Underlined)ModificationMelting Temperature (Tₘ) in °CChange in Tₘ (ΔTₘ) vs. Unmodified in °CFree Energy (ΔG°₃₇) in kcal/molReference
5'-Gs²UUUC-3' paired with 3'-CₘAₘAₘAₘGₘ-5'2-Thiouridine30.7+11.7-4.8[1][2][3]
5'-GUUUC-3' paired with 3'-CₘAₘAₘAₘGₘ-5'Unmodified Uridine19.00-2.8[1][2][3]
5'-Gs⁴UUUC-3' paired with 3'-CₘAₘAₘAₘGₘ-5'4-Thiouridine14.5-4.5-2.2[1][2][3]

Note: Subscript 'm' indicates 2'-O-methyl modification on the complementary strand, used to enhance duplex stability for experimental purposes[1][4].

Mechanistic Insights into Differential Stability

The contrasting effects of 2-thiouridine and 4-thiouridine on RNA duplex stability can be attributed to their influence on the conformational preorganization of the RNA strand and the resulting thermodynamics of duplex formation.

2-Thiouridine (s²U): The sulfur atom at the C2 position promotes a C3'-endo sugar pucker conformation, which is the favored conformation for nucleotides within an A-form RNA duplex[1][4]. This preorganizes the single-stranded RNA into a conformation that is more amenable to hybridization, reducing the entropic penalty of duplex formation and thus increasing overall stability[5][6][7]. This stabilizing effect is significant, as evidenced by the substantial increase in Tₘ.

4-Thiouridine (s⁴U): Conversely, the placement of sulfur at the C4 position does not confer the same conformational rigidity. In fact, it has been shown to destabilize the RNA duplex compared to the unmodified uridine[1][2][3]. Studies suggest that 4-thiouridine can, however, increase the stability of U:G wobble pairs, which has implications for antisense technology where targeting specificity is crucial[8].

Experimental Methodologies

The data presented in this guide are primarily derived from UV thermal denaturation studies and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV Thermal Denaturation (Melting Temperature Analysis)

This technique is used to determine the melting temperature (Tₘ) of an RNA duplex, which is the temperature at which half of the duplex strands have dissociated into single strands.

Protocol:

  • Sample Preparation: RNA duplex samples are prepared at a known concentration (e.g., ~8 x 10⁻⁴ M for short pentamer duplexes) in a buffered solution containing specific salt concentrations (e.g., 100 mM NaCl or 1 M NaCl, 25 mM phosphate (B84403) buffer, 0.5 mM EDTA, pH 7.0)[1][4].

  • Instrumentation: A spectrophotometer equipped with a Peltier temperature controller is used[1][4].

  • Measurement: The absorbance of the sample at 260 nm (or 330 nm for s⁴U containing duplexes) is monitored as the temperature is gradually increased in controlled increments (e.g., 1°C per minute)[1][4].

  • Data Analysis: The melting temperature (Tₘ) is determined from the first derivative of the absorbance versus temperature curve, which corresponds to the peak of the melting transition[1][4].

  • Thermodynamic Analysis: From the Tₘ data at various concentrations, thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation can be calculated using van't Hoff analysis[9].

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of two molecules, providing a complete thermodynamic profile of the interaction in a single experiment.

Protocol:

  • Sample Preparation: Two solutions are prepared: one containing one RNA strand in the reaction cell, and the other containing the complementary strand in a syringe.

  • Titration: The complementary strand is incrementally injected into the reaction cell.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the calorimeter.

  • Data Analysis: The resulting data is fit to a binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy change (ΔG) and entropy change (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS[5].

Logical Relationship Diagram

The following diagram illustrates the divergent effects of 2-thiouridine and 4-thiouridine on the pathway to RNA duplex formation and its resulting stability.

G cluster_unmodified Unmodified Uridine cluster_2sU 2-Thiouridine cluster_4sU 4-Thiouridine U_ss Single-stranded RNA (Uridine) U_ds RNA Duplex (Standard Stability) U_ss->U_ds Hybridization s2U_ss Pre-organized Single-stranded RNA (2-Thiouridine) s2U_ds Highly Stable RNA Duplex s2U_ss->s2U_ds Favorable Hybridization (Reduced Entropic Penalty) s4U_ss Single-stranded RNA (4-Thiouridine) s4U_ds Destabilized RNA Duplex s4U_ss->s4U_ds Unfavorable Hybridization Uridine Uridine Precursor Uridine->U_ss Uridine->s2U_ss 2-thiolation Uridine->s4U_ss 4-thiolation

Caption: Comparative effects of 2- and 4-thiouridine on RNA duplex formation.

Conclusion

The choice between 2-thiouridine and 4-thiouridine modification allows for precise control over RNA duplex stability. 2-Thiouridine is a potent tool for enhancing the stability of RNA duplexes, a desirable characteristic for applications requiring robust hybridization such as in siRNAs and antisense oligonucleotides. Conversely, 4-thiouridine destabilizes standard Watson-Crick paired duplexes but may offer advantages in specific contexts where modulation of base pairing fidelity is required. A thorough understanding of these opposing effects, grounded in the experimental data presented, is critical for the rational design of functionally optimized RNA molecules for research and therapeutic applications.

References

Validating 2-Thiouridine Incorporation into RNA: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging modified ribonucleosides, robust validation of their incorporation into RNA is paramount. This guide provides a comparative overview of mass spectrometry-based validation of 2-thiouridine (B16713) (s²U) incorporation against alternative methodologies, supported by experimental data and detailed protocols. Mass spectrometry stands out for its high sensitivity and specificity, offering definitive confirmation and quantification of s²U within RNA molecules.

Comparative Analysis of Validation Methods

The choice of method for validating 2-thiouridine incorporation depends on the specific experimental question, available instrumentation, and the level of detail required. While mass spectrometry provides the most direct and quantitative evidence of incorporation, other techniques like UV thermal denaturation and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable insights into the structural and thermodynamic consequences of this modification.

Method Principle Information Provided Advantages Limitations
LC-MS/MS Separation of enzymatically digested nucleosides by liquid chromatography followed by mass analysis of the intact nucleoside and its fragments.- Unambiguous identification of s²U. - Absolute and relative quantification of s²U. - High sensitivity and specificity.- Gold standard for quantification.[1] - Can detect and quantify other modifications simultaneously.- Requires specialized equipment. - Destructive to the RNA sample.
UV Thermal Denaturation Measures the change in UV absorbance of an RNA duplex as it is heated, to determine its melting temperature (Tm).- Assesses the thermodynamic stability of s²U-containing RNA duplexes.- Relatively simple and widely accessible. - Provides functional insight into the effect of the modification.- Indirect method for confirming incorporation. - Does not provide sequence-specific information. - Not suitable for quantification of incorporation levels.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine the three-dimensional structure and dynamics of molecules in solution.- Provides detailed structural information on s²U-containing RNA. - Confirms the presence and location of s²U in the context of the RNA structure.- Provides high-resolution structural data.[2][3][4] - Can study dynamic processes.- Requires large amounts of highly pure sample. - Complex data analysis. - Not a high-throughput method.

Quantitative Data Summary

Mass Spectrometry: Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of modified nucleosides.[1] By creating a calibration curve with known concentrations of a 2-thiouridine standard, the absolute amount of s²U in a hydrolyzed RNA sample can be determined. Furthermore, by comparing the peak area of s²U to that of the canonical uridine (B1682114) (U), the percentage of incorporation can be calculated. For enhanced accuracy, stable isotope-labeled internal standards can be employed.[1]

Parameter LC-MS/MS Performance
Sensitivity Low femtomole levels[5]
Specificity High, based on precursor and fragment ion masses[5]
Quantitative Range Typically 2-3 orders of magnitude[5]
Accuracy High, especially with isotope dilution methods[6]
UV Thermal Denaturation: Impact on Duplex Stability

The incorporation of 2-thiouridine is known to enhance the thermodynamic stability of RNA duplexes. This can be quantified by measuring the increase in the melting temperature (Tm) compared to an unmodified RNA duplex.

RNA Duplex Melting Temperature (Tm) in °C Reference
Unmodified (G-U-U-U-C paired with C-A-A-A-G)19.0[2]
2-thiouridine modified (G-s²U-U-U-C paired with C-A-A-A-G)30.7[2]

This significant increase in Tm provides strong, albeit indirect, evidence of successful 2-thiouridine incorporation and its functional consequence on RNA structure.

Experimental Protocols

Mass Spectrometry Validation of 2-Thiouridine Incorporation

This protocol outlines the complete workflow from metabolic labeling of RNA with 2-thiouridine in cell culture to its detection and quantification by LC-MS/MS.

1. Metabolic Labeling with 2-Thiouridine:

  • Culture cells to the desired confluency.

  • Prepare a stock solution of 2-thiouridine in an appropriate solvent (e.g., DMSO).

  • Add the 2-thiouridine stock solution to the cell culture medium to a final concentration typically in the micromolar range. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.

  • Incubate the cells for the desired period (e.g., 2-24 hours) under standard culture conditions.

2. RNA Isolation:

  • Harvest the cells and isolate total RNA using a standard method such as TRIzol extraction or a column-based kit.

  • Ensure the RNA is of high quality and free from contaminants.

3. Enzymatic Digestion of RNA to Nucleosides:

  • To 1-5 µg of total RNA, add a mixture of nuclease P1 and phosphodiesterase I, along with a phosphatase. A common digestion buffer is 10 mM ammonium (B1175870) acetate, pH 5.3.

  • Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of the RNA into individual nucleosides.

  • After digestion, the enzymes can be removed by filtration through a molecular weight cutoff filter (e.g., 10 kDa).

4. LC-MS/MS Analysis:

  • The digested nucleoside mixture is analyzed by a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). Detection is performed in Multiple Reaction Monitoring (MRM) mode for a triple quadrupole instrument, or by monitoring the accurate mass of the precursor and fragment ions on a high-resolution instrument.

    • 2-Thiouridine Transition:

      • Precursor ion (Q1): m/z 261.1

      • Product ion (Q3): m/z 129.0 (corresponding to the 2-thiouracil (B1096) base)

    • For MS3 analysis on a linear ion trap, a normalized collision energy of 38% can be used for the fragmentation of the m/z 129 ion.[5]

5. Data Analysis:

  • The amount of 2-thiouridine is quantified by comparing the peak area from the sample to a standard curve generated from known concentrations of a 2-thiouridine standard.

  • The percentage of incorporation can be calculated by comparing the peak area of 2-thiouridine to the peak area of unmodified uridine.

Alternative Method: UV Thermal Denaturation

1. RNA Annealing:

  • Synthesize or obtain the 2-thiouridine-containing RNA oligonucleotide and its complementary strand.

  • Mix equimolar amounts of the two strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.

2. UV Spectrophotometry:

  • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the absorbance of the RNA duplex at 260 nm as the temperature is increased from a low temperature (e.g., 10°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

3. Data Analysis:

  • Plot the absorbance at 260 nm versus temperature.

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve.

  • Compare the Tm of the 2-thiouridine-containing duplex to that of an identical duplex containing only unmodified uridine.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling with 2-Thiouridine cell_culture->metabolic_labeling rna_isolation 3. Total RNA Isolation metabolic_labeling->rna_isolation enzymatic_digestion 4. Enzymatic Digestion to Nucleosides rna_isolation->enzymatic_digestion lc_separation 5. LC Separation enzymatic_digestion->lc_separation ms_detection 6. MS/MS Detection lc_separation->ms_detection data_analysis 7. Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for Mass Spectrometry Validation.

signaling_pathway cluster_salvage Nucleoside Salvage Pathway cluster_incorporation RNA Synthesis s2U_ext Extracellular 2-Thiouridine s2U_int Intracellular 2-Thiouridine s2U_ext->s2U_int Nucleoside Transporter s2U_MP 2-Thiouridine Monophosphate s2U_int->s2U_MP Uridine-Cytidine Kinase s2U_DP 2-Thiouridine Diphosphate s2U_MP->s2U_DP s2U_TP 2-Thiouridine Triphosphate s2U_DP->s2U_TP RNA_Polymerase RNA Polymerase s2U_TP->RNA_Polymerase s2U_RNA 2-Thiouridine Incorporated RNA RNA_Polymerase->s2U_RNA

Caption: 2-Thiouridine Incorporation Pathway.

References

A Comparative Guide to the Biological Activities of 2',3',5'-Tri-O-acetyl-2-thiouridine and 2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2',3',5'-Tri-O-acetyl-2-thiouridine and its parent compound, 2-thiouridine (B16713). The information presented is based on available experimental data and is intended to inform research and development efforts in antiviral and anticancer therapies.

Introduction

2-Thiouridine is a naturally occurring modified nucleoside found in transfer RNA (tRNA) that plays a crucial role in maintaining translational fidelity.[1] Recent studies have highlighted its potential as a broad-spectrum antiviral agent.[2][3] this compound is a synthetic derivative of 2-thiouridine. The acetylation of the ribose hydroxyl groups is a common prodrug strategy to enhance the bioavailability of nucleoside analogs by increasing their lipophilicity and facilitating passive diffusion across cell membranes.[4] Upon cellular uptake, it is anticipated that cellular esterases hydrolyze the acetyl groups, releasing the active 2-thiouridine.

Chemical Structures

CompoundChemical Structure
2-thiouridine 2-thiouridine structure
This compound this compound structure

Comparative Biological Activity

While direct comparative studies are limited, this section contrasts the known and presumed activities of both compounds.

Antiviral Activity

2-thiouridine has demonstrated potent and broad-spectrum antiviral activity against several positive-strand RNA viruses.[2][3] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[2][3] This inhibition leads to a reduction in viral RNA synthesis.

Table 1: Antiviral Activity Profile

Feature2-thiouridineThis compound
Mechanism of Action Inhibition of viral RNA-dependent RNA polymerase (RdRp)[2][3]Presumed to be the same as 2-thiouridine after intracellular deacetylation.
Spectrum of Activity Broad-spectrum against positive-strand RNA viruses (e.g., Dengue virus, SARS-CoV-2)[2][3]Expected to be similar to 2-thiouridine.
Reported EC50 Values Virus- and cell-type dependent. For example, against Dengue virus and SARS-CoV-2, potent activity has been reported.[2]Data not publicly available.
Anticancer Activity

Some thiouracil derivatives have been investigated for their anticancer properties.[5] While specific data for 2-thiouridine's anticancer effects are not as prominent as its antiviral activity, nucleoside analogs are a cornerstone of chemotherapy.

This compound has been described as a purine (B94841) nucleoside analog with potential antitumor activity. The enhanced cellular uptake of the acetylated form could be advantageous for delivering the active compound to cancer cells. The proposed mechanism for related compounds involves the inhibition of DNA synthesis and induction of apoptosis.

Table 2: Anticancer Activity Profile

Feature2-thiouridineThis compound
Mechanism of Action Potential for incorporation into nucleic acids and disruption of cellular processes.Presumed to act as a prodrug, with the active form inhibiting DNA synthesis and inducing apoptosis.
Reported IC50 Values Data not widely available for direct anticancer activity.Data not publicly available.

Metabolism and Cellular Uptake

The key difference between the two compounds lies in their cellular uptake and metabolic activation.

Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space Ac-2SU_ext This compound Ac-2SU_int This compound Ac-2SU_ext->Ac-2SU_int Passive Diffusion 2SU_ext 2-thiouridine 2SU_int 2-thiouridine 2SU_ext->2SU_int Nucleoside Transporters Ac-2SU_int->2SU_int Cellular Esterases 2SU-MP 2-thiouridine monophosphate 2SU_int->2SU-MP Cellular Kinases 2SU-TP 2-thiouridine triphosphate 2SU-MP->2SU-TP Cellular Kinases RdRp Viral RdRp Inhibition 2SU-TP->RdRp

Caption: Proposed cellular uptake and metabolic activation pathway.

2-thiouridine relies on nucleoside transporters for entry into cells.[6] In contrast, the acetyl groups of this compound increase its lipophilicity, allowing it to more readily cross the cell membrane via passive diffusion.[4] Once inside the cell, cellular esterases are expected to cleave the acetyl groups, releasing 2-thiouridine.[7] The released 2-thiouridine is then phosphorylated by cellular kinases to its active triphosphate form, which can then inhibit viral RdRp.[8]

Potential Signaling Pathway Involvement

The biological effects of nucleoside analogs can be linked to various cellular signaling pathways. While direct evidence for 2-thiouridine and its acetylated form is still emerging, related compounds are known to modulate key inflammatory and cell survival pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the immune response to infection and cellular stress.[9] Viral infections often manipulate this pathway to their advantage. Antiviral nucleoside analogs can interfere with this process.

NFkB_Pathway cluster_NFkB_complex Inactive Complex Stimuli Viral PAMPs, Cytokines (TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_active Active NF-κB (p50/p65) IkB->NFkB_p50_p65_active releases Nucleus Nucleus NFkB_p50_p65_active->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression promotes transcription Compound 2-thiouridine (or derivative) Compound->IKK Potential Inhibition

Caption: Potential modulation of the NF-κB signaling pathway.
Interferon Signaling Pathway

Interferons (IFNs) are a group of signaling proteins that are crucial for antiviral defense.[10] The IFN signaling pathway leads to the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state in the cell. The efficacy of antiviral nucleosides can be synergistic with the host's interferon response.

IFN_Pathway Virus Virus PRR Pattern Recognition Receptors (PRRs) Virus->PRR activates IRFs IRF3/7 PRR->IRFs activates IFN_production IFN-α/β Production IRFs->IFN_production IFNAR IFN Receptor (IFNAR) IFN_production->IFNAR binds to JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT activates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) JAK_STAT->ISGF3 activates Nucleus Nucleus ISGF3->Nucleus ISG_Expression Interferon-Stimulated Gene (ISG) Expression Nucleus->ISG_Expression promotes transcription Antiviral_State Antiviral State ISG_Expression->Antiviral_State Compound 2-thiouridine (or derivative) Compound->Virus Inhibits Replication Experimental_Workflow Start Start: Compound Synthesis (2-thiouridine & Acetylated form) Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Determine CC50 Start->Cytotoxicity Antiviral Antiviral Assays (e.g., Plaque Reduction, Yield Reduction) Determine EC50 Start->Antiviral SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI Antiviral->SI Mechanism Mechanism of Action Studies (e.g., RdRp inhibition assay) SI->Mechanism If SI is high InVivo In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism->InVivo End Lead Optimization InVivo->End

References

In vitro assay to confirm the release of 2-thiouridine from its prodrug

Author: BenchChem Technical Support Team. Date: December 2025

An essential step in the development of a 2-thiouridine (B16713) prodrug is the in vitro confirmation of the release of the active 2-thiouridine molecule. This is typically achieved by incubating the prodrug in a biologically relevant matrix and quantifying the concentration of both the intact prodrug and the released 2-thiouridine over time. The two most common and robust analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a detailed comparison of these two methods, including their principles, performance characteristics, and typical experimental protocols.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for quantifying 2-thiouridine release depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Moderate (typically in the µg/mL to high ng/mL range).High to very high (typically in the low ng/mL to pg/mL range).[1]
Selectivity Good, but can be limited by co-eluting compounds with similar UV absorbance.Excellent, highly specific due to mass-based detection of parent and fragment ions.
Matrix Effects Less susceptible to ion suppression or enhancement.Can be affected by ion suppression or enhancement from matrix components.[2]
Instrumentation Widely available and less complex.More specialized and complex instrumentation.
Method Development Generally simpler and faster.Can be more complex, requiring optimization of MS parameters.[2]
Cost Lower operational and capital costs.Higher operational and capital costs.
Throughput Can be high, with typical run times of 5-15 minutes.Similar to HPLC-UV, with run times often less than 10 minutes.[1]

Experimental Workflows and Protocols

The general workflow for an in vitro release study involves incubation of the prodrug followed by sample analysis.

G cluster_incubation Incubation Phase cluster_sampling Sampling and Quenching cluster_analysis Sample Analysis prodrug 2-Thiouridine Prodrug incubate Incubate at 37°C prodrug->incubate matrix Incubation Matrix (e.g., Plasma, S9 fraction) matrix->incubate aliquots Collect Aliquots at Time Points incubate->aliquots quench Quench Reaction (e.g., Acetonitrile) aliquots->quench process Sample Processing (e.g., Protein Precipitation) quench->process analysis HPLC-UV or LC-MS/MS Analysis process->analysis Data Interpretation Data Interpretation analysis->Data Interpretation

Caption: General workflow for in vitro 2-thiouridine prodrug release assay.

Detailed Experimental Protocol: In Vitro Release in Rat Liver S9 Fraction

This protocol describes a typical experiment to assess the enzymatic release of 2-thiouridine from its prodrug in a liver homogenate fraction.

1. Materials and Reagents:

  • 2-thiouridine prodrug

  • 2-thiouridine reference standard

  • Rat liver S9 fraction (commercially available)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound for LC-MS/MS)

  • Incubator shaker set to 37°C

2. Incubation Procedure: [3]

  • Prepare a stock solution of the 2-thiouridine prodrug in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, add the S9 fraction to pre-warmed phosphate buffer (pH 7.4). The final protein concentration should be optimized (e.g., 1-2 mg/mL).[3]

  • Initiate the reaction by adding the prodrug stock solution to the S9 mixture to achieve the desired final concentration (e.g., 10 µM).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold quenching solution, such as acetonitrile (e.g., 150 µL), which also serves to precipitate proteins.[3] If an internal standard is used, it should be present in the quenching solution.

3. Sample Processing:

  • Vortex the quenched samples vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis by HPLC-UV or LC-MS/MS.

4. Analytical Method Comparison:

The choice of analytical method will dictate the subsequent steps.

G cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method hplc_col C18 Column hplc_mp Mobile Phase: Acetonitrile/Water Gradient hplc_col->hplc_mp hplc_det UV Detector (e.g., 270 nm) hplc_mp->hplc_det lcms_col C18 Column lcms_mp Mobile Phase: Acetonitrile/Water with Formic Acid lcms_col->lcms_mp lcms_ms Tandem Mass Spectrometer lcms_mp->lcms_ms lcms_det Detection: Multiple Reaction Monitoring (MRM) lcms_ms->lcms_det start Processed Sample Supernatant start->hplc_col Injection start->lcms_col Injection

References

A Comparative Guide to Nucleoside Prodrug Strategies: Acetylated Prodrugs vs. Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. However, their inherent hydrophilicity often leads to poor oral bioavailability and limited cell permeability, hindering their therapeutic efficacy. To overcome these limitations, various prodrug strategies have been developed to mask the polar functional groups of nucleoside analogs, thereby enhancing their drug-like properties. This guide provides an objective comparison of acetylated nucleoside prodrugs with other prominent strategies, including phosphoramidates, amino acid esters, and lipid-based prodrugs, supported by experimental data and detailed methodologies.

Overview of Nucleoside Prodrug Strategies

The primary goal of a nucleoside prodrug is to improve the delivery of the active drug to its site of action. This is typically achieved by increasing its lipophilicity, which enhances its ability to cross cell membranes. Once inside the cell, the prodrug moiety is cleaved by intracellular enzymes to release the active nucleoside analog, which can then be phosphorylated to its active triphosphate form.[1][2][3][4]

This guide will focus on the following key prodrug strategies:

  • Acetylated Prodrugs: Simple ester prodrugs where hydroxyl groups of the nucleoside are acetylated.

  • Phosphoramidate (B1195095) Prodrugs (ProTides): Prodrugs that deliver the nucleoside monophosphate directly into the cell, bypassing the often rate-limiting first phosphorylation step.[5]

  • Amino Acid Ester Prodrugs: Prodrugs that utilize amino acid transporters for improved absorption.[4]

  • Lipid-Based Prodrugs: Prodrugs that conjugate lipids to the nucleoside to enhance passive diffusion and lymphatic transport.

Comparative Performance of Nucleoside Prodrug Strategies

The following tables summarize key performance parameters for different nucleoside prodrug strategies. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: In Vitro Performance Comparison

Prodrug StrategyParent NucleosideCell Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (Plasma Half-life)Reference
Acetylated GemcitabineNot directly reported, but prodrugs showed enhanced stability> 120 min (human plasma)[No reference found for direct comparison]
Phosphoramidate (ProTide) Zidovudine (B1683550) (AZT)Not directly reported, but showed improved cellular uptake10- to 20-fold longer than AZT in rats[6]
Phosphoramidate (ProTide) Tenofovir (B777) (as TAF)Not directly reported, but showed enhanced intracellular delivery~90% lower systemic exposure to Tenofovir compared to TDF[7]
Amino Acid Ester Zanamivir9-fold higher than ZanamivirNot reported[No reference found for direct comparison]
Lipid-Based TenofovirNot directly reported, but designed for enhanced cell penetrationNot directly reported[No reference found for direct comparison]

Table 2: In Vivo Efficacy Comparison of Tenofovir Prodrugs

ProdrugAnimal ModelKey FindingReference
Tenofovir Disoproxil Fumarate (TDF) - Ester Prodrug HumanEffective, but associated with renal and bone density side effects.[7]
Tenofovir Alafenamide (TAF) - Phosphoramidate Prodrug HumanMaintained efficacy at a lower dose with improved renal and bone safety profiles.[7]
Tenofovir Amibufenamide (TMF) - Phosphoramidate Prodrug RatHigher absolute bioavailability of Tenofovir (46.70%) compared to TDF (17.21%) and TAF (28.60%).[8]

Activation Pathways of Nucleoside Prodrugs

The intracellular activation of nucleoside prodrugs is a critical step in their mechanism of action. The following diagrams illustrate the activation pathways for the different prodrug strategies.

Acetylated_Prodrug_Activation Acetylated_Prodrug Acetylated Nucleoside Prodrug (Extracellular) Cell_Membrane Cell Membrane Acetylated_Prodrug->Cell_Membrane Passive Diffusion Intracellular_Prodrug Acetylated Nucleoside Prodrug (Intracellular) Cell_Membrane->Intracellular_Prodrug Active_Nucleoside Active Nucleoside Analog Intracellular_Prodrug->Active_Nucleoside Hydrolysis Esterases Intracellular Esterases Esterases->Intracellular_Prodrug Monophosphate Nucleoside Monophosphate Active_Nucleoside->Monophosphate Phosphorylation Phosphorylation1 Cellular Kinases Phosphorylation1->Active_Nucleoside Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Phosphorylation Phosphorylation2 Cellular Kinases Phosphorylation2->Monophosphate Triphosphate Active Nucleoside Triphosphate Diphosphate->Triphosphate Phosphorylation Phosphorylation3 Cellular Kinases Phosphorylation3->Diphosphate

Caption: Intracellular activation of an acetylated nucleoside prodrug.

Phosphoramidate_Prodrug_Activation ProTide Phosphoramidate Prodrug (ProTide) (Extracellular) Cell_Membrane Cell Membrane ProTide->Cell_Membrane Passive Diffusion Intracellular_ProTide Phosphoramidate Prodrug (Intracellular) Cell_Membrane->Intracellular_ProTide Intermediate Intermediate Intracellular_ProTide->Intermediate Ester Hydrolysis Carboxyesterase Carboxyesterase/ Cathepsin A Carboxyesterase->Intracellular_ProTide Monophosphate Nucleoside Monophosphate Intermediate->Monophosphate P-N Bond Cleavage HINT1 HINT1 HINT1->Intermediate Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Phosphorylation Phosphorylation2 Cellular Kinases Phosphorylation2->Monophosphate Triphosphate Active Nucleoside Triphosphate Diphosphate->Triphosphate Phosphorylation Phosphorylation3 Cellular Kinases Phosphorylation3->Diphosphate

Caption: Intracellular activation of a phosphoramidate prodrug (ProTide).

Amino_Acid_Ester_Prodrug_Activation AA_Prodrug Amino Acid Ester Prodrug (Extracellular) Transporter Amino Acid Transporter (e.g., PepT1) AA_Prodrug->Transporter Active Transport Intracellular_Prodrug Amino Acid Ester Prodrug (Intracellular) Transporter->Intracellular_Prodrug Active_Nucleoside Active Nucleoside Analog Intracellular_Prodrug->Active_Nucleoside Hydrolysis Esterases Intracellular Esterases Esterases->Intracellular_Prodrug Monophosphate Nucleoside Monophosphate Active_Nucleoside->Monophosphate Phosphorylation Phosphorylation1 Cellular Kinases Phosphorylation1->Active_Nucleoside Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Phosphorylation Phosphorylation2 Cellular Kinases Phosphorylation2->Monophosphate Triphosphate Active Nucleoside Triphosphate Diphosphate->Triphosphate Phosphorylation Phosphorylation3 Cellular Kinases Phosphorylation3->Diphosphate

Caption: Intracellular activation of an amino acid ester prodrug.

Lipid_Prodrug_Activation Lipid_Prodrug Lipid-Based Prodrug (Extracellular) Cell_Membrane Cell Membrane Lipid_Prodrug->Cell_Membrane Passive Diffusion Intracellular_Prodrug Lipid-Based Prodrug (Intracellular) Cell_Membrane->Intracellular_Prodrug Active_Nucleoside Active Nucleoside Analog Intracellular_Prodrug->Active_Nucleoside Enzymatic Cleavage Enzymes Intracellular Enzymes (e.g., Lipases, Phospholipases) Enzymes->Intracellular_Prodrug Monophosphate Nucleoside Monophosphate Active_Nucleoside->Monophosphate Phosphorylation Phosphorylation1 Cellular Kinases Phosphorylation1->Active_Nucleoside Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Phosphorylation Phosphorylation2 Cellular Kinases Phosphorylation2->Monophosphate Triphosphate Active Nucleoside Triphosphate Diphosphate->Triphosphate Phosphorylation Phosphorylation3 Cellular Kinases Phosphorylation3->Diphosphate

Caption: Intracellular activation of a lipid-based nucleoside prodrug.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate and compare nucleoside prodrugs.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using an in vitro model of the human intestinal epithelium.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment (Apical to Basolateral - A to B):

    • The test compound is added to the apical (A) side of the Transwell insert, representing the intestinal lumen.

    • The basolateral (B) side, representing the blood, is filled with fresh medium.

    • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Transport Experiment (Basolateral to Apical - B to A):

    • The test compound is added to the basolateral (B) side.

    • Samples are collected from the apical (A) side at the same time points.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Plasma Stability Assay

Objective: To determine the stability of a prodrug in plasma and to assess its conversion to the parent drug.

Protocol:

  • Incubation: The test prodrug is incubated in plasma (e.g., human, rat, mouse) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The enzymatic reaction in the aliquots is stopped by adding a protein precipitation agent (e.g., acetonitrile (B52724) or methanol), often containing an internal standard.

  • Sample Preparation: The samples are centrifuged to remove precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the prodrug and the concentration of the formed parent drug.

  • Data Analysis: The percentage of the remaining prodrug at each time point is calculated relative to the initial concentration (time 0). The half-life (t½) of the prodrug in plasma is then determined.

In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of a nucleoside prodrug in a living organism.

Protocol:

  • Animal Model: Typically, rats or mice are used. Animals are fasted overnight before dosing.

  • Dosing: The prodrug is administered via the intended clinical route (e.g., oral gavage) and also intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentrations of the prodrug and the parent nucleoside in the plasma samples are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t½) are calculated using non-compartmental analysis.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Experimental Workflow for Comparative Evaluation

A logical workflow is essential for the systematic comparison of different nucleoside prodrug strategies.

Prodrug_Comparison_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Solubility Aqueous Solubility (Kinetic & Thermodynamic) Caco2 Caco-2 Permeability (Papp, Efflux Ratio) Solubility->Caco2 LogP Lipophilicity (LogP/LogD) Measurement LogP->Caco2 Plasma_Stability Plasma Stability (t½ in different species) Caco2->Plasma_Stability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Plasma_Stability->Metabolic_Stability PK_Study Pharmacokinetic Study (Rodent Model) Metabolic_Stability->PK_Study Lead Candidate Selection Bioavailability Oral Bioavailability (F%) Calculation PK_Study->Bioavailability Tissue_Distribution Tissue Distribution (Target Organ Accumulation) Bioavailability->Tissue_Distribution Efficacy_Study Efficacy Study (Disease Model) Tissue_Distribution->Efficacy_Study Toxicity_Study Preliminary Toxicity Assessment Efficacy_Study->Toxicity_Study Prodrug_Candidates Synthesize Prodrug Candidates (Acetylated, Phosphoramidate, etc.) Prodrug_Candidates->Solubility Prodrug_Candidates->LogP

Caption: A typical experimental workflow for the comparative evaluation of nucleoside prodrugs.

Conclusion

The selection of an optimal prodrug strategy is a critical decision in the development of nucleoside-based therapeutics.

  • Acetylated prodrugs represent a straightforward approach to increase lipophilicity, often leading to improved oral absorption. Their activation relies on ubiquitous intracellular esterases.

  • Phosphoramidate (ProTide) prodrugs offer the significant advantage of bypassing the initial, often inefficient, phosphorylation step, which can lead to higher intracellular concentrations of the active monophosphate and enhanced potency. The success of drugs like Tenofovir Alafenamide (TAF) highlights the power of this strategy.[7]

  • Amino acid ester prodrugs can leverage specific amino acid transporters in the gut to improve absorption, a strategy successfully employed for drugs like Valacyclovir.[4]

  • Lipid-based prodrugs provide a means to significantly increase lipophilicity, potentially enhancing passive diffusion and enabling lymphatic transport, which can be advantageous for targeting certain viral reservoirs.

Ultimately, the choice of prodrug strategy depends on the specific properties of the parent nucleoside, the desired therapeutic outcome, and the target tissue. A thorough and systematic evaluation of various prodrug candidates, following a comprehensive experimental workflow as outlined in this guide, is essential for identifying the most promising approach for clinical development.

References

Navigating the Dynamics of Gene Expression: A Comparative Guide to Cross-Validation of 4sU-RNA-Seq Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate temporal dynamics of gene expression, 4-thiouridine (B1664626) (4sU) labeling followed by RNA sequencing (RNA-seq) has emerged as a powerful technique. This method allows for the specific capture of newly transcribed RNA, providing a snapshot of cellular activity. However, the accuracy and reproducibility of these experiments hinge on robust data analysis pipelines. This guide offers a comparative overview of current methodologies for the cross-validation of 4sU-RNA-seq data, supported by experimental protocols and data presentation to aid in selecting the most appropriate tools for your research needs.

The Landscape of 4sU-RNA-Seq Analysis

Metabolic labeling of RNA with 4sU enables the differentiation of newly synthesized transcripts from the pre-existing RNA pool. Upon sequencing, these labeled RNAs can be identified through various biochemical and computational approaches. Several key techniques have been developed, each with its own nuances in experimental procedure and data analysis. These include SLAM-seq, TimeLapse-seq, and TUC-seq, which introduce specific nucleotide conversions (T-to-C) in the newly synthesized RNA, and methods involving biotinylation and enrichment of 4sU-labeled RNA.

The computational analysis of this data is critical for accurately quantifying RNA synthesis and decay rates. A variety of software packages have been developed to handle the unique challenges of 4sU-RNA-seq data, such as correcting for potential biases introduced by 4sU incorporation and the subsequent chemical treatments.

Comparative Analysis of Computational Pipelines

The choice of a computational pipeline can significantly impact the interpretation of 4sU-RNA-seq data. Below is a comparison of prominent software packages, highlighting their key features, statistical models, and capabilities.

Software PipelineCore Algorithm/ApproachKey FeaturesStatistical ModelReference
GRAND-SLAM Bayesian statistical modelEstimates the proportion of new and old RNA, quantifies uncertainty, includes a read mapping rescue tool.Bayesian framework[1][2][3]
Slamdunk Automated pipeline for SLAM-seqProcesses raw sequencing data to generate T-to-C conversion statistics, includes quality control plots.Not explicitly a statistical model for kinetics, but provides counts for downstream analysis.[4][5][6]
pulseR Kinetic modeling of pulse-chase dataEstimates RNA synthesis and decay rates, flexible for various experimental designs.Negative Binomial model[7][8]
pulseTD Pulse model for time-course dataIdentifies and predicts RNA life cycle dynamics (RLCD) from 4sU-seq and RNA-seq data.Pulse model[9]
bakR Analysis of nucleotide recoding RNA-seqCalculates differences in kinetic parameters and gene expression levels.Not explicitly detailed in the provided snippets.[10]

Experimental Protocols: A Foundational Overview

The success of any 4sU-RNA-seq experiment is fundamentally tied to the meticulous execution of the experimental protocol. While specific details may vary between different approaches like SLAM-seq or TimeLapse-seq, a general workflow can be outlined.

General 4sU Labeling and RNA Isolation Protocol
  • Cell Culture and 4sU Labeling : Cells are cultured to the desired confluency and then incubated with 4-thiouridine (4sU) in the culture medium for a defined period. The concentration of 4sU and the labeling time are critical parameters that need to be optimized for each cell type and experimental goal to avoid cytotoxicity.[11][12]

  • Harvesting and RNA Extraction : After labeling, cells are harvested, and total RNA is extracted using standard methods like TRIzol reagent.[13][14] It is crucial to work in an RNase-free environment to maintain RNA integrity.

  • Chemical Modification (for conversion-based methods) : For methods like SLAM-seq and TimeLapse-seq, the isolated RNA is treated with a chemical agent (e.g., iodoacetamide (B48618) for SLAM-seq) that modifies the 4sU, leading to T-to-C conversions during reverse transcription.[11][15][16]

  • Library Preparation and Sequencing : Standard RNA-seq library preparation protocols are then followed, and the libraries are sequenced on a high-throughput sequencing platform. It is recommended to use sequencing settings that provide sufficient read length (e.g., 2 x 75 bp) to accurately map reads containing T-to-C conversions.[11][17]

A crucial consideration is the potential for 4sU to induce a quantification bias, particularly with high concentrations or long labeling times. This can manifest as a downregulation of short-lived RNAs due to reduced mappability of reads with multiple T-to-C conversions or other technical artifacts.[18][19] Therefore, including an unlabeled control sample is a best practice to assess and potentially correct for such biases.[11]

Visualizing the Workflow and Analytical Logic

To better understand the experimental and computational processes, the following diagrams illustrate the key steps and relationships.

Experimental_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Dry Lab cell_culture Cell Culture s4U_labeling 4sU Labeling cell_culture->s4U_labeling rna_extraction RNA Extraction s4U_labeling->rna_extraction chemical_modification Chemical Modification (e.g., Alkylation) rna_extraction->chemical_modification library_prep Library Preparation chemical_modification->library_prep sequencing Sequencing library_prep->sequencing raw_reads Raw Sequencing Reads sequencing->raw_reads qc Quality Control raw_reads->qc alignment Read Alignment qc->alignment t_c_counting T-to-C Conversion Counting alignment->t_c_counting kinetic_modeling Kinetic Modeling & Rate Estimation t_c_counting->kinetic_modeling diff_expression Differential Expression & Functional Analysis kinetic_modeling->diff_expression

General workflow of a 4sU-RNA-seq experiment.

Cross_Validation_Logic cluster_data Input Data cluster_pipelines Analysis Pipelines cluster_comparison Comparative Metrics s4u_data 4sU-labeled RNA-seq Data pipeline1 Pipeline A (e.g., GRAND-SLAM) s4u_data->pipeline1 pipeline2 Pipeline B (e.g., pulseR) s4u_data->pipeline2 pipeline3 Pipeline C (e.g., Slamdunk + DESeq2) s4u_data->pipeline3 total_rna_data Total RNA-seq Data (Optional Control) total_rna_data->pipeline1 total_rna_data->pipeline2 total_rna_data->pipeline3 metrics - RNA half-lives - Synthesis/Decay rates - Differentially expressed genes - Concordance of results pipeline1->metrics pipeline2->metrics pipeline3->metrics

Logic for cross-validating different analysis pipelines.

Best Practices for Robust Cross-Validation

To ensure the reliability of findings from 4sU-RNA-seq experiments, a thorough cross-validation strategy is recommended. This involves processing the same raw data with multiple analysis pipelines and comparing the results.

Key aspects to compare include:

  • RNA Half-life Estimates : Different models may yield varying half-life estimates for the same transcripts. Assessing the correlation of these estimates across pipelines can provide confidence in the results for robustly identified genes.

  • Identification of Differentially Regulated Genes : Compare the lists of genes identified as having significant changes in synthesis or decay rates. The overlap and discrepancies between different methods should be carefully examined.

  • Sensitivity to Experimental Parameters : Evaluate how each pipeline handles variations in labeling time, 4sU concentration, and sequencing depth.

  • Performance with Low-Abundance Transcripts : Assess the ability of each method to reliably quantify the dynamics of lowly expressed genes.

By systematically comparing the outputs of different computational tools, researchers can gain a more comprehensive and validated understanding of the dynamic transcriptome, ultimately leading to more robust and reproducible scientific discoveries.

References

Unveiling the Base Pairing Nuances of 2-Thiouridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate base pairing properties of modified nucleosides is paramount for the rational design of therapeutic oligonucleotides and the elucidation of biological pathways. This guide provides a comprehensive comparison of the base pairing behavior of 2-thiouridine (B16713) (s²U) within duplexes, supported by experimental data and detailed protocols.

2-Thiouridine, a naturally occurring modification of uridine (B1682114), is known to significantly influence the stability and specificity of RNA duplexes. Its unique properties, stemming from the substitution of the oxygen atom at the C2 position with sulfur, alter its hydrogen bonding capabilities and conformational preferences, leading to distinct pairing characteristics compared to its canonical counterpart, uridine (U). This guide delves into the thermodynamic stability of s²U when paired with adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and a second 2-thiouridine molecule, offering a clear, data-driven comparison.

Quantitative Comparison of Base Pairing Stability

The stability of a base pair within a duplex is quantified by thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), as well as the melting temperature (Tm). The following tables summarize the experimental data for s²U pairing in RNA duplexes.

Base PairDuplex Sequence (5'-3')Tm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Reference
U:A GCG U AUC GCG60.1-69.3-196.4-11.0
s²U:A GCG s²U AUC GCG71.2-65.9-183.1-11.6

Table 1: Thermodynamic Parameters for s²U:A Base Pairing. The substitution of uridine with 2-thiouridine in an A-U pair leads to a significant increase in the melting temperature and a more favorable Gibbs free energy, indicating enhanced duplex stability.

Base PairDuplex Sequence (5'-3')Tm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Reference
U:U GCG U UUC GCG46.9-56.1-166.7-4.8
s²U:U GCG s²U UUC GCG55.7-55.0-158.4-6.0

Table 2: Thermodynamic Parameters for s²U:U Mismatch Pairing. 2-thiouridine also stabilizes the U:U mismatch, as evidenced by the increase in melting temperature and more favorable Gibbs free energy compared to the unmodified U:U mismatch.

Base PairDuplex Sequence (5'-3')Tm (°C) at 10µMΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₂₅ (kcal/mol)Reference
U:A GCAUAUAUGC52.1-56.9-160.8-9.0
s²U:s²U GCAUs²U s²UUAUGC51.5-64.8-190.2-8.2

Table 3: Thermodynamic Parameters for s²U:s²U Self-Pairing. Remarkably, a self-pair of two 2-thiouridine nucleosides exhibits a stability comparable to that of a canonical U:A base pair.

2-Thiouridine Pairing with Guanine (G) and Cytosine (C):

Experimental Protocols

The data presented in this guide were primarily obtained through UV thermal denaturation and Nuclear Magnetic Resonance (NMR) spectroscopy. Below are detailed methodologies for these key experiments.

UV Thermal Denaturation

This method measures the change in UV absorbance of a nucleic acid solution as a function of temperature. The melting temperature (Tm), the temperature at which 50% of the duplex is denatured, is a key indicator of duplex stability.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the desired RNA oligonucleotides.

    • Quantify the concentration of each strand using UV-Vis spectrophotometry at 260 nm.

    • Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Anneal the duplexes by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of the sample at 260 nm.

    • Increase the temperature at a controlled rate (e.g., 0.5°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

    • Record the absorbance at each temperature increment.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is determined as the temperature at the maximum of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH° and ΔS°) can be derived from the concentration dependence of the Tm by plotting 1/Tm versus ln(Ct), where Ct is the total strand concentration (van't Hoff analysis).

    • The Gibbs free energy (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about nucleic acid duplexes in solution, including details about base pairing, conformation, and dynamics.

Protocol:

  • Sample Preparation:

    • Prepare a concentrated sample (0.5-1.0 mM) of the RNA duplex in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O or 100% D₂O, pH 6.8).

    • For studies of exchangeable imino protons, which are direct evidence of hydrogen bonding in base pairs, the sample must be in H₂O.

  • Data Acquisition:

    • Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.

    • 1D ¹H spectra of the imino proton region (10-15 ppm) are used to monitor the formation and melting of base pairs.

    • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about through-space proximities between protons, which is crucial for sequential assignment and structure determination.

    • 2D Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments are used to identify through-bond scalar couplings within each nucleotide.

  • Data Analysis:

    • Assign the resonances of the protons in the NMR spectra to specific nucleotides in the sequence.

    • The presence and chemical shifts of imino proton signals confirm the formation of specific base pairs.

    • The pattern of NOE connectivities is used to determine the overall helical structure and identify any structural distortions.

    • Temperature-dependent NMR studies can be used to monitor the melting of the duplex and provide insights into the stability of individual base pairs.

Visualizing Experimental and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis & Purification quant Quantification (UV-Vis) synthesis->quant anneal Duplex Annealing quant->anneal uv_melt UV Thermal Denaturation anneal->uv_melt nmr_spec NMR Spectroscopy anneal->nmr_spec tm_calc Tm Determination uv_melt->tm_calc structure_det Structural Analysis (Base Pairing, Conformation) nmr_spec->structure_det thermo_calc Thermodynamic Parameter Calculation (ΔG°, ΔH°, ΔS°) tm_calc->thermo_calc thermo_calc->structure_det

Figure 1: Experimental workflow for determining the thermodynamic and structural properties of nucleic acid duplexes.

base_pairing_logic cluster_pairing Base Pairing Partner U Uridine A Adenine U->A Standard Stability G Guanine U->G Wobble Pair (Allowed) s2U 2-Thiouridine s2U->A Enhanced Stability s2U->G Wobble Pair (Disfavored) s2U_partner 2-Thiouridine s2U->s2U_partner Stable Self-Pair U_partner Uridine

Figure 2: Logical relationship of base pairing preferences for Uridine versus 2-Thiouridine.

Safety Operating Guide

Proper Disposal of 2',3',5'-Tri-O-acetyl-2-thiouridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 2',3',5'-Tri-O-acetyl-2-thiouridine, a purine (B94841) nucleoside analog with potential antitumor activity, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Due to its nature as a biologically active compound and structural similarity to other nucleoside analogs, it must be treated as hazardous chemical waste. Adherence to established protocols for cytotoxic and chemical waste is mandatory to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Work Area: Conduct all handling and disposal preparations within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow the general guidelines for cytotoxic and chemical waste.[4][5][6][7][8]

  • Waste Identification and Segregation:

    • All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be segregated as hazardous chemical waste.

    • Solid waste should be collected separately from liquid waste.

  • Containerization:

    • Solid Waste: Collect in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste."[5] The container should have a secure lid.

    • Liquid Waste: Collect in a compatible, sealed, and shatter-resistant container. Do not mix with other solvent wastes unless compatibility is confirmed. The container must be clearly labeled.

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container that is also labeled as containing cytotoxic waste.[6]

  • Labeling:

    • All waste containers must be accurately labeled with the full chemical name: "this compound," the approximate quantity, and the date.

    • Affix a "Cytotoxic" or "Hazardous Waste" label to the container.[4][5]

  • Storage:

    • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

    • Storage should be in accordance with institutional and local regulations for hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The primary method for the disposal of cytotoxic waste is high-temperature incineration.[7][8]

    • Do not dispose of this compound down the drain or in the regular trash.

Decontamination of Labware and Surfaces

  • Reusable Labware: If labware is to be reused, it must be thoroughly decontaminated. Triple rinse with a suitable solvent (e.g., ethanol (B145695) or methanol), collecting the rinsate as hazardous liquid waste.

  • Work Surfaces: Decontaminate work surfaces with an appropriate cleaning agent, and dispose of the cleaning materials as solid hazardous waste.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, a complete quantitative hazard profile is not available. The following table summarizes available information for related compounds and general guidelines.

ParameterValue/InformationSource
GHS Classification (this compound) Not available-
GHS Classification (2-thiouridine) Not classified as hazardous[2]
GHS Classification (2',3',5'-Tri-O-acetyluridine) Acute toxicity, oral (Category 4)[3]
Signal Word (2',3',5'-Tri-O-acetyluridine) Warning[3]
Disposal Method High-temperature incineration[7][8]
PPE Requirement Chemical-resistant gloves, safety goggles, lab coatGeneral good practice

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid, Liquid, Sharps) segregate Segregate Waste Types start->segregate solid_waste Solid Waste (e.g., contaminated gloves, vials) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions, rinsate) segregate->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, glass) segregate->sharps_waste Sharps container_solid Place in Labeled Puncture-Resistant Container 'Cytotoxic Waste' solid_waste->container_solid container_liquid Place in Labeled Sealed, Compatible Container 'Cytotoxic Waste' liquid_waste->container_liquid container_sharps Place in Labeled Sharps Container 'Cytotoxic Waste' sharps_waste->container_sharps storage Store Securely in Designated Hazardous Waste Area container_solid->storage container_liquid->storage container_sharps->storage ehs_contact Contact EHS or Licensed Waste Contractor storage->ehs_contact disposal Final Disposal via High-Temperature Incineration ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2',3',5'-Tri-O-acetyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2',3',5'-Tri-O-acetyl-2-thiouridine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), safe handling protocols, and proper disposal methods.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes of chemicals or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Minimizes inhalation of the compound, especially if it is in powdered form.[1]

Safe Handling Procedures

Adherence to the following step-by-step operational plan is critical for the safe handling of this compound.

  • Preparation :

    • Ensure a well-ventilated workspace, such as a chemical fume hood, is used.[2]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate personal protective equipment as detailed in the table above.

  • Handling the Compound :

    • Avoid direct contact with the skin and eyes.[2]

    • Prevent the formation of dust and aerosols.[2]

    • If transferring the solid, use a spatula or other appropriate tool to minimize dust generation.

    • For creating solutions, add the solid to the solvent slowly to avoid splashing.

  • In Case of Exposure :

    • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[1]

    • Inhalation : Move to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Storage and Disposal Plan

Proper storage and disposal are essential to maintain the integrity of the compound and ensure the safety of the laboratory and environment.

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is often -20°C.[3][4]

  • Disposal :

    • Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

    • Do not allow the chemical to enter drains.

    • Contaminated materials, such as empty containers and disposable labware, should be treated as chemical waste and disposed of accordingly.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

prep Preparation handling Handling prep->handling sub_prep Don PPE Prepare Workspace prep->sub_prep experiment Experimentation handling->experiment sub_handling Weighing Dissolving handling->sub_handling cleanup Decontamination & Cleanup experiment->cleanup sub_experiment Perform Experiment experiment->sub_experiment disposal Waste Disposal cleanup->disposal sub_cleanup Clean Glassware Wipe Surfaces cleanup->sub_cleanup sub_disposal Segregate Waste Label Containers disposal->sub_disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3',5'-Tri-O-acetyl-2-thiouridine
Reactant of Route 2
Reactant of Route 2
2',3',5'-Tri-O-acetyl-2-thiouridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。